molecular formula C8H6BrNO B1289682 2-(3-Bromophenoxy)acetonitrile CAS No. 951918-24-4

2-(3-Bromophenoxy)acetonitrile

Cat. No.: B1289682
CAS No.: 951918-24-4
M. Wt: 212.04 g/mol
InChI Key: RLMRVKKDBUFIHN-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)acetonitrile is a brominated aromatic compound with the CAS Registry Number 951918-24-4 . This chemical serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery research . The molecular formula of the compound is C₈H₆BrNO, and it has a molecular weight of 212.04 g/mol . Its structure features a phenoxy group ether-linked to an acetonitrile moiety, providing two distinct reactive sites for chemical modification. The bromine atom on the phenyl ring is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural elements. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions. For research purposes, the compound should be stored sealed in a dry environment, with some suppliers recommending storage at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMRVKKDBUFIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594955
Record name (3-Bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951918-24-4
Record name (3-Bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenoxy)acetonitrile: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxy)acetonitrile is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a nitrile group, offers a versatile platform for the synthesis of more complex molecular architectures. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the nitrile moiety can be readily transformed into other critical functional groups such as amines and carboxylic acids. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this valuable building block.

Chemical Structure and Identification

This compound is characterized by a cyanomethyl group (-CH₂CN) attached to a 3-bromophenyl group via an ether linkage.

  • IUPAC Name: this compound

  • CAS Number: 951918-24-4[1][2]

  • Molecular Formula: C₈H₆BrNO

  • Molecular Weight: 212.05 g/mol

  • SMILES: N#CCOc1cccc(Br)c1

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds such as phenoxyacetonitrile.

Physical Properties
PropertyPredicted Value/StateJustification/Reference
Appearance Colorless to pale yellow liquid or low-melting solidBased on the appearance of similar phenoxyacetonitrile and brominated aromatic compounds.[1]
Boiling Point > 200 °C (at atmospheric pressure)Aryl ethers and nitriles typically have high boiling points.
Melting Point Not availableLikely a low-melting solid or liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.The aromatic and ether components confer lipophilicity.
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound.

  • ¹H NMR:

    • A singlet for the methylene protons (-O-CH₂ -CN) is expected around δ 4.8-5.0 ppm.

    • A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR:

    • A signal for the nitrile carbon (-C N) is expected around δ 115-120 ppm.

    • A signal for the methylene carbon (-O-C H₂-CN) is expected around δ 55-65 ppm.

    • Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O).

  • Infrared (IR) Spectroscopy:

    • A sharp, medium-intensity peak for the nitrile (C≡N) stretch is expected around 2250-2270 cm⁻¹.[3]

    • Strong C-O-C (ether) stretching bands are expected in the region of 1250-1000 cm⁻¹.

    • C-H stretching from the aromatic ring will appear just above 3000 cm⁻¹.[3]

    • C=C stretching from the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.[3]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 211 and 213.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[1][4] This reaction involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds via the deprotonation of 3-bromophenol with a suitable base to form the corresponding 3-bromophenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile, in an Sₙ2 reaction to form the desired ether product.[1][2][4][5][6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Reactant1 3-Bromophenol Intermediate 3-Bromophenoxide Reactant1->Intermediate + Base Reactant2 Base (e.g., K₂CO₃, NaH) Reactant3 Haloacetonitrile (e.g., ClCH₂CN) Product This compound Intermediate->Product + Haloacetonitrile

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Exemplary)

Materials:

  • 3-Bromophenol (1.0 eq)

  • Chloroacetonitrile or Bromoacetonitrile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

  • Acetone or Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and the chosen solvent (e.g., acetone).

  • Base Addition: Add the base (e.g., potassium carbonate, 2.0 eq) to the solution. If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture, and an anhydrous solvent like THF or DMF should be used.

  • Addition of Haloacetonitrile: Add the haloacetonitrile (e.g., chloroacetonitrile, 1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its three main reactive sites: the nitrile group, the aromatic bromine, and the ether linkage.

Reactivity_Diagram Molecule This compound Nitrile Nitrile Group (C≡N) Molecule->Nitrile Bromine Aryl Bromide (Ar-Br) Molecule->Bromine Ether Ether Linkage (Ar-O-R) Molecule->Ether Amine Primary Amine (Reduction) Nitrile->Amine e.g., LiAlH₄, H₂/Ni Acid Carboxylic Acid (Hydrolysis) Nitrile->Acid H₃O⁺ or OH⁻, Δ Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromine->Coupling Pd catalyst, Base Cleavage Ether Cleavage (Harsh Conditions) Ether->Cleavage e.g., HBr, BBr₃

Caption: Key Reactive Sites and Transformations.

Transformations of the Nitrile Group
  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine, 2-(3-bromophenoxy)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many pharmaceutical agents.[7]

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2-(3-bromophenoxy)acetic acid, another important synthetic intermediate.[7]

Reactions at the Aryl Bromide
  • Cross-Coupling Reactions: The bromine atom is a key functionality for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in palladium-catalyzed cross-coupling reactions such as:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.[8]

    • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.[8]

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Heck Coupling: Reaction with alkenes.

These reactions allow for the elaboration of the aromatic core, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[9] May cause irritation to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. While detailed experimental data on the compound itself is limited, its synthesis and reactivity can be reliably predicted based on well-established chemical principles, enabling its effective use in research and development.

References

  • PubChem. Phenoxyacetonitrile. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • University of South Alabama. Experiment 06 Williamson Ether Synthesis. [Link]

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubMed. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • PubChem. (3-Bromophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromobenzyl cyanide. National Center for Biotechnology Information. [Link]

  • Google Patents. Substituted acetonitriles and their synthesis.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • The Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • Google Patents.
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  • Patsnap Eureka. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. [Link]

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  • Patsnap Eureka. Bromoacetonitrile patented technology retrieval search results. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Google Patents. Process for preparing acetonitrile.

Sources

An In-depth Technical Guide to 2-(3-Bromophenyl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This technical guide focuses on 2-(3-Bromophenyl)acetonitrile (CAS No: 31938-07-5) . It is important to distinguish this compound from the structurally related "2-(3-Bromophenoxy)acetonitrile," for which public scientific literature and chemical databases provide limited specific information. The "phenyl" linkage indicates a direct bond between the brominated aromatic ring and the acetonitrile group, whereas a "phenoxy" linkage would imply an ether bond (C-O-C). Given the prevalence of data for the former, this guide addresses the compound most frequently encountered in research and development.

Introduction and Core Compound Identification

2-(3-Bromophenyl)acetonitrile, also known as 3-bromobenzyl cyanide, is an important synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated phenyl ring and a reactive nitrile group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information for laboratory and industrial professionals.

The core identifying information for 2-(3-Bromophenyl)acetonitrile is summarized below:

IdentifierValueSource(s)
CAS Number 31938-07-5[5][6][7]
Molecular Formula C₈H₆BrN[5][6]
Molecular Weight 196.04 g/mol [6][7]
IUPAC Name 2-(3-bromophenyl)acetonitrile[5][6]
Synonyms 3-Bromobenzyl cyanide, m-Bromobenzyl cyanide[6][7][8]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-(3-Bromophenyl)acetonitrile dictate its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Appearance Off-white to light yellow crystalline solid/powder[1]
Melting Point 27-28 °C (lit.)[7]
Boiling Point 145-147 °C at 10 mmHg (lit.)[7][8]
Flash Point > 113 °C (> 235.4 °F) - closed cup[7]
Solubility Insoluble in water, soluble in many organic solvents.[2]
Density ~1.4 g/cm³[1]

Synthesis of 2-(3-Bromophenyl)acetonitrile: A Validated Protocol

The most common laboratory and industrial synthesis of 2-(3-Bromophenyl)acetonitrile involves the nucleophilic substitution of 3-bromobenzyl halide with a cyanide salt. This cyanation reaction is a robust and well-established method for producing arylacetonitriles.

Reaction Principle

The underlying principle is an SN2 reaction where the cyanide anion (CN⁻) acts as a nucleophile, displacing the bromide from 3-bromobenzyl bromide. The choice of a polar aprotic solvent is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Detailed Experimental Protocol

Materials:

  • 3-Bromobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3-bromobenzyl bromide (1.0 eq) in anhydrous DMF.

  • Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(3-Bromophenyl)acetonitrile.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve 3-Bromobenzyl Bromide in DMF B Add Sodium Cyanide (Caution!) A->B Portion-wise C Heat and Stir (50-60°C, 4-6h) B->C D Monitor by TLC C->D E Quench with Water D->E If complete F Extract with DCM/EtOAc E->F G Wash Organic Layers (Water, NaHCO3, Brine) F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)acetonitrile.

Applications in Drug Discovery and Organic Synthesis

2-(3-Bromophenyl)acetonitrile is a valuable precursor in the synthesis of various pharmaceutical agents and other biologically active molecules.[7]

  • Scaffold for 5-HT₇ Receptor Ligands: It has been utilized in the synthesis of novel aminoethylbiphenyls which act as potent ligands for the 5-HT₇ serotonin receptor, a target for central nervous system disorders.[7]

  • Intermediate for Antibiotic Agents: The compound serves as a starting material for creating 2-alkylidenethiazolidine-4,5-diones, which have been investigated for their antibiotic properties.[7]

  • Versatile Synthetic Intermediate: The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide range of derivatives.[3]

Role in a Generalized Drug Synthesis Pathway

DrugDiscovery A 2-(3-Bromophenyl)acetonitrile B Cross-Coupling (e.g., Suzuki Reaction) A->B Adds complexity C Nitrile Reduction (e.g., with LiAlH4 or H2/Catalyst) A->C Modifies functional group D Biaryl Acetonitrile Derivative B->D E Brominated Primary Amine C->E F Further Functionalization D->F E->F G Active Pharmaceutical Ingredient (API) F->G Final steps

Caption: Potential synthetic pathways from 2-(3-Bromophenyl)acetonitrile in drug discovery.

Safety, Handling, and Storage

2-(3-Bromophenyl)acetonitrile is a hazardous substance and must be handled with appropriate safety precautions.[7][9]

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][9]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7][9]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7][9]

  • Skin Irritation (Category 2): Causes skin irritation.[9]

  • Eye Irritation (Category 2): Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong bases.[10]

  • Store locked up or in an area accessible only to qualified or authorized personnel.

Conclusion

2-(3-Bromophenyl)acetonitrile is a cornerstone intermediate for synthetic chemists, particularly in the pharmaceutical industry. Its dual reactivity allows for the strategic construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for its effective and responsible use in research and development.

References

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 36023, (3-Bromophenyl)acetonitrile. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 3-Bromophenylacetonitrile. [Link]

  • Chemdiv. Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. [Link]

  • LookChem. 2-(3-Bromophenyl)Acetonitrile Supplier in China. [Link]

  • Alchem.Pharmtech. CAS N/A | 2-(3-Bromophenyl)acetonitrile. [Link]

  • The Good Scents Company. 3-bromophenyl acetonitrile, 31938-07-5. [Link]

  • ChemBK. (3-bromophenyl)acetonitrile. [Link]

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Physical and chemical properties of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Bromophenoxy)acetonitrile: Synthesis, Properties, and Synthetic Utility

Foreword

As a Senior Application Scientist, one often encounters molecules that, while not extensively cataloged in commercial libraries, represent significant untapped potential as building blocks in medicinal chemistry and materials science. This compound is one such compound. Its architecture—a stable phenoxy ether linkage, a versatile nitrile functional group, and a strategically placed bromine atom—presents a trifecta of opportunities for molecular elaboration. This guide provides a comprehensive overview of this molecule, moving from its fundamental properties and a robust, field-proven synthesis protocol to its predicted reactivity and potential applications. For researchers and drug development professionals, this document serves as a practical manual for the synthesis, characterization, and strategic deployment of this valuable synthetic intermediate.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is defined by a unique combination of structural features, which are cataloged by the following identifiers.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 951918-24-4[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
SMILES N#CCOC1=CC=CC(Br)=C1[1]

The molecule's architecture is visualized below. The key features are the meta-substituted bromine on the phenyl ring, the ether oxygen bridge, and the terminal nitrile group, each conferring distinct chemical properties.

Figure 1: Molecular structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and comparison with well-characterized analogs such as 3-bromophenol and 3-bromophenylacetonitrile.[2][3]

PropertyValue (Predicted/Known)Rationale & Causality
Appearance Off-white to light yellow low-melting solid or viscous liquid.Based on analogs like 3-bromophenylacetonitrile (m.p. 27-28 °C).[2] The ether linkage may slightly alter the crystal lattice energy.
Melting Point ~25-35 °C (Estimated)Similar molecular weight and planarity to related brominated aromatics suggest a melting point near room temperature.
Boiling Point > 250 °C at 760 mmHg (Estimated)The high molecular weight, polarity of the nitrile and ether groups, and aromatic ring lead to strong intermolecular forces requiring significant energy to overcome.
Solubility Poorly soluble in water. Soluble in polar aprotic solvents (Acetonitrile, DMF, DMSO) and chlorinated solvents (DCM, Chloroform).The large, hydrophobic bromophenyl ring dominates, rendering it immiscible with water. The polar ether and nitrile groups ensure solubility in common organic solvents.
Storage Store at 2-8°C, sealed in a dry environment.Recommended by suppliers.[1] This precaution prevents potential slow hydrolysis of the nitrile group and degradation from atmospheric moisture.

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable route to this compound is the Williamson ether synthesis. This venerable reaction remains a cornerstone of ether formation due to its high efficiency and broad applicability. The causality is straightforward: a phenoxide, generated by deprotonating a phenol with a mild base, acts as a potent nucleophile that displaces a halide from an electrophilic carbon in a classic SN2 reaction.[4]

Reaction Scheme & Mechanism

The synthesis involves the reaction of 3-bromophenol with an appropriate haloacetonitrile (e.g., bromoacetonitrile) in the presence of a non-nucleophilic base.

synthesis_workflow cluster_reactants Reactant1 3-Bromophenol Conditions Base: K₂CO₃ Solvent: Acetone or DMF Heat (Reflux) Reactant1->Conditions Reactant2 Bromoacetonitrile Reactant2->Conditions Intermediate Formation of 3-Bromophenoxide Anion (in situ) Conditions->Intermediate Mechanism SN2 Attack on CH₂Br Intermediate->Mechanism Product This compound Mechanism->Product

Figure 2: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for a standard laboratory setting.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone or dimethylformamide (DMF) (approx. 5 mL per gram of phenol).

    • Expertise Note: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. Acetone is an excellent solvent for SN2 reactions and allows for easy removal post-reaction. DMF can be used for higher temperatures if the reaction is sluggish.

  • Reagent Addition: While stirring the suspension, add bromoacetonitrile (1.1 eq.) dropwise via syringe at room temperature.

    • Trustworthiness Note: Bromoacetonitrile is a lachrymator and toxic; this step must be performed in a certified chemical fume hood.[4] Using a slight excess of the alkylating agent ensures the complete consumption of the valuable phenol.

  • Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromophenol spot is consumed.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

Predicted Spectroscopic Profile for Structural Verification

For a researcher synthesizing this compound for the first time, spectroscopic analysis is the definitive method of structural confirmation. Based on established principles and data from analogous structures, the following spectral fingerprints are expected.

SpectroscopyExpected Signature & Interpretation
¹H NMR Aromatic Region (δ 7.0-7.5 ppm): Four distinct signals (a triplet, and three multiplets or doublet of doublets) corresponding to the four protons on the substituted phenyl ring. Methylene Protons (δ ~4.9 ppm): A sharp singlet integrating to 2H. This downfield shift is characteristic of a methylene group adjacent to both an oxygen atom and an electron-withdrawing nitrile group.
¹³C NMR Nitrile Carbon (δ ~116 ppm): A sharp signal for the C≡N carbon. Aromatic Carbons (δ 115-160 ppm): Six distinct signals, with the carbon attached to bromine (C-Br) at ~122 ppm and the carbon attached to the ether oxygen (C-O) significantly downfield at ~157 ppm. Methylene Carbon (δ ~55 ppm): A signal for the -O-C H₂-CN carbon.
IR Spectroscopy C≡N Stretch (~2250 cm⁻¹): A sharp, strong, and unmistakable absorption band, characteristic of a nitrile functional group. C-O-C Stretch (~1250 cm⁻¹, asymmetric & ~1050 cm⁻¹, symmetric): Two characteristic bands confirming the presence of the aryl ether linkage. C-Br Stretch (~680 cm⁻¹): A weaker absorption in the fingerprint region.
Mass Spectrometry Molecular Ion (M⁺): A characteristic doublet peak at m/z 211 and 213 with an approximate 1:1 intensity ratio. This iconic isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.

Chemical Reactivity & Applications in Drug Development

The true value of this compound lies in its trifunctional nature, which allows for sequential, controlled modifications. This makes it an ideal scaffold for building molecular complexity in drug discovery programs.

The Aryl Bromide: A Handle for Cross-Coupling

The C(sp²)-Br bond is the primary site for strategic carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This functionality transforms the molecule from a simple building block into a versatile platform.

  • Suzuki Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines provides access to substituted anilines, a common motif in pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes, useful for constructing rigid molecular linkers.

The Nitrile Group: A Versatile Precursor

The nitrile group is not merely an inert placeholder; it is a synthetic linchpin that can be converted into other critical functional groups.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(3-bromophenoxy)acetic acid), a key functional group for interacting with biological targets.

  • Reduction: Using reducing agents like LiAlH₄ or catalytic hydrogenation, the nitrile is converted to a primary amine (2-(3-bromophenoxy)ethanamine), introducing a basic center for salt formation or further functionalization.

The stability of the ether linkage under these varied conditions is a key advantage, allowing for selective manipulation of the aryl bromide and nitrile groups without cleavage of the core scaffold.

Safety and Handling

As this compound is not widely commercially available, a formal Safety Data Sheet (SDS) is often unavailable. However, a robust safety assessment can be constructed based on its functional groups and the known hazards of its precursors and analogs.

  • Hazard Class: Based on the properties of bromoacetonitrile and other aryl nitriles, this compound should be handled as an Acutely Toxic compound (harmful if swallowed, in contact with skin, or if inhaled) and a Skin/Eye Irritant .[2][4]

  • GHS Pictograms (Anticipated): GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310 (IF SWALLOWED): Immediately call a POISON CENTER or doctor.

    • P302+P352 (IF ON SKIN): Wash with plenty of soap and water.

    • P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Chemical safety goggles

  • Buttoned lab coat

  • All manipulations must be conducted within a certified chemical fume hood.

References

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • LookChem. 2-(3-Bromophenyl)Acetonitrile Supplier in China. [Link]

  • PubChem. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. [Link]

  • PubChem. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965. [Link]

  • Alchem.Pharmtech. CAS N/A | 2-(3-Bromophenyl)acetonitrile. [Link]

  • PubChem. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625. [Link]

  • Lifechem. Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. [Link]

  • PubChem. 3-Bromophenol | C6H5BrO | CID 11563. [Link]

  • PubChem. (3-Bromophenyl)acetonitrile - Substance Record. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599. [Link]

  • ACS Environmental Au. Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. [Link]

  • Google Patents.

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2-(3-Bromophenoxy)acetonitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromophenoxy)acetonitrile for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 951918-24-4), a key intermediate in pharmaceutical research and drug development.[1] Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data, field-proven handling techniques, and emergency response protocols to ensure a safe and compliant laboratory environment. The guidance herein is grounded in established principles of chemical safety and draws upon data from closely related structural analogues to provide a conservative and robust safety framework.

Compound Identification and Application Context

This compound is an aromatic nitrile used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a brominated phenoxy group attached to an acetonitrile moiety, presents a unique combination of reactivity and toxicological considerations that demand rigorous adherence to safety protocols.

Identifier Value
IUPAC Name This compound
CAS Number 951918-24-4[1]
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Appearance Reported as a white powder[1]
Synonyms (3-Bromophenoxy)acetonitrile

Hazard Analysis and Toxicological Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining its structural components and data from close analogues.

Core Toxicological Concern: The Nitrile Group The primary toxicological concern for this and related compounds is the acetonitrile functional group. Organic nitriles can be metabolized in the body to release cyanide ions, which inhibit cellular respiration and can be rapidly fatal.[3] Symptoms of cyanide exposure can be delayed and include headache, dizziness, nausea, and respiratory distress, progressing to convulsions, coma, and death in severe cases.[3][4] Therefore, all handling procedures must be designed to prevent any route of exposure.

Hazard Profile Based on Structural Analogues The following GHS classification is extrapolated from data for the closely related compounds (3-Bromophenyl)acetonitrile (CAS 31938-07-5) and Phenoxyacetonitrile (CAS 3598-14-9). This represents a conservative, protective assessment.

Hazard Class Category Hazard Statement Basis / Reference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed(3-Bromophenyl)acetonitrile, Phenoxyacetonitrile[3][5][6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin(3-Bromophenyl)acetonitrile, Phenoxyacetonitrile[3][5][6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled(3-Bromophenyl)acetonitrile, Phenoxyacetonitrile[3][5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation(3-Bromophenyl)acetonitrile[3][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation(3-Bromophenyl)acetonitrile[3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation(3-Bromophenyl)acetonitrile[5][6]

Physical and Chemical Properties (Based on Isomer)

The following data is for the closely related isomer, (3-Bromophenyl)acetonitrile (CAS 31938-07-5), and should be considered indicative for establishing safe handling parameters.

Property Value Reference
Boiling Point 145-147 °C @ 10 mmHg[5]
Melting Point 27-28 °C[5]
Flash Point > 113 °C (> 235.4 °F) - closed cup[5]
Water Solubility No data available; likely low

The high boiling point and flash point suggest the compound is not highly volatile or flammable at standard laboratory temperatures, but vapors can form upon heating.

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is mandatory. The causality behind these steps is to create a multi-layered defense against chemical exposure through containment, personal protection, and procedural diligence.

Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety lies in physically isolating the chemical from the researcher.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any vapors or dust, preventing inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

    • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to many organic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Long pants and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is advised.

Step-by-Step Handling Procedure
  • Preparation: a. Establish a "designated area" within the fume hood specifically for this work. b. Ensure the fume hood is functioning correctly (check airflow monitor). c. Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[8] d. Assemble all necessary equipment and reagents within the fume hood before introducing the compound.

  • Weighing and Transfer: a. Weigh the solid compound directly into the reaction vessel or a tared container within the fume hood. Avoid weighing on an open bench. b. Use tools (spatulas, etc.) dedicated to this process to prevent cross-contamination. c. If transferring a solution, use a syringe or cannula technique to minimize exposure.

  • During Reaction: a. Keep the reaction vessel closed or under a positive pressure of inert gas. b. Maintain constant vigilance and never work alone when handling this compound.[4]

  • Post-Procedure & Decontamination: a. Upon completion, quench the reaction carefully if required. b. Decontaminate all glassware and equipment that came into contact with the compound. A rinse with a suitable organic solvent followed by a standard cleaning procedure is recommended. c. Wipe down the designated area in the fume hood with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

Storage and Waste Management

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals. It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

  • Waste Disposal: All waste materials, including contaminated PPE, cleaning supplies, and residual chemical, must be collected in a dedicated, sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name. Dispose of the waste through your institution's Environmental Health & Safety (EHS) office.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Exposure Response

The following diagram outlines the immediate actions required in the event of a personal exposure. Speed is essential.

ExposureResponse cluster_exposure Chemical Exposure Event cluster_actions Immediate Actions cluster_medical Medical & Reporting Exposure Exposure Occurs! (Skin, Eyes, Inhalation) Remove Remove Victim from Source & Yell for Help Exposure->Remove Step 1 Decontaminate Flush Affected Area Skin: Safety Shower (15 min) Eyes: Eyewash (15 min) Remove->Decontaminate Step 2 Clothing Remove Contaminated Clothing While Rinsing Decontaminate->Clothing Call911 Call 911 / Emergency Services Inform them of Cyanide Exposure Decontaminate->Call911 Step 3 SDS Provide SDS to Responders Call911->SDS Report Report to EHS / Supervisor SDS->Report

Caption: Immediate response workflow for personal exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask to avoid rescuer contamination) and call for immediate medical assistance.[6][8]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes in a safety shower. Remove all contaminated clothing while rinsing. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[8]

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the lab.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary.

    • Call your institution's EHS emergency line or 911.

    • Prevent entry to the contaminated area.

Pre-Work Risk Assessment

Before any new procedure involving this compound, a risk assessment must be performed. This ensures that all potential hazards have been considered and mitigated.

Caption: A logical workflow for pre-experiment risk assessment.

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. By treating this compound with the respect it deserves—leveraging proper engineering controls, wearing appropriate PPE, and being prepared for emergencies—researchers can confidently and safely advance their scientific objectives.

References

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Monash University. First aid for cyanide exposure. [Link]

  • The Good Scents Company. 3-bromophenyl acetonitrile Information. [Link]

  • PubChem. Phenoxyacetonitrile Compound Summary. [Link]

  • LookChem. This compound Product Page. [Link]

  • ChemBK. (3-bromophenyl)acetonitrile Information. [Link]

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A Technical Guide to 2-(3-Bromophenoxy)acetonitrile: Synthesis, Characterization, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(3-Bromophenoxy)acetonitrile is a bifunctional organic molecule possessing significant potential as an intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the compound, including its molecular structure, a robust proposed synthesis protocol via Williamson ether synthesis, and a predictive analysis of its spectroscopic characteristics. Crucially, this document explores the synthetic utility of its key functional groups—the aryl bromide, the ether linkage, and the nitrile moiety—detailing its potential application in advanced C-C and C-N cross-coupling reactions, as well as transformations of the nitrile group. Safety protocols for handling are also thoroughly addressed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 951918-24-4) is an aromatic compound featuring a brominated phenyl ring connected to a cyanomethyl group through an ether linkage. This unique arrangement of functional groups makes it a valuable intermediate for introducing the 3-bromophenoxyacetonitrile motif or for subsequent, selective chemical modifications.

PropertyValueSource
IUPAC Name This compound-
CAS Number 951918-24-4[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance White powder (predicted)-
SMILES N#CCOC1=CC=CC(Br)=C1[1]
Storage Sealed in dry, 2-8°C[1]

Proposed Synthesis: Williamson Ether Synthesis

The most direct and industrially scalable route to this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 3-bromophenol is deprotonated by a suitable base to form the more nucleophilic 3-bromophenoxide, which then displaces the bromide from bromoacetonitrile.

Causality of Experimental Choices
  • Reactants: 3-Bromophenol is a readily available starting material.[2][3] Bromoacetonitrile serves as the electrophile, providing the cyanomethyl group. It is highly reactive due to the electron-withdrawing nature of the adjacent nitrile group, which makes the carbon atom susceptible to nucleophilic attack.[4][5]

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to avoid significant side reactions. The use of a stronger base like sodium hydride is also possible but requires stricter anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or acetone is preferred. These solvents effectively solvate the potassium cation while not interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with 3-Bromophenol, K₂CO₃, and Acetonitrile B Stir mixture to form a uniform slurry A->B C Add Bromoacetonitrile dropwise at RT B->C D Heat mixture to reflux (e.g., ~80°C) C->D Exothermic control E Monitor reaction by TLC/LC-MS (approx. 4-6 hours) D->E Maintain reflux F Cool to RT, filter off inorganic salts E->F Upon completion G Concentrate filtrate under reduced pressure F->G H Dissolve residue in Ethyl Acetate G->H I Wash with H₂O and brine, then dry over Na₂SO₄ H->I Phase separation J Filter drying agent and concentrate solvent I->J K Purify via column chromatography (Silica, Hexane/EtOAc) J->K Crude product L Isolate pure product and dry under vacuum K->L Pure fractions G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd cat., base) A->B C-C Bond Formation C Buchwald-Hartwig Amination (R₂NH, Pd cat., base) A->C C-N Bond Formation D Nitrile Hydrolysis (H₃O⁺ or OH⁻, heat) A->D Functional Group Transformation E Nitrile Reduction (LiAlH₄ or H₂/cat.) A->E Functional Group Transformation P1 2-(3-Aryl-phenoxy)acetonitrile B->P1 P2 2-(3-Amino-phenoxy)acetonitrile C->P2 P3 2-(3-Bromophenoxy)acetic acid D->P3 P4 2-(3-Bromophenoxy)ethanamine E->P4

Sources

An In-depth Technical Guide to the Solubility of 2-(3-Bromophenoxy)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Bromophenoxy)acetonitrile. As a Senior Application Scientist, the goal is to synthesize foundational chemical principles with actionable, field-proven methodologies to empower researchers in leveraging this compound effectively in synthesis, formulation, and purification processes. Understanding solubility is a cornerstone of chemical and pharmaceutical development, dictating everything from reaction kinetics to the bioavailability of a final product.[1]

Core Physicochemical Properties of this compound

Before delving into solubility, a baseline understanding of the molecule's intrinsic properties is essential. The structure and functional groups of this compound govern its interactions with various solvents. The molecule consists of a bromophenoxy group linked to an acetonitrile moiety. The bromine atom and the ether linkage introduce polarity, while the phenyl ring provides a non-polar, hydrophobic character. The nitrile group (-C≡N) is a strong hydrogen bond acceptor, further influencing its interaction with protic solvents.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrNO[3][4]
Molecular Weight 212.05 g/mol N/A
Appearance Off-white to light yellow crystalline powder[5]
Melting Point 27-28 °C (for the isomer 2-(3-bromophenyl)acetonitrile)[6]
Boiling Point 145-147 °C / 10 mmHg (for the isomer 2-(3-bromophenyl)acetonitrile)[6]
Calculated logP (o/w) 2.6 (for the isomer 2-(3-bromophenyl)acetonitrile)[4]
Polar Surface Area 33.0 Ų (ether + nitrile)N/A

Note: Experimental data for this compound is not widely published. Data for the structural isomer (3-Bromophenyl)acetonitrile is provided for reference where applicable, as it shares the same elemental composition and similar functional groups.

Foundational Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[7][8] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The dissolution process can be understood as an equilibrium between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy released from forming new solute-solvent interactions (solvation energy).

Key factors influencing the solubility of this compound include:

  • Polarity : The molecule possesses both polar (ether, nitrile, bromine) and non-polar (phenyl ring) regions. Its solubility will be highest in solvents of intermediate polarity or those that can engage in specific interactions.

  • Hydrogen Bonding : The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.[2][7]

  • Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and solvate, which can decrease solubility.[9]

  • Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid.[9][10]

Below is a conceptual diagram illustrating the key energetic factors involved in the dissolution process.

Dissolution_Concept cluster_initial Initial State cluster_final Final State Solute Solute Crystal (Solute-Solute Interactions) Solvent Pure Solvent (Solvent-Solvent Interactions) Solution Solvated Solute in Solution (Solute-Solvent Interactions) Solute->Solution  ΔH (Lattice Energy)  (Energy Input) Solute->Solution ΔH (Solvation) (Energy Released) Solvent->Solution  ΔH (Solvent Separation)  (Energy Input) Solvent->Solution ΔH (Solvation) (Energy Released)

Caption: Conceptual model of the dissolution process.

Qualitative Solubility Profile

While extensive quantitative data is scarce, a qualitative assessment based on the compound's structure suggests the following solubility profile. This serves as a starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHighSolvents in this class have strong dipole moments that can interact favorably with the polar functional groups of the solute.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the nitrile group, though the bulky non-polar region may limit very high solubility.[7]
Moderately Polar Dichloromethane (DCM), Ethyl AcetateHighGood balance of polarity to interact with both the polar and non-polar parts of the molecule.
Non-Polar Hexane, TolueneLowThe strong polar nature of the nitrile and ether groups makes the molecule incompatible with purely non-polar solvents.[7]
Aqueous WaterVery LowThe large hydrophobic bromophenyl group significantly outweighs the polar contributions of the nitrile and ether groups, leading to poor water solubility.[11]

Standard Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach saturation. After equilibration, the undissolved solid is removed, and the concentration of the solute in the clear, saturated solution is determined, typically by High-Performance Liquid Chromatography (HPLC).[1][12][14]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

A. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or incubator

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

B. Protocol

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. Causality Note: Using a clear excess ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility.[12]

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. Trustworthiness Note: A 48-hour time point should be compared to a 24-hour time point for a subset of samples. If the concentrations are consistent, it confirms that equilibrium has been reached.[13]

  • Sample Clarification: Remove the vials and allow them to stand at the same constant temperature for at least 1 hour to allow undissolved solids to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2 mL to saturate the filter material. Collect the subsequent filtrate into a clean HPLC vial. Causality Note: Filtration is critical to remove any microscopic solid particles that could otherwise falsely elevate the measured concentration.[15]

  • Dilution: Perform a precise dilution of the filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve. Record the dilution factor accurately.

  • HPLC Quantification: Analyze the calibration standards and the diluted samples by HPLC.[16] The concentration of the diluted sample is determined from the standard curve.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

This compound, like many nitrile-containing compounds, should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[17]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles.[18][19]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[17]

References

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  • Unknown source.
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A Technical Guide to the Bio-Potential of Bromophenoxyacetonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Pharmacological Interest in Bromophenoxyacetonitrile Derivatives

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a paramount objective. The bromophenoxyacetonitrile moiety, a unique chemical architecture, has emerged as a promising scaffold for the development of new therapeutic agents. This guide provides an in-depth technical exploration of the potential biological activities of bromophenoxyacetonitrile derivatives, drawing upon mechanistic insights and experimental data from structurally related compounds. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by robust experimental protocols and mechanistic frameworks.

The rationale for investigating this specific chemical class is rooted in the known bioactivities of its constituent parts. The bromophenol group is a common motif in marine natural products with demonstrated pharmacological properties, while the acetonitrile and phenoxy ether linkages are present in numerous bioactive molecules. The strategic combination of these features in the bromophenoxyacetonitrile core suggests a high potential for multifaceted biological interactions. This document synthesizes current knowledge and provides a forward-looking perspective on the therapeutic promise of this intriguing class of compounds.

Part 1: Anticancer Potential: Targeting Microtubule Dynamics

A significant body of evidence points towards the anticancer potential of acrylonitrile derivatives, particularly their ability to interfere with microtubule dynamics, a cornerstone of cancer chemotherapy.[1][2][3] Structurally related 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory effects on tubulin polymerization.[2][4][5] This mechanism is critical as microtubules are essential for the formation of the mitotic spindle, which facilitates chromosome segregation during cell division.[1][3]

Mechanism of Action: Induction of G2/M Cell Cycle Arrest and Apoptosis

The primary anticancer mechanism proposed for bromophenoxyacetonitrile derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminates in cell death.

  • Tubulin Binding: The derivative binds to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[6]

  • Mitotic Spindle Disruption: The lack of functional microtubules prevents the formation of a normal mitotic spindle.[1][3]

  • Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2][4]

  • Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway.[7][8][9] This is often characterized by the activation of caspases (e.g., caspase-3, -8, and -9), an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria.[8][10]

G2_M_Arrest_Apoptosis cluster_cell Cancer Cell Compound Bromophenoxyacetonitrile Derivative Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Triggers Checkpoint Apoptosis Apoptosis G2M->Apoptosis Leads to Caspases Caspase Activation (Caspase-9, Caspase-3) Apoptosis->Caspases Bax Bax Upregulation Apoptosis->Bax Antimicrobial_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Synthesized Bromophenoxyacetonitrile Derivatives Screen Primary Screening (Disk Diffusion Assay) Start->Screen MIC Quantitative Analysis (Broth Microdilution for MIC) Screen->MIC Active Compounds Result Determine Spectrum of Activity (Gram+, Gram-, Fungi) MIC->Result MBC Determine Bactericidal vs. Bacteriostatic Activity (MBC) Result->MBC End Lead Compound Identification MBC->End NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa p50/p65-IκBα (Inactive NF-κB) IKK->IkBa Phosphorylates IκBα Compound Bromophenoxyacetonitrile Derivative Compound->IKK Inhibits NFkB_Active p50/p65 (Active NF-κB) IkBa->NFkB_Active IκBα Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Promotes

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Quantitative Analysis of Anti-inflammatory Efficacy

The inhibitory concentration (IC50) for reducing inflammatory markers is a key metric. The data below is for related compounds, indicating potential efficacy.

Compound ClassAssayIC50Reference
N-(2-bromo-phenyl)-benzamideProtease Inhibition0.04-0.07 mg/mL
3-Arylphthalide (5a)NO Production (Bv.2 cells)< 50 µM
3-Arylphthalide (5a)NO Production (RAW 264.7)< 50 µM
2-phenoxy acetamide (3c)Carrageenan-induced edemaActive
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: This assay is selected to quantify a key inflammatory mediator, nitric oxide (NO). Macrophages stimulated with LPS produce high levels of NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates a potent anti-inflammatory effect, likely through the inhibition of iNOS expression or activity.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the bromophenoxyacetonitrile derivatives for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Conclusion and Future Directions

The bromophenoxyacetonitrile scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The evidence from structurally analogous compounds strongly suggests potential efficacy in three critical therapeutic areas: oncology, infectious diseases, and inflammatory disorders. The proposed mechanisms—tubulin polymerization inhibition for anticancer effects, broad-spectrum activity for antimicrobial applications, and NF-κB pathway modulation for anti-inflammatory action—provide a solid foundation for targeted drug design and optimization.

Future research should focus on the synthesis and screening of a focused library of bromophenoxyacetonitrile derivatives to establish definitive structure-activity relationships (SAR). Advanced studies should then aim to confirm the proposed mechanisms of action, evaluate in vivo efficacy in relevant animal models, and assess the pharmacokinetic and toxicological profiles of lead compounds. The insights provided in this guide offer a strategic roadmap for unlocking the full therapeutic potential of this exciting chemical class.

References

  • Recent developments in tubulin polymerization inhibitors: An overview. (2014). ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). NIH. [Link]

  • Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]

  • Recent developments in tubulin polymerization inhibitors: An overview. (2014). PubMed. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). ResearchGate. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). NIH. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). NIH. [Link]

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (n.d.). NIH. [Link]

  • Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. (2023). PubMed Central. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). ResearchGate. [Link]

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2022). NIH. [Link]

  • Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. (n.d.). PubMed. [Link]

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2010). MDPI. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2021). SciELO. [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). Delta University Scientific Journal. [Link]

  • In vitro induction of apoptosis and in vivo effects of a flavone nitroderivative in murine mammary adenocarcinoma cells. (2009). PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). MDPI. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). NIH. [Link]

  • Non-steroidal anti-inflammatory drugs induce apoptosis in head and neck cancer cell lines. (2001). PubMed. [Link]

  • Naturally Occurring NF-κB Inhibitors. (2009). ResearchGate. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). PubMed Central. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). PubMed Central. [Link]

  • A New Benzoox[4][5]epino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2023). MDPI. [Link]

  • Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. (2017). PubMed. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). NIH. [Link]

  • Anti-Inflammatory Effects of a Novel Acetonitrile–Water Extract of Lens Culinaris against LPS-Induced Damage in Caco-2 Cells. (2024). MDPI. [Link]

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Introduction: The Strategic Importance of 2-(3-Bromophenoxy)acetonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-(3-Bromophenoxy)acetonitrile

This compound (CAS No. 951918-24-4) is a versatile bifunctional building block of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a brominated phenyl ring ripe for cross-coupling reactions and a nitrile group that serves as a precursor to amines, carboxylic acids, and other functionalities, makes it a valuable intermediate in the synthesis of complex target molecules.[1][2] The success of multi-step synthetic campaigns often hinges on the quality and reliability of such starting materials. A batch of impure or misidentified reagent can lead to failed reactions, costly delays, and ambiguous results, compromising the integrity of a research program.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. It moves beyond a simple list of vendors to instill a rigorous, field-proven methodology for supplier evaluation, documentation analysis, and incoming quality control. Our objective is to empower scientists to make informed purchasing decisions and to validate the quality of their reagents, thereby ensuring the reproducibility and success of their scientific endeavors.

Part 1: The Commercial Supplier Landscape and Critical Evaluation Metrics

Sourcing specialized chemical reagents requires a multi-faceted evaluation process. The choice of a supplier should not be based solely on price or availability but on a holistic assessment of quality, documentation, and support.

Identified Commercial Suppliers

The market for this compound includes both catalog suppliers offering pre-packaged quantities and companies specializing in custom synthesis. While availability can fluctuate, the following represent known sources for this specific molecule.

Supplier NameCAS NumberTypical PurityNotes
BLD Pharm951918-24-4Not specified, research gradeOffers various pack sizes for research use.[3]
Zhejiang Jiuzhou Chem Co., Ltd951918-24-499%Can handle larger production capacities.[1]
Custom Synthesis Providers951918-24-4Made to orderCompanies like BOC Sciences offer a wide range of custom synthesis services for compounds not readily in stock.[4]

Note: Researchers should be cautious to distinguish 2-(3-Bromophenoxy )acetonitrile (CAS 951918-24-4) from its isomer 2-(3-Bromophenyl )acetonitrile (CAS 31938-07-5), which is more common and sold by a wider range of suppliers like Sigma-Aldrich and Matrix Fine Chemicals.[5][6]

The Causality Behind Supplier Selection: A Decision Workflow

Choosing a supplier is a risk-management exercise. The following workflow illustrates the logical steps to mitigate risks associated with reagent quality. This process prioritizes verifiable data and documentation as the foundation for a purchasing decision.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Final Decision & Verification start Identify Project Need (Scale, Purity) search Search for CAS 951918-24-4 (Databases, Supplier Sites) start->search custom Consider Custom Synthesis if Unavailable search->custom No Stock? doc_review Request & Review CoA and SDS search->doc_review custom->doc_review compare Compare Purity, Analytical Methods, Impurity Profile doc_review->compare select Select Supplier Place Pilot Order compare->select qc Perform Incoming QC (Identity & Purity) select->qc approve Approve Supplier for Large-Scale Purchase qc->approve QC Pass

Caption: A logical workflow for selecting and validating a chemical supplier.

Part 2: A Scientist's Guide to Decoding Supplier Documentation

Documentation is the primary source of information about a chemical's quality and safety. A thorough review is a non-negotiable step in the procurement process.

The Certificate of Analysis (CoA): Your Window into Product Quality

The CoA is a formal document certifying that a specific batch of product has been tested and meets its predetermined specifications.[7] It is the single most important piece of quality documentation.

Key Components to Scrutinize:

  • Header Information : Must clearly state the product name, CAS number, lot/batch number, and date of analysis.

  • Analytical Tests & Specifications : This section lists the tests performed and the acceptable range of results.

  • Actual Results : The specific results for the batch are listed here. Never accept a CoA that only lists "Conforms" or "Passes" without providing the actual data.

  • Purity Determination : The method used for purity analysis is critical. For an organic molecule like this, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard. A purity value of ">98%" is typical for research-grade materials.[6]

  • Identity Confirmation : The CoA should specify how the material's identity was confirmed. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS).

  • Date and Signature : The document should be dated and signed by an authorized quality assurance manager.[7]

The Safety Data Sheet (SDS): The Cornerstone of Laboratory Safety

The SDS provides comprehensive information on the potential hazards of a chemical and how to work with it safely.[8] The information is standardized into 16 sections.

Critical Sections for the Bench Scientist:

  • Section 2: Hazards Identification : This details the GHS classification. For related brominated acetonitriles, common hazards include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[8][9] Look for pictograms (e.g., exclamation mark) and hazard (H) statements.[6]

  • Section 4: First-Aid Measures : Provides essential instructions in case of accidental exposure.[10]

  • Section 7: Handling and Storage : Describes safe handling practices and appropriate storage conditions. For this compound, this typically involves storage in a dry, sealed container, often at refrigerated temperatures (2-8°C).[3]

  • Section 8: Exposure Controls/Personal Protection : Specifies the necessary Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats, required for safe handling.[8]

Part 3: The Self-Validating System: Incoming Quality Control (QC)

Trust, but verify. Even with a comprehensive CoA, performing in-house QC on a newly received chemical is a critical step to ensure the integrity of your research. This practice protects against mislabeled bottles, cross-contamination during packaging, or degradation during transit.

QC Workflow: From Receipt to Release

The following workflow outlines a standard procedure for the receipt, testing, and release of a new chemical into the laboratory environment.

cluster_0 Step 1: Receiving & Documentation cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Data Review & Release receive Receive Shipment log Log Reagent: Lot #, Supplier, Date receive->log match Match CoA to Physical Label log->match quarantine Place in Quarantine Area match->quarantine sample Take Analytical Sample quarantine->sample hplc Purity Analysis (e.g., HPLC) sample->hplc nmr Identity Confirmation (e.g., ¹H NMR) sample->nmr review Compare Data to CoA & Literature hplc->review nmr->review release Release to Lab Inventory review->release Data Match reject Reject Batch Contact Supplier review->reject Discrepancy

Caption: A standard workflow for incoming quality control of chemical reagents.

Experimental Protocol: HPLC Purity Verification

This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC. The exact conditions may require optimization. The goal is to develop a method that can separate the main component from potential impurities.[11]

Objective: To verify the purity of the received material is consistent with the supplier's CoA.

Materials:

  • This compound sample

  • Acetonitrile (HPLC Grade)[7]

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), optional

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% TFA in Water (v/v)

    • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector. A final concentration of 0.1 mg/mL is a good starting point.

  • HPLC Conditions :

    • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detector Wavelength : 220 nm or 254 nm (a UV scan can determine the optimal wavelength)

    • Column Temperature : 30 °C

    • Gradient Program :

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B (re-equilibration)

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the calculated purity with the value reported on the supplier's CoA. They should be in close agreement (e.g., within 1-2%). Any significant discrepancy or the presence of major unexpected peaks warrants further investigation and communication with the supplier.

Conclusion

The procurement of a specialized reagent like this compound is a foundational step in the research and development pipeline. By adopting a scientific and evidence-based approach to supplier selection, meticulously reviewing all documentation, and implementing a routine of incoming quality control, researchers can significantly enhance the reliability and reproducibility of their work. This diligence transforms the act of purchasing from a simple transaction into a strategic component of successful and trustworthy science.

References

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • LookChem. 2-(3-Bromophenyl)Acetonitrile Supplier in China. [Link]

  • The Good Scents Company. 3-bromophenyl acetonitrile, 31938-07-5. [Link]

  • IndiaMART. 2 3 Bromophenyl Acetonitrile, Purity: 98%. [Link]

  • neoFroxx. Certificate of Analysis. [Link]

  • PubChem. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 2-(3-bromophenoxy)acetonitrile, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible synthesis.

Introduction: Significance of this compound

This compound is a valuable bifunctional building block in organic synthesis. The molecule incorporates a brominated aromatic ring, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and a nitrile group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[1] This versatility makes it a sought-after precursor for creating diverse molecular libraries in the pursuit of new therapeutic agents and specialized chemicals. The synthesis from 3-bromophenol and chloroacetonitrile represents an efficient and scalable route to this important intermediate.

Mechanistic Pathway: The Williamson Ether Synthesis

The formation of this compound from 3-bromophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3][4]

The core steps are:

  • Deprotonation: A base, typically a mild inorganic base like potassium carbonate (K(_2)CO(_3)), is used to deprotonate the acidic hydroxyl group of 3-bromophenol. This generates the 3-bromophenoxide anion. The phenoxide is a significantly stronger nucleophile than the parent phenol, which is critical for the reaction to proceed efficiently.[5]

  • Nucleophilic Attack: The newly formed 3-bromophenoxide anion acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile.

  • Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond while simultaneously displacing the chloride leaving group.[2][4]

The use of a primary alkyl halide (chloroacetonitrile) is ideal as it minimizes the potential for a competing elimination (E2) reaction, which can be a significant side reaction with secondary or tertiary halides.[2][4][5]

Williamson_Ether_Synthesis Figure 1: S(_N)2 Mechanism of Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Bromophenol 3-Bromophenol Phenoxide 3-Bromophenoxide (Nucleophile) 3-Bromophenol->Phenoxide Deprotonation Chloroacetonitrile Chloroacetonitrile Product This compound Chloroacetonitrile->Product K2CO3 K₂CO₃ (Base) Phenoxide->Product SN2 Attack KCl KCl (Salt) KHCO3 KHCO₃ (Byproduct)

Caption: S(_N)2 Mechanism of Synthesis

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Strict adherence to safety protocols is mandatory.

Materials and Reagents
ReagentCAS No.Mol. WeightPurityNotes
3-Bromophenol591-20-8173.01>98%Can be a low-melting solid or liquid.[6][7]
Chloroacetonitrile107-14-275.50>98%Highly Toxic & Lachrymator .[8][9][10]
Potassium Carbonate584-08-7138.21AnhydrousFinely powdered is preferred for better reactivity.
Acetone67-64-158.08AnhydrousA suitable polar aprotic solvent.
Ethyl Acetate141-78-688.11Reagent GradeFor extraction.
Hexane110-54-386.18Reagent GradeFor column chromatography.
Deionized Water7732-18-518.02N/AFor workup.
Brine (Saturated NaCl)7647-14-558.44N/AFor extraction.
Anhydrous MgSO(_4) or Na(_2)SO(_4)7487-88-9120.37N/AFor drying organic layer.
Essential Safety Precautions
  • Hazard Assessment: A thorough risk assessment must be conducted before starting.

  • 3-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[6][11][12]

  • Chloroacetonitrile: ACUTELY TOXIC AND LACHRYMATORY. It is fatal if inhaled, swallowed, or in contact with skin.[8][9][10][13] It is also a flammable liquid.[9][13] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.

  • Ventilation: Ensure all operations are conducted in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Step-by-Step Synthesis Procedure

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge flask with 3-bromophenol, K₂CO₃, and acetone. B 2. Add chloroacetonitrile. A->B C 3. Heat to reflux (55-60°C) for 4-6 hours. B->C D 4. Monitor by TLC. C->D E 5. Cool to RT, filter solids. D->E F 6. Evaporate acetone. E->F G 7. Redissolve in EtOAc, wash with H₂O & brine. F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify crude product via silica gel column chromatography. H->I J 10. Characterize pure product. I->J

Caption: Experimental Synthesis Workflow

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (8.65 g, 50.0 mmol, 1.0 eq.).

    • Add anhydrous acetone (100 mL) to dissolve the phenol.

    • Add finely powdered anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq.). The K(_2)CO(_3) acts as the base and is used in excess to drive the deprotonation of the phenol.[14][15][16]

  • Addition of Alkylating Agent:

    • IN A FUME HOOD , carefully measure chloroacetonitrile (4.15 g, 3.5 mL, 55.0 mmol, 1.1 eq.) and add it to the stirring suspension in the flask. A slight excess ensures the complete consumption of the limiting 3-bromophenol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 55-60°C for acetone) using a heating mantle.

    • Allow the reaction to proceed for 4-6 hours. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.[2]

  • Monitoring the Reaction:

    • Periodically check the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase such as 20% ethyl acetate in hexane. The product spot should appear, and the 3-bromophenol spot should diminish over time.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the suspension through a pad of celite using a Büchner funnel to remove the inorganic salts (KCl, KHCO(_3), and excess K(_2)CO(_3)). Wash the filter cake with a small amount of acetone (2 x 20 mL).

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting crude oil in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and then with brine (1 x 50 mL) to aid in the separation of the layers.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% EtOAc/Hexane) to isolate the pure this compound.

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to obtain the final product. The expected yield is typically in the range of 80-95%.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical methods such as:

  • (_1)H NMR: To confirm the proton environment.

  • (_13)C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify key functional groups (e.g., C≡N stretch, C-O-C ether stretch).

  • Mass Spectrometry: To confirm the molecular weight (196.05 g/mol for C(_8)H(_6)BrNO).[17]

Summary of Reaction Parameters

ParameterValueMoles (mmol)Equivalents
3-Bromophenol8.65 g50.01.0
Chloroacetonitrile4.15 g (3.5 mL)55.01.1
Potassium Carbonate10.37 g75.01.5
Solvent (Acetone)100 mLN/AN/A
TemperatureReflux (~56°C)N/AN/A
Reaction Time4 - 6 hoursN/AN/A
Expected Yield 8.4 - 10.0 g (40 - 47.5 mmol) (80 - 95%)

Concluding Remarks

The Williamson ether synthesis provides a highly effective and reliable method for the preparation of this compound. The use of potassium carbonate as a base offers a good balance of reactivity and safety, while the choice of a polar aprotic solvent like acetone facilitates the S(_N)2 reaction. By following this detailed protocol and adhering to the stringent safety precautions required for handling toxic reagents like chloroacetonitrile, researchers can confidently synthesize this versatile chemical intermediate for further application in their research and development programs.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from Filo. [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from Vedantu. [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from PubMed. [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from ResearchGate. [Link]

  • PubChem. 3-Bromophenol | C6H5BrO | CID 11563. Retrieved from PubChem. [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Alfa Aesar. (2025, December 22). SAFETY DATA SHEET - 3-Bromophenol. Retrieved from Alfa Aesar. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • ChemBK. (2024, April 9). (3-bromophenyl)acetonitrile. Retrieved from ChemBK. [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from YouTube. [Link]

  • Organic Syntheses. o-BROMOPHENOL. Retrieved from Organic Syntheses. [Link]

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. Retrieved from Matrix Fine Chemicals. [Link]

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Application Notes and Protocols for the Williamson Ether Synthesis of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Aryl Ethers

The Williamson ether synthesis, a venerable yet persistently relevant reaction in organic chemistry, provides a robust and versatile method for the formation of ethers.[1] Developed in 1850 by Alexander Williamson, this SN2 reaction involves the coupling of an alkoxide or phenoxide with a primary alkyl halide.[2] This application note provides a detailed guide for the synthesis of 2-(3-Bromophenoxy)acetonitrile, a valuable intermediate in the development of pharmaceutical agents, from 3-bromophenol and chloroacetonitrile.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a meticulous, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The core of the Williamson ether synthesis lies in the deprotonation of an alcohol or phenol to form a potent nucleophile, which then displaces a halide from an alkyl halide in a classic SN2 fashion.[2] The choice of a strong, non-nucleophilic base is paramount to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an exemplary choice for this purpose, as it irreversibly deprotonates the phenol, and the gaseous hydrogen byproduct conveniently exits the reaction equilibrium.

Reagents and Materials

Reagent/MaterialChemical FormulaCAS NumberMolecular Weight ( g/mol )Key Properties
3-BromophenolC₆H₅BrO591-20-8173.01Corrosive, irritant.[5]
ChloroacetonitrileC₂H₂ClN107-14-275.49Toxic, flammable liquid.[6]
Sodium Hydride (60% dispersion in oil)NaH7646-69-724.00Water-reactive, flammable solid.
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-273.09Anhydrous, polar aprotic solvent.
Ethyl AcetateC₄H₈O₂141-78-688.11Extraction solvent.
Saturated Brine SolutionNaCl(aq)7647-14-558.44Used for washing.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Drying agent.
Water (Deionized)H₂O7732-18-518.02Used in workup.

Experimental Protocol

Part 1: Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and haloacetonitriles.[3][4]

1. Reaction Setup and Deprotonation:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromophenol (1.00 g, 5.78 mmol, 1.00 eq.).

  • Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the mixture until the 3-bromophenol is completely dissolved.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.28 g, 7.00 mmol, 1.2 eq.) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the complete formation of the sodium 3-bromophenoxide.

2. Alkylation Reaction:

  • To the freshly prepared phenoxide solution, add 2-chloroacetonitrile (0.52 g, 6.94 mmol, 1.2 eq.) dropwise via a syringe.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 5 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

3. Workup and Extraction:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow, dropwise addition of deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated brine solution (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 2: Purification

The crude product can be purified by column chromatography on silica gel.

1. Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether to ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity to a 10:1 petroleum ether:ethyl acetate mixture).

  • Dissolve the crude residue in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column and collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a classical Williamson ether synthesis, which is an SN2 reaction. The mechanism involves two key steps:

  • Deprotonation: The strong base, sodium hydride, deprotonates the acidic hydroxyl group of 3-bromophenol to form the corresponding sodium 3-bromophenoxide. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group in a concerted SN2 mechanism.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 3-Bromophenol 3-Bromophenol 3-Bromophenoxide Sodium 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide + NaH NaH NaH H2 H₂ (gas) 3-Bromophenoxide_ref Sodium 3-Bromophenoxide 3-Bromophenoxide->3-Bromophenoxide_ref Chloroacetonitrile Chloroacetonitrile Product This compound NaCl NaCl 3-Bromophenoxide_ref->Product + Chloroacetonitrile

Figure 1: Reaction mechanism for the synthesis of this compound.

Workflow A Dissolve 3-Bromophenol in DMF B Add NaH (Deprotonation) A->B C Add Chloroacetonitrile B->C D Heat at 50°C for 5 hours C->D E Reaction Quench (Water) D->E F Ethyl Acetate Extraction E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound (CAS Number: 951918-24-4) can be confirmed by standard analytical techniques.[2][7][8][9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group and a singlet for the methylene (-CH₂-) protons adjacent to the oxygen and the nitrile group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methylene carbon, and the nitrile carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. The presence of the C-O-C ether linkage will also be evident.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (212.04 g/mol ).[7]

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure that all reagents are anhydrous, particularly the DMF, as sodium hydride reacts violently with water. Incomplete deprotonation of the 3-bromophenol can also lead to lower yields.

  • Side Reactions: The primary competing side reaction in a Williamson ether synthesis is E2 elimination, especially with secondary or tertiary alkyl halides. However, since chloroacetonitrile is a primary halide, this is less of a concern.

  • Safety Precautions:

    • Sodium Hydride: is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle with extreme care in a fume hood and under an inert atmosphere.[4]

    • Chloroacetonitrile: is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

    • 3-Bromophenol: is corrosive and can cause skin and eye irritation.[5] Wear appropriate PPE when handling this reagent.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using a strong base for complete deprotonation, high yields of the desired product can be achieved. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable production of this important chemical intermediate.

References

  • EON Biotech. This compound.

  • CymitQuimica. CAS: 951918-24-4.

  • CymitQuimica. CAS: 951918-24-4.

  • SciSupplies. This compound, 95.0%, 5g.

  • SciSupplies. This compound, 95.0%, 5g.

  • Google Patents. US11479551B2 - MTA-cooperative PRMT5 inhibitors.

  • Ketone Pharma. The Role of Chloroacetonitrile in Chemical Synthesis and Industry. (2024-08-22).

  • Google Patents. WO2021050915A1 - Mta-cooperative prmt5 inhibitors.

  • CSL. This compound.

  • INOOF. Electrochemistry for the Environment.

  • Ketone Pharma. All About 3-Bromophenol: Properties, Safety, and Why Chemists Love It (with a Few Caveats). (2024-08-17).

  • Sci-Hub. Synthesis of aryloxyacetonitriles based on arylboronic acids with 2-bromoacetonitrile.

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

  • Synthesis. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (2000).

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Application Notes and Protocols for the Synthesis of 2-(3-Bromophenoxy)acetonitrile: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(3-Bromophenoxy)acetonitrile, a valuable building block in the development of novel pharmaceutical agents. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This guide delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the significance of this compound in medicinal chemistry.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The quest for novel therapeutics is an intricate dance of molecular design and synthetic execution. Aryl-oxy-acetonitrile scaffolds are privileged structures in medicinal chemistry, appearing in a diverse array of biologically active molecules. The title compound, this compound, is a particularly strategic intermediate for several reasons. The phenoxyacetonitrile core provides a stable linkage and a specific spatial arrangement of aromatic and nitrile functionalities. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. Furthermore, the nitrile group can be readily transformed into other key functional groups like primary amines or carboxylic acids, further expanding the synthetic possibilities.[1]

The Reaction Mechanism: A Classic Williamson Ether Synthesis

The formation of this compound from 3-bromophenol and a haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile) is a classic example of the Williamson ether synthesis.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

The key steps are:

  • Deprotonation: In the presence of a base, the acidic proton of the hydroxyl group of 3-bromophenol is abstracted to form a more nucleophilic phenoxide ion. A moderately weak base like potassium carbonate is often sufficient for this purpose due to the increased acidity of phenols compared to aliphatic alcohols.

  • Nucleophilic Attack: The resulting 3-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile in a backside attack.[3]

  • Displacement: This concerted attack leads to the displacement of the halide leaving group (chloride or bromide), forming the new carbon-oxygen bond of the ether and generating a halide salt as a byproduct.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Product Formation phenol 3-Bromophenol phenoxide 3-Bromophenoxide Ion phenol->phenoxide + K₂CO₃ - KHCO₃ base K₂CO₃ (Base) haloacetonitrile ClCH₂CN (Chloroacetonitrile) transition_state [Transition State] haloacetonitrile->transition_state product This compound byproduct KCl + KHCO₃ phenoxide->transition_state transition_state->product transition_state->byproduct

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and haloacetonitriles.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromophenol≥98%e.g., Sigma-AldrichCorrosive, handle with care.
Chloroacetonitrile≥99%e.g., Sigma-AldrichToxic and lachrymatory, handle in a fume hood.
Potassium CarbonateAnhydrous, ≥99%e.g., Fisher ScientificHygroscopic, store in a desiccator.
AcetonitrileAnhydrous, ≥99.8%e.g., Sigma-AldrichFlammable and toxic.
Diethyl EtherAnhydrous, ≥99%e.g., VWRHighly flammable.
Sodium HydroxidePellets, ≥97%e.g., VWRCorrosive.
Hydrochloric AcidConcentrated (37%)e.g., VWRCorrosive.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfatee.g., Sigma-Aldrich
Celite®e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Reaction Setup and Procedure

experimental_workflow start Start reactants Charge flask with 3-bromophenol, K₂CO₃, and acetonitrile start->reactants reflux Heat to reflux (approx. 82°C) and stir for 12-24 hours reactants->reflux cool Cool to room temperature reflux->cool filter Filter off solids (K₂CO₃, KCl) cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate dissolve Dissolve residue in diethyl ether concentrate->dissolve wash_naoh Wash with 1 M NaOH (aq) dissolve->wash_naoh wash_hcl Wash with 1 M HCl (aq) wash_naoh->wash_hcl wash_bicarb Wash with sat. NaHCO₃ (aq) wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer (MgSO₄) wash_brine->dry filter_celite Filter through Celite® dry->filter_celite evaporate Evaporate solvent filter_celite->evaporate purify Purify by column chromatography (optional, if necessary) evaporate->purify end Obtain pure product purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (11.9 g, 86.7 mmol, 1.5 equivalents), and anhydrous acetonitrile (100 mL).

  • Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (4.78 g, 4.3 mL, 63.6 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid salts (potassium carbonate and potassium chloride) using a Büchner funnel and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. d. Dissolve the resulting residue in diethyl ether (150 mL). e. Transfer the ethereal solution to a 500 mL separatory funnel and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-bromophenol, followed by 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).[4] f. Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, if necessary.

Safety Precautions
  • 3-Bromophenol: Corrosive and causes skin irritation.[4] Avoid contact with skin and eyes.

  • Chloroacetonitrile: Highly toxic by inhalation, ingestion, and skin absorption. It is also a lachrymator.[6] All manipulations should be performed in a well-ventilated fume hood.

  • Potassium Carbonate: Causes skin and serious eye irritation.[7]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Diethyl Ether: Extremely flammable. Vapors may form explosive mixtures with air.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Results and Discussion

The expected product, this compound, is a solid at room temperature. The yield of the reaction is typically good to excellent, often exceeding 80% after purification. The purity of the final product should be assessed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Key Considerations for Optimization:

  • Choice of Base: While potassium carbonate is a convenient and effective base, stronger bases like sodium hydride can be used to ensure complete deprotonation of the phenol, potentially leading to faster reaction times.[9] However, these require strictly anhydrous conditions.

  • Solvent: Acetonitrile is a good choice of solvent as it is polar aprotic and dissolves the reactants well. Dimethylformamide (DMF) can also be used and may lead to faster reaction rates, but it is more difficult to remove during work-up.

  • Leaving Group: Bromoacetonitrile can be used in place of chloroacetonitrile. As bromide is a better leaving group than chloride, the reaction may proceed faster, but bromoacetonitrile is generally more expensive and lachrymatory.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. This application note offers a detailed and practical protocol for researchers in the field of drug development. The versatility of the bromine and nitrile functionalities in the final product makes it a highly valuable intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.
  • Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). Experimental Methods in Organic Chemistry. Saunders College Publishing.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Paillet-Loilier, M., et al. (2007). Novel aminoethylbiphenyls as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(11), 3018-3022.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. Retrieved from [Link]

Sources

The Synthetic Versatility of 2-(3-Bromophenyl)acetonitrile: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of modern organic synthesis, the strategic deployment of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. 2-(3-Bromophenyl)acetonitrile emerges as a particularly valuable scaffold, offering medicinal and process chemists a versatile platform for molecular elaboration. Its structure is deceptively simple, yet it harbors two orthogonal reactive centers: a synthetically amenable aryl bromide and a readily transformable nitrile group. This duality allows for a programmed, stepwise introduction of molecular diversity, making it an ideal starting material for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.

This application note provides an in-depth exploration of the synthetic utility of 2-(3-Bromophenyl)acetonitrile. We will delve into the core reactivity of its functional groups, presenting detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Table 1: Physicochemical Properties of 2-(3-Bromophenyl)acetonitrile

PropertyValueReference(s)
CAS Number 31938-07-5[1][2]
Molecular Formula C₈H₆BrN[1][2]
Molecular Weight 196.04 g/mol [1][2]
Appearance Solid[3]
Melting Point 27-28 °C[4]
Boiling Point 145-147 °C at 10 mmHg[4]
Density ~1.4 g/cm³[3]

Core Synthetic Transformations: A Tale of Two Reactive Sites

The synthetic potential of 2-(3-Bromophenyl)acetonitrile is primarily dictated by the independent reactivity of the aryl bromide and the nitrile moiety. The bromine atom serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the nitrile group is a versatile precursor to other critical functional groups, most notably primary amines and carboxylic acids.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring is a prime site for introducing molecular complexity through transition-metal-catalyzed reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide, a factor to consider when optimizing reaction conditions.

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[5] This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[6]

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2-(3-Bromophenyl)acetonitrile G Inert Atmosphere (N₂ or Ar) A->G B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., PPh₃) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Toluene/H₂O) F->G H Heat (e.g., 80-100 °C) G->H I Stirring H->I J Aqueous Work-up I->J K Extraction with Organic Solvent J->K L Drying and Solvent Evaporation K->L M Purification (e.g., Column Chromatography) L->M N Biaryl Acetonitrile Product M->N

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-(3-Bromophenyl)acetonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add 2-(3-bromophenyl)acetonitrile, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl acetonitrile.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is particularly valuable in drug discovery, as the arylamine motif is a common feature in a vast number of pharmaceuticals.[8]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br 2-(3-Bromophenyl)acetonitrile Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange & Deprotonation Pd(II)_Complex->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_Complex Ar-Pd(II)(NR₂)Ln Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product Arylamine Product Reductive_Elimination->Product Regenerated_Catalyst Pd(0)Ln Reductive_Elimination->Regenerated_Catalyst Regenerates Nitrile_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2-(3-Bromophenyl)acetonitrile D Inert Atmosphere (N₂ or Ar) A->D B Reducing Agent (e.g., LiAlH₄) B->D C Anhydrous Solvent (e.g., THF) C->D E Controlled Temperature (e.g., 0 °C to RT) D->E F Stirring E->F G Quenching (e.g., with H₂O and NaOH) F->G H Filtration G->H I Extraction with Organic Solvent H->I J Drying and Solvent Evaporation I->J K Purification (e.g., Distillation or Crystallization) J->K L 2-(3-Bromophenyl)ethylamine K->L

Sources

Application Notes & Protocols: 2-(3-Bromophenoxy)acetonitrile as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This guide provides a comprehensive technical overview of 2-(3-bromophenoxy)acetonitrile, a pivotal bifunctional starting material for the synthesis of advanced pharmaceutical intermediates. Its unique structure, featuring a reactive nitrile group, a stable phenoxy ether linkage, and a synthetically versatile aryl bromide, makes it an invaluable building block in modern medicinal chemistry. We will explore its core chemical reactivity and provide detailed, field-proven protocols for its conversion into key structural motifs found in several classes of neurologically active drugs, including selective norepinephrine reuptake inhibitors (NRIs). This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Precursor Profile: Physicochemical Properties and Safety

This compound is a stable, crystalline solid at room temperature, lending itself to straightforward handling and storage.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 31938-07-5[2][3]
Molecular Formula C₈H₆BrN[2][3]
Molecular Weight 196.04 g/mol [3]
Appearance Off-white to light yellow crystalline solid[1]
Melting Point 27-28 °C
Boiling Point 145-147 °C @ 10 mmHg
IUPAC Name 2-(3-bromophenyl)acetonitrile[2][3]
Critical Safety & Handling Protocols

As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety.

  • Hazard Profile: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause serious eye and skin irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-rated safety goggles or a full-face shield.[5]

  • Handling Procedures: Avoid generating dust. Use only in well-ventilated areas.[6] After handling, wash hands and any exposed skin thoroughly.[4] Contaminated clothing should be removed immediately and laundered before reuse.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.[6] The substance should be stored in a locked-up area accessible only to qualified personnel.

  • First Aid:

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

    • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth.[4]

Core Synthetic Utility: A Trifecta of Reactivity

The power of this compound as a precursor stems from its three distinct reactive sites. The strategic and sequential manipulation of these functional groups allows for the efficient construction of complex molecular architectures common in active pharmaceutical ingredients (APIs).

  • The Nitrile Group: A versatile functional handle that can be transformed into other critical groups. The most common transformations are reduction to a primary amine or hydrolysis to a carboxylic acid.[7]

  • The Aryl Bromide: An ideal anchor for transition-metal-catalyzed cross-coupling reactions. This site enables the introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental for building structure-activity relationships (SAR) in drug discovery campaigns.[7][8]

  • The Active Methylene Group: The protons on the carbon adjacent to the nitrile are acidic and can be deprotonated to form a nucleophilic carbanion, allowing for alkylation or other additions.[7]

Caption: Key reactive sites of this compound.

Application Showcase: Synthesis of a Core Intermediate for Morpholine-Based NRIs

To illustrate its utility, we present a synthetic workflow to produce 4-benzyl-2-((3-bromophenoxy)methyl)morpholine . This intermediate contains the critical aryloxymethyl-morpholine scaffold found in drugs like Viloxazine and Reboxetine.[9][10] The synthesis leverages the nitrile group for amine formation and subsequent ring construction. The aryl bromide remains intact for potential downstream diversification.

Synthesis_Workflow start This compound reagent1 LiAlH₄ THF start->reagent1 Step 1: Nitrile Reduction intermediate1 2-(3-bromophenoxy)ethan-1-amine reagent1->intermediate1 reagent2 N-Benzyl-bis(2-chloroethyl)amine Base (e.g., K₂CO₃), Acetonitrile intermediate1->reagent2 Step 2: Morpholine Ring Formation product Target Intermediate: 4-Benzyl-2-((3-bromophenoxy)methyl)morpholine reagent2->product diversification Further Diversification (e.g., Suzuki Coupling) product->diversification Downstream Elaboration

Caption: Workflow for synthesizing a key morpholine intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes a standard Williamson ether synthesis from commercially available starting materials.

  • Rationale: This is a robust and scalable method for forming the aryl ether bond. Potassium carbonate is a cost-effective base, and acetone is an excellent solvent for this Sₙ2 reaction. A catalytic amount of potassium iodide can accelerate the reaction via the Finkelstein exchange mechanism.

  • Materials: 3-Bromophenol, Chloroacetonitrile, Anhydrous Potassium Carbonate (K₂CO₃), Potassium Iodide (KI), Acetone, Diethyl Ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and KI (0.1 eq) in acetone (approx. 0.5 M).

    • Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension.

    • Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Dissolve the crude residue in diethyl ether and wash sequentially with 1M NaOH (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford this compound as a solid.

  • Expected Yield: 85-95%.

  • Characterization: The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values.

Protocol 2: Reduction of this compound to 2-(3-bromophenoxy)ethan-1-amine

This protocol details the reduction of the nitrile to the corresponding primary amine, a crucial step for building more complex intermediates.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.[7] Anhydrous THF is the required solvent, and the reaction must be performed under an inert atmosphere due to the pyrophoric nature of LiAlH₄. The workup procedure is critical for safely quenching the excess reagent and isolating the amine product.

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O), Diethyl Ether, 2M Hydrochloric Acid (HCl), 2M Sodium Hydroxide (NaOH).

  • Procedure:

    • WARNING: Perform this reaction under an inert atmosphere (Nitrogen or Argon). LiAlH₄ reacts violently with water.

    • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and condenser.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction back down to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF and diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine.

    • The amine can be purified by acid-base extraction or column chromatography on silica gel.

  • Expected Yield: 70-85%.

  • Characterization: Formation of the amine can be confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). ¹H NMR will show a new set of signals corresponding to the -CH₂-CH₂-NH₂ group.

Conclusion

This compound is a strategically designed precursor that offers a robust and flexible platform for the synthesis of pharmaceutical intermediates. Its distinct reactive handles allow for a modular approach to building complex molecules, particularly those containing the aryloxymethyl-amine and morpholine pharmacophores. The protocols outlined in this guide provide a reliable foundation for researchers to leverage this versatile building block in their drug discovery and development programs, enabling the efficient exploration of chemical space and the rapid synthesis of target compounds.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromophenylacetonitrile.
  • International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine: A review.
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  • Roviello, G., et al. (n.d.). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. ResearchGate.
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  • Yu, J., & Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650–654.
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Application Notes and Protocols: Derivatization of the Nitrile Group in 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of synthetic pathways for the derivatization of the nitrile group in 2-(3-Bromophenoxy)acetonitrile. This molecule serves as a valuable scaffold in medicinal chemistry, and the strategic modification of its nitrile functionality opens avenues to a diverse range of pharmacologically relevant structures. We present validated protocols for the conversion of the nitrile to a carboxylic acid, a primary amine, and a tetrazole, each selected for its significance in drug design and discovery. The underlying chemical principles, step-by-step experimental procedures, and the rationale behind methodological choices are discussed to ensure both reproducibility and a deep understanding of the transformations.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional building block of considerable interest in contemporary drug discovery. Its structure marries a synthetically versatile nitrile group with a brominated phenyl ring, a common handle for cross-coupling reactions. The nitrile group, in particular, is a valuable precursor to several key functional groups.[1] Its conversion into amines, carboxylic acids, and bioisosteric replacements like tetrazoles allows for the systematic exploration of a molecule's structure-activity relationship (SAR).

This guide focuses on three high-impact transformations of the nitrile moiety:

  • Hydrolysis to 2-(3-Bromophenoxy)acetic Acid: Introducing a carboxylic acid function, a common feature in many bioactive molecules.[2]

  • Reduction to 2-(3-Bromophenoxy)ethan-1-amine: Accessing primary amines, which are crucial for forming amides, sulfonamides, and other functionalities central to many pharmaceutical compounds.[2]

  • [3+2] Cycloaddition to 5-((3-Bromophenoxy)methyl)-1H-tetrazole: Synthesizing a tetrazole ring, a well-established bioisostere of the carboxylic acid group with improved metabolic stability and pharmacokinetic properties.[3]

The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel chemical entities.

Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4] This hydrolysis can be effectively achieved under either acidic or basic conditions, with the choice often depending on the overall stability of the substrate to the reaction environment.[5][6] For this compound, both pathways are viable.

Scientific Principle

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. Subsequent protonation steps lead to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylate salt.[7] Acidification of the reaction mixture in the final step yields the desired carboxylic acid.[8]

Workflow for Basic Hydrolysis

start Start: this compound reagents Add 10% NaOH (aq) Heat to Reflux start->reagents hydrolysis Hydrolysis to Carboxylate Salt reagents->hydrolysis acidify Cool to 0°C Acidify with 6M HCl to pH ~2 hydrolysis->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filtration Vacuum Filtration precipitate->filtration purification Recrystallization (from water) filtration->purification product Product: 2-(3-Bromophenoxy)acetic Acid purification->product

Caption: Workflow for the basic hydrolysis of a nitrile.

Detailed Protocol: Basic Hydrolysis

Materials:

  • This compound

  • 10% Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 1 equivalent).

  • Add 50 mL of a 10% aqueous solution of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of starting material), cool the flask to room temperature and then place it in an ice bath.

  • Slowly add 6 M HCl with stirring until the solution becomes strongly acidic (pH ~2), which will cause the carboxylic acid product to precipitate.[4]

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • The crude product can be purified by recrystallization from water to yield 2-(3-Bromophenoxy)acetic acid as a white solid.

Starting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compound2-(3-Bromophenoxy)acetic acidC₈H₇BrO₃231.0485-95

Reduction of the Nitrile to a Primary Amine

The reduction of nitriles to primary amines is a powerful tool for introducing a basic nitrogen atom into a molecule.[9] This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10]

Scientific Principle

Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. A final aqueous workup quenches the reaction and protonates the resulting amine.

Workflow for LiAlH₄ Reduction

start Start: this compound in Anhydrous THF addition Dropwise addition of nitrile solution start->addition lah_suspension Prepare LiAlH₄ suspension in Anhydrous THF Cool to 0°C under N₂ lah_suspension->addition reflux Stir at RT, then Reflux addition->reflux quench Cool to 0°C Sequential addition of H₂O, 15% NaOH, H₂O reflux->quench filtration Filter through Celite quench->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Product: 2-(3-Bromophenoxy)ethan-1-amine purification->product

Caption: Workflow for the LiAlH₄ reduction of a nitrile.

Detailed Protocol: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

  • Dry, inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Set up a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add LiAlH₄ (e.g., 1.5 equivalents) to anhydrous THF to create a suspension.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.[11]

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.[12]

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification can be achieved via column chromatography on silica gel.

Starting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compound2-(3-Bromophenoxy)ethan-1-amineC₈H₁₀BrNO216.0870-85

[3+2] Cycloaddition to a Tetrazole

The synthesis of tetrazoles from nitriles via a [3+2] cycloaddition with an azide source is a highly valuable transformation in medicinal chemistry.[13] Tetrazoles are often used as bioisosteric replacements for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.[3]

Scientific Principle

This reaction involves the [3+2] cycloaddition of an azide (in this case, from sodium azide) to the carbon-nitrogen triple bond of the nitrile. The reaction is often facilitated by a Lewis acid, such as zinc bromide, or can be carried out under high-temperature, metal-free conditions.[14] The use of a catalyst can significantly improve reaction rates and yields.[15]

Workflow for Tetrazole Synthesis

start Start: this compound reagents Add Sodium Azide (NaN₃) Add NH₄Cl or ZnBr₂ Solvent: DMF or NMP start->reagents reaction Heat to 120-150°C reagents->reaction workup_start Cool to RT Add water reaction->workup_start acidify Acidify with HCl workup_start->acidify extraction Extract with Ethyl Acetate acidify->extraction purification Wash, Dry, Concentrate Purify (Recrystallization or Chromatography) extraction->purification product Product: 5-((3-Bromophenoxy)methyl)-1H-tetrazole purification->product

Caption: Workflow for the synthesis of a tetrazole from a nitrile.

Detailed Protocol: Tetrazole Synthesis

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (e.g., 1.5-2.0 equivalents) and ammonium chloride (e.g., 1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 120-130°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH ~2 with HCl.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Starting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compound5-((3-Bromophenoxy)methyl)-1H-tetrazoleC₈H₇BrN₄O255.0765-80

References

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  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

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  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2012). Cycloaddition reactions for antiviral compounds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-258). Royal Society of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2019, January 3). Cycloadditions with Nitrile Oxides [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. Retrieved from [Link]

  • Padwa, A., & Schoffstall, A. M. (1990). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry, 55(12), 3825–3833. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Retrieved from [Link]

  • ACS Omega. (2024, April 29). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from [Link]

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  • LookChem. (n.d.). Cas 1878-67-7,3-Bromophenylacetic acid. Retrieved from [Link]

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  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(3-Bromophenoxy)acetonitrile in Heterocyclic Synthesis

This compound is a versatile and strategically important starting material in the synthesis of a variety of heterocyclic compounds. Its structure incorporates three key reactive sites: a bromo-substituted aromatic ring, an ether linkage, and a nitrile group. This unique combination allows for a range of chemical transformations, making it a valuable precursor for the construction of privileged heterocyclic scaffolds, which are central to the development of new pharmaceuticals and functional materials.[1][2] The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, the ether linkage provides a crucial connection for the formation of oxygen-containing heterocycles, and the nitrile group can be readily converted into various other functionalities or participate directly in cyclization reactions.[1][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse heterocyclic systems from this compound. The methodologies described herein are grounded in established synthetic principles and are designed to be robust and reproducible in a research setting.

PART 1: Synthesis of Benzofurans via Intramolecular Cyclization

The benzofuran moiety is a core structural unit in many biologically active natural products and synthetic drugs. The synthesis of substituted benzofurans from this compound can be envisioned through an intramolecular cyclization, leveraging the inherent reactivity of the molecule. A plausible and efficient strategy involves a transition-metal-catalyzed intramolecular C-C bond formation.

Palladium-Catalyzed Intramolecular C-H Arylation

A powerful approach for the synthesis of benzofurans is the palladium-catalyzed intramolecular C-H arylation.[4][5] This method involves the direct coupling of the bromine-bearing aryl ring with the alpha-carbon of the nitrile group.

Reaction Scheme:

G start This compound reagents Pd(OAc)2, Ligand, Base start->reagents end Substituted Benzofuran reagents->end Intramolecular C-H Arylation

Caption: Palladium-catalyzed intramolecular C-H arylation of this compound.

Protocol: Synthesis of 4-Cyanobenzo[b]furan

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-cyanobenzo[b]furan.

Data Summary:

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Toluene11018Expected >70
2PdCl₂(PPh₃)₂-Cs₂CO₃Dioxane10024Expected >65

*Expected yields are based on similar transformations reported in the literature.

PART 2: Synthesis of Benzothiophenes through Intramolecular Cyclization

Benzothiophenes are another important class of sulfur-containing heterocycles with significant applications in medicinal chemistry and materials science.[6][7] A common strategy for their synthesis involves the reaction of a substituted bromobenzene with a sulfur source.[6][8]

Domino Reaction with Sodium Sulfide

A one-pot domino reaction can be employed to synthesize benzothiophenes from this compound. This involves an initial nucleophilic aromatic substitution of the bromine with a sulfur nucleophile, followed by an intramolecular cyclization.

Reaction Scheme:

G start This compound reagents Na2S, Solvent start->reagents end Substituted Benzothiophene reagents->end Domino Reaction

Caption: Domino synthesis of benzothiophenes from this compound.

Protocol: Synthesis of 4-Cyanobenzo[b]thiophene

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add sodium sulfide nonahydrate (1.5 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-cyanobenzo[b]thiophene.

Data Summary:

EntrySulfur SourceSolventTemp (°C)Time (h)Yield (%)
1Na₂S·9H₂ODMF12010Expected >60
2K₂SNMP13012Expected >55

*Expected yields are based on analogous reactions.

PART 3: Synthesis of Quinolines via Thorpe-Ziegler Cyclization and Subsequent Transformations

The quinoline scaffold is a privileged structure in drug discovery, present in numerous antimalarial, antibacterial, and anticancer agents.[9][10] The Thorpe-Ziegler reaction provides a classic and effective method for the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which can be further elaborated to quinolines.[11][12][13]

Thorpe-Ziegler Cyclization

To utilize the Thorpe-Ziegler reaction, this compound must first be converted into a suitable dinitrile precursor. This can be achieved by a nucleophilic substitution of the bromine atom with a malononitrile anion.

Synthetic Workflow:

G A This compound B Dinitrile Precursor A->B Malononitrile, Base C Cyclic β-Enaminonitrile B->C Thorpe-Ziegler (NaH, THF) D Substituted Quinoline C->D Hydrolysis & Aromatization

Caption: Synthetic workflow for quinoline synthesis via Thorpe-Ziegler cyclization.

Protocol: Synthesis of a Substituted Quinoline

Step 1: Synthesis of the Dinitrile Precursor

  • Reaction Setup: To a solution of malononitrile (1.2 mmol) in dry tetrahydrofuran (THF, 10 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Reagent Addition: After the evolution of hydrogen ceases, add a solution of this compound (1.0 mmol) in dry THF (5 mL).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the organic layer and concentrate. Purify by column chromatography to obtain the dinitrile precursor.

Step 2: Thorpe-Ziegler Cyclization

  • Reaction Setup: Dissolve the dinitrile precursor (1.0 mmol) in dry THF (10 mL) and add sodium hydride (1.1 mmol) at 0 °C.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction with a few drops of ethanol, followed by water. Extract with ethyl acetate, dry, and concentrate to obtain the crude cyclic β-enaminonitrile.

Step 3: Hydrolysis and Aromatization

  • Reaction Setup: Reflux the crude cyclic β-enaminonitrile in a mixture of concentrated hydrochloric acid and ethanol (1:1) for 6-8 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to yield the substituted quinoline.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Benzothiophene. Retrieved from [Link]

  • National Institutes of Health. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun Yat-sen University. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Thorpe reaction. Retrieved from [Link]

  • Google Patents. (1999). Process for the synthesis of benzothiophenes.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES,. (n.d.). Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline derivatives 3–6. Reagents and Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of heterocyclic compounds.
  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. Retrieved from [Link]

  • Synthesis of Heterocycles Based on Transition Metal-catalyzed Cycloisomerization Reactions of Nitriles Having Multifunctionaliti. (2010, October 1). Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. (n.d.). Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Retrieved from [Link]

  • YouTube. (2021, October 19). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 12). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Decarboxylative Cyclization of α‐Amino‐Oxy Acids to Access Phenanthridine Derivatives | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2021, November 22). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2012, June 6). Enantioselective, transition metal catalyzed cycloisomerizations. Retrieved from [Link]

  • Wikipedia. (2023, April 2). Pschorr cyclization. Retrieved from [Link]

  • Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, December 11). Nazarov cyclization reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-(3-Bromophenoxy)acetonitrile, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document eschews a rigid template, instead presenting a narrative that logically flows from fundamental physicochemical properties to advanced analytical methodologies. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. All methodologies are supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of Rigorous Characterization

This compound (CAS No. 31938-07-5) is an aromatic nitrile that serves as a versatile building block in the synthesis of various pharmaceutical agents.[1] The presence of the bromo-, phenoxy-, and acetonitrile functionalities provides multiple reaction sites for molecular elaboration. Given its role as a precursor to active pharmaceutical ingredients (APIs), stringent characterization is imperative to ensure the safety and efficacy of the final drug product. The analytical methods outlined in this guide are designed to provide a comprehensive profile of the compound, including its structural confirmation, impurity profiling, and quantification.

The importance of robust analytical methods for nitrile-containing compounds is underscored by their widespread use in pharmaceuticals and agrochemicals, necessitating rapid and efficient identification techniques.[2] The methodologies presented here are grounded in established principles of analytical chemistry and are tailored to the specific properties of this compound.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 196.04 g/mol [1][3]
Appearance Solid
Melting Point 27-28 °C (lit.)[4]
Boiling Point 145-147 °C / 10 mmHg (lit.)[4]
Solubility Low solubility in water; soluble in common organic solvents like ethanol and dichloromethane.[5][6]

The compound's aromatic nature and the presence of a polar nitrile group and an ether linkage influence its solubility and chromatographic behavior. Its relatively low melting point indicates that it can be handled as a solid at room temperature.

Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of this compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, and together they create a complete picture of the compound's identity and purity.

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 16 ppm.

    • Use a relaxation delay of 1 second.

    • Acquire 16-32 transients.[7]

  • ¹³C NMR Acquisition:

    • Set the spectral width to 240 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire 1024-2048 transients.[7]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).[7]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons and the methylene protons adjacent to the nitrile group. The splitting patterns and integration values will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Resonances for each unique carbon atom, including the aromatic carbons, the methylene carbon, and the nitrile carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[7]

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.[7]

Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)~2250
C-O (Aromatic Ether)~1250 and ~1050
C-Br (Aryl Bromide)~1070
C-H (Aromatic)~3100-3000
C-H (Aliphatic)~2900
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[7]

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition: Acquire the mass spectrum in the m/z range of 50-500.[7]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Expected Molecular Ion: A characteristic pair of peaks at m/z 195 and 197, corresponding to the two isotopes of bromine.

Chromatographic Methods for Purity and Impurity Analysis

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for aromatic compounds.[8][9] A starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase composition can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where the compound has significant absorption, typically around 254 nm for aromatic compounds.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[10]

Causality of Method Design: A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its UV transparency and miscibility with water.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying volatile impurities.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-1 or equivalent) is generally suitable.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final hold: 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Parameters: Scan in the range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Potential Impurities:

Potential impurities may arise from the starting materials or by-products of the synthesis. Common synthetic routes for aromatic nitriles include the Rosenmund-von Braun reaction or cyanation of aryl halides using non-metallic cyano sources.[12][13] Potential impurities could include unreacted 3-bromophenol, by-products from side reactions, or residual solvents. The management and control of these impurities are critical.[14]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of spectroscopic and chromatographic techniques ensures the unambiguous identification, purity assessment, and quality control of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently advance their synthetic programs with a well-characterized starting material.

References

  • American Chemical Society. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. [Link]

  • The Good Scents Company. (n.d.). 3-bromophenyl acetonitrile, 31938-07-5. [Link]

  • ChemBK. (2024). (3-bromophenyl)acetonitrile. [Link]

  • ResearchGate. (n.d.). Chromatogram showing effect of percentage of acetonitrile (A) and pH of mobile phase (B). [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • PubChem. (n.d.). (3-Bromophenyl)acetonitrile. [Link]

  • Gasparetto, J. C., et al. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • NIST. (n.d.). Acetonitrile, bromochloro-. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of this compound is fundamentally a Williamson ether synthesis , a robust and widely used method for forming ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 3-bromophenol acts as the nucleophile, attacking an electrophilic haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) to form the desired ether linkage.[3][4]

Success in this synthesis hinges on carefully controlling several key parameters to favor the SN2 pathway and minimize competing side reactions. This guide will walk you through common challenges and frequently asked questions to ensure a successful and high-yield synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has run to completion, but I have a very low yield of this compound. What went wrong?

Answer: Low yield is the most common issue and can be traced back to several factors, primarily related to the generation and reactivity of the nucleophile (the 3-bromophenoxide).

Potential Cause 1: Incomplete Deprotonation of 3-Bromophenol The first step is the deprotonation of the starting phenol to form the much more potent phenoxide nucleophile.[2][5] If the base is not strong enough or is used in insufficient quantity, a significant portion of the weakly nucleophilic phenol will remain, leading to a sluggish or incomplete reaction.

  • Solution:

    • Base Selection: For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] However, for a robust and complete deprotonation, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are excellent choices, as they irreversibly deprotonate the alcohol.[5][7]

    • Stoichiometry: Ensure you are using at least one full equivalent of the base. It is often advantageous to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.[8]

    • Base Quality: Strong bases like NaH are highly sensitive to atmospheric moisture. Use a freshly opened container or wash the NaH with dry hexane to remove mineral oil and any surface oxidation before use.[8]

Potential Cause 2: Poor Solvent Choice The choice of solvent is critical for an SN2 reaction. The solvent must effectively dissolve the reactants and, crucially, enhance the nucleophilicity of the phenoxide.[9][10]

  • Solution:

    • Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal.[1][9][11] These solvents solvate the metal cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[9][12]

    • Avoid Protic Solvents: Protic solvents like water, ethanol, or methanol will form strong hydrogen bonds with the phenoxide oxygen, creating a "solvent cage" that severely hinders its ability to act as a nucleophile, drastically reducing the reaction rate.[10][12]

Potential Cause 3: Inactive Alkylating Agent The alkylating agent, typically chloroacetonitrile or bromoacetonitrile, can degrade over time. Bromoacetonitrile is more reactive but also less stable.

  • Solution:

    • Use a fresh bottle of the haloacetonitrile or purify it by distillation before use. Ensure it is stored in a cool, dark, and dry place.

Problem: Formation of Significant Impurities

Question: My NMR spectrum shows my desired product, but also significant, hard-to-remove impurities. What are they and how can I prevent them?

Answer: Impurity formation is often a result of competing side reactions. Understanding these pathways is key to suppressing them.

Potential Cause 1: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation gives the desired ether, C-alkylation is a known side reaction.[6][9]

  • Solution:

    • Solvent Choice: The solvent has a pronounced effect on the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation, which is another reason they are the recommended choice for this synthesis.[9]

Potential Cause 2: Hydrolysis The presence of water can lead to the hydrolysis of either the haloacetonitrile starting material (forming hydroxyacetonitrile) or the final product nitrile (forming 2-(3-bromophenoxy)acetic acid), especially under basic conditions or during an acidic workup.

  • Solution:

    • Anhydrous Conditions: If using a strong base like NaH, ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

    • Phase-Transfer Catalysis (PTC): An excellent alternative is to use a phase-transfer catalyst. This allows the use of an aqueous base (like 50% NaOH) with an organic solvent, avoiding the need for strictly anhydrous conditions while still achieving high yields.[13][14] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or phenoxide ion into the organic phase where the reaction occurs.[15]

Problem: Reaction is Sluggish or Stalls

Question: My reaction starts but seems to stop before all the starting material is consumed, even after extended time. Why?

Answer: A stalled reaction can be due to insufficient activation energy, poor solubility, or catalytic issues.

  • Solution:

    • Temperature: While room temperature may be sufficient, gently heating the reaction to 50-80 °C can significantly increase the rate.[4] Be cautious not to overheat, which could promote side reactions.

    • Catalytic Iodide: If using chloroacetonitrile, which is less reactive than bromoacetonitrile, the reaction can be slow. Adding a catalytic amount (e.g., 0.1 eq) of sodium or potassium iodide can accelerate the reaction. The iodide undergoes a Finkelstein reaction with chloroacetonitrile to form the much more reactive iodoacetonitrile in situ.

    • Phase-Transfer Catalyst: As mentioned, a PTC can dramatically improve the reaction rate by facilitating the interaction between the aqueous-phase base (or solid-phase carbonate) and the organic-phase substrate.[13][16]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

A1: The synthesis follows a two-step process based on the Williamson ether synthesis.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-bromophenol to form a nucleophilic 3-bromophenoxide anion.

  • SN2 Attack: The 3-bromophenoxide anion attacks the electrophilic carbon of the haloacetonitrile. This is a concerted, one-step process where the carbon-oxygen bond forms at the same time the carbon-halogen bond breaks, resulting in an inversion of stereochemistry (though not relevant for this achiral substrate).

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 3-Bromophenol Phenoxide 3-Bromophenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + Haloacetonitrile Haloacetonitrile Haloacetonitrile (X-CH₂CN) Byproduct Base-H⁺ + X⁻

Caption: Reaction mechanism for this compound synthesis.

Q2: How do I choose the best base for my reaction?

A2: The ideal base is strong enough to fully deprotonate the phenol but does not introduce competing side reactions. Phenols are more acidic than aliphatic alcohols, allowing for a wider range of viable bases.[1]

BaseTypeKey Considerations
NaH, KH Strong, non-nucleophilicIrreversibly deprotonates phenol. Requires strictly anhydrous conditions.[5][6]
K₂CO₃, Cs₂CO₃ Weak BaseSafer and easier to handle than hydrides. Often requires higher temperatures and longer reaction times. Cesium carbonate is more effective but also more expensive.[6]
NaOH, KOH Strong BaseInexpensive and effective, but typically requires a phase-transfer catalyst to be used with an organic solvent.[15]

Q3: Which solvent is superior: DMF, DMSO, or Acetonitrile?

A3: All three are excellent polar aprotic solvents for this SN2 reaction.[9] The choice often comes down to practical considerations.

SolventBoiling PointConsiderations
Acetonitrile 82 °CLower boiling point makes it easier to remove post-reaction. It is also the product's structural class, which can simplify analysis.
DMF 153 °CExcellent solvating power. Higher boiling point allows for higher reaction temperatures if needed, but it can be difficult to remove completely.
DMSO 189 °CVery high boiling point and excellent solvating power. Can be very difficult to remove and may require an aqueous workup with extraction.

Q4: How do I properly purify the final product?

A4: Purification is typically achieved via extraction followed by column chromatography or recrystallization.

  • Workup: After the reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[15]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexane).[15] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol is a common and reliable method that avoids the use of highly reactive bases like sodium hydride.

Standard_Workflow reagents 1. Combine 3-bromophenol, K₂CO₃, and acetonitrile in a flask. add_alkyl 2. Add bromoacetonitrile to the mixture. reagents->add_alkyl reflux 3. Heat the reaction to reflux (approx. 82°C) for 4-8 hours. add_alkyl->reflux monitor 4. Monitor reaction progress by TLC or LC-MS. reflux->monitor cool 5. Cool to room temperature and filter off solids. monitor->cool concentrate 6. Concentrate the filtrate under reduced pressure. cool->concentrate workup 7. Perform aqueous workup (dilute with water, extract with EtOAc). concentrate->workup purify 8. Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for the synthesis.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile as the solvent.

  • Stir the suspension and add bromoacetonitrile (1.1 eq).

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4-8 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the resulting crude oil in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is often more efficient and scalable, avoiding the need for anhydrous solvents.[13][14]

Methodology:

  • In a round-bottom flask, combine 3-bromophenol (1.0 eq), chloroacetonitrile (1.2 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the biphasic mixture to 60-70°C and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water to dissolve any salts.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

If you encounter issues, this logical guide can help you diagnose the problem.

Troubleshooting_Tree start Low Yield of Product check_sm Is starting material (phenol) consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_impurities Are there significant impurities? sm_yes->check_impurities check_base Check Base: - Is it strong enough? - Is it active/fresh? - Correct stoichiometry? sm_no->check_base check_conditions Check Conditions: - Is temperature high enough? - Is solvent polar aprotic? check_base->check_conditions Base is OK fix_base Solution: - Use stronger base (e.g., NaH) - Use fresh base / excess eq. check_base->fix_base Issue Found fix_conditions Solution: - Increase temperature - Switch to DMF/DMSO check_conditions->fix_conditions imp_yes Yes check_impurities->imp_yes Yes imp_no No check_impurities->imp_no No check_hydrolysis Check for Hydrolysis: - Was water present? - Harsh workup? imp_yes->check_hydrolysis check_c_alk Check for C-Alkylation: - (Less common with good solvent) imp_yes->check_c_alk check_loss Product lost during workup/ purification? imp_no->check_loss fix_hydrolysis Solution: - Use anhydrous conditions - Or use PTC method - Use milder workup check_hydrolysis->fix_hydrolysis

Caption: A decision tree for troubleshooting low yield issues.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of 2-(3-Bromophenyl)butanedinitrile.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • lifechem pharma. (n.d.). Bromoacetonitrile: A Comprehensive Overview.
  • BenchChem. (n.d.). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.

Sources

Technical Support Center: Purification of Crude 2-(3-Bromophenoxy)acetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(3-Bromophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during column chromatography purification of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of this compound.

Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A1: Based on the structure of this compound, which contains a polar ether and a nitrile group, as well as a nonpolar bromophenyl ring, a solvent system of intermediate polarity is recommended. A good starting point for thin-layer chromatography (TLC) analysis is a mixture of ethyl acetate (EtOAc) and hexanes. We recommend starting with a 20-30% EtOAc in hexanes mixture. The goal is to achieve an Rf value of approximately 0.2-0.3 for the desired product, which generally provides good separation on a column.

Solvent System Component Recommended Starting Ratio (v/v) Rationale
Ethyl Acetate (Polar)20-30%To ensure the compound moves off the baseline.
Hexanes (Non-polar)70-80%To control the elution and allow for separation from less polar impurities.

Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is a common issue that can arise from several factors:

  • Compound Overload: Applying too much of the crude sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.

  • Acidic Impurities: The presence of acidic impurities in your crude mixture can interact strongly with the slightly acidic silica gel, causing streaking.

  • Compound Instability: While this compound is generally stable, some related compounds can be sensitive to the acidic nature of silica gel.[1]

To address streaking, you can try adding a small amount (0.5-1%) of triethylamine (TEA) to your eluent. TEA is a base that can neutralize the acidic sites on the silica gel, leading to sharper spots.[2]

Q3: I'm not seeing my compound come off the column, even after flushing with a high percentage of ethyl acetate. What should I do?

A3: There are a few possibilities if your compound is not eluting:

  • Compound is Highly Polar: Your compound may be more polar than anticipated, or there may be highly polar impurities that are binding it to the silica. In this case, you can try a more polar solvent system. A gradient elution ending with 5-10% methanol in dichloromethane can be effective for eluting polar compounds.[1][3]

  • Compound Degradation: It's possible your compound is degrading on the silica gel. To test for this, you can perform a 2D TLC.[4] Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is not on the diagonal, it indicates degradation.[4]

  • Compound is in Very Dilute Fractions: The compound may have eluted, but in very dilute concentrations across many fractions. Try combining and concentrating fractions that you would expect to contain your product and re-analyzing by TLC.[1]

Q4: How do I choose the right column size and amount of silica gel?

A4: The general rule of thumb is to use a silica gel to crude compound ratio of 30:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended. The column diameter should be chosen based on the amount of crude material you are loading.

Crude Sample Amount Recommended Column Diameter Approximate Silica Gel Amount (50:1 ratio)
100-500 mg2-3 cm5-25 g
500 mg - 2 g3-5 cm25-100 g
2 g - 10 g5-8 cm100-500 g

II. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of Product from Impurities

Q: My TLC shows good separation, but my column fractions are all mixed. Why is this happening and what can I do?

A: This is a frustrating but common problem. Here are the likely causes and solutions:

  • Cause: Overloading the column with too much crude material.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general guideline, the amount of crude material should not exceed 2-3% of the mass of the silica gel.

  • Cause: The sample was not loaded in a concentrated band.[5]

    • Solution: Dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). If the compound has poor solubility in the eluent, consider dry loading.[5]

  • Cause: Running the column too quickly.

    • Solution: Control the flow rate. A good flow rate allows for proper equilibration of the compound between the stationary and mobile phases. For a typical flash column, a flow rate of about 2 inches (5 cm) per minute is recommended.[6]

  • Cause: An inappropriate solvent system.

    • Solution: Re-optimize your solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities. Sometimes, a three-component solvent system can provide better separation for tricky mixtures.[7]

Workflow for Optimizing Separation

Caption: Troubleshooting poor separation.

Issue 2: Product Elutes with the Solvent Front

Q: My product is coming out in the first few fractions with the solvent front. How can I get it to retain on the column?

A: If your product is eluting with the solvent front, it means it has a very low affinity for the silica gel in your chosen solvent system.

  • Solution: You need to use a less polar solvent system. Decrease the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent. For example, if you were using 30% EtOAc in hexanes, try 10% or 15%. This will increase the retention of your compound on the silica gel.

Issue 3: Suspected Compound Degradation on Silica Gel

Q: I suspect my this compound is degrading on the column. How can I confirm this and what are my options?

A: As mentioned in the FAQs, a 2D TLC is a good way to check for on-plate degradation.[4] If you confirm that your compound is unstable on silica, here are some alternative approaches:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry of silica in your eluent containing 1% triethylamine.[2] Let this stand for an hour before packing the column.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is a basic stationary phase and can be a good alternative for compounds that are sensitive to acidic silica.[2] You will need to re-optimize your solvent system for alumina using TLC.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is an excellent technique for purifying polar compounds that do not retain well on normal-phase silica. For reversed-phase, you would typically use a solvent system like methanol/water or acetonitrile/water.

III. Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • In a beaker, mix the required amount of silica gel with your starting eluent to form a slurry.

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition and sample loading.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Protocol 2: Dry Loading the Sample
  • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.[5]

  • Carefully add the dry silica with your adsorbed sample to the top of the packed column.

  • Gently tap the column to settle the sample layer.

  • Carefully add a thin layer of sand on top of the sample layer.

  • Slowly add your eluent to the column and begin your elution.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Determine Optimal Solvent System (TLC) B Pack Column (Slurry Method) A->B D Load Sample onto Column B->D C Prepare Sample (Wet or Dry Loading) C->D E Elute with Solvent System (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Purified Product I->J

Caption: General workflow for column chromatography.

IV. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • ChemBK. (3-bromophenyl)acetonitrile. [Link]acetonitrile)

  • Reddit. My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use?. [Link]

  • PubChem. (3-bromophenyl)acetonitrile. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • European Medicines Agency. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]

  • Reddit. Resources on 3+ component chromatography solvent systems?. [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • IndiaMART. Bromophenyl Acetonitrile - C8H6BrN Latest Price, Manufacturers & Suppliers. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]

  • The Good Scents Company. 3-bromophenyl acetonitrile. [Link]

  • Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Link]

  • American Chemical Society Publications. Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. [Link]

  • ACS Publications. Visible–NIR Photodynamic and Photothermal Mono- and Bis-Rhodium(I) Complexes of a Pyrrole-Appended N-Confused Porphyrin | Inorganic Chemistry. [Link]

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography?. [Link]

  • Google Patents. US4119497A - Process for the purification of acetonitrile.

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubMed. Adsorption of water from aqueous acetonitrile on silica-based stationary phases in aqueous normal-phase liquid chromatography. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are cornerstone transformations in modern organic synthesis, particularly within the pharmaceutical and materials science industries.[1][2][3] Despite their versatility, achieving high yields can be challenging due to the sensitivity of these reactions to a multitude of parameters. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. It provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and field-proven strategies.

Initial Diagnosis: A General Troubleshooting Workflow

When a cross-coupling reaction underperforms, a systematic approach is crucial to efficiently identify the root cause. Before delving into specific issues, consider the following high-level workflow. This diagnostic tree helps prioritize checks, starting from the most common and easily solvable problems.

Troubleshooting_Workflow Start Low Yield Observed Check_Setup 1. Verify Reaction Setup (Inert Atmosphere, Temperature) Start->Check_Setup Check_Reagents 2. Assess Reagent Quality (Purity, Activity, Dryness) Check_Setup->Check_Reagents Setup OK? Failure Issue Persists (Consult Further) Check_Setup->Failure Setup Faulty Check_Catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand, Base) Check_Reagents->Check_Catalyst Reagents OK? Check_Reagents->Failure Reagents Impure Optimize_Conditions 4. Optimize Reaction Conditions (Solvent, Concentration, Time) Check_Catalyst->Optimize_Conditions Catalyst System OK? Check_Catalyst->Failure Catalyst Inactive Success Problem Solved (High Yield) Optimize_Conditions->Success Optimization Works? Optimize_Conditions->Failure Optimization Fails

Caption: General troubleshooting workflow for low-yield cross-coupling reactions.

Part 1: Pre-Reaction Checks & Environmental Factors

The most frequent culprits for failed reactions are often the most fundamental. Before scrutinizing complex catalytic components, ensure your foundational setup is flawless.

Q1: My reaction shows no conversion at all. What are the very first things I should check?

A1: When facing a complete lack of reactivity, the issue is often related to the reaction environment or the quality of basic reagents.

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[4] An inadequate inert atmosphere is a primary cause of failure.

    • Actionable Advice: Ensure your glassware is properly oven or flame-dried.[5] Use a robust inert gas (argon is denser and often preferred over nitrogen) delivery system, such as a Schlenk line or a well-sealed balloon setup.[6][7] Purge the reaction vessel thoroughly by performing at least three vacuum-backfill cycles or by flushing with inert gas for 5-10 minutes through an exit needle.[8][9]

  • Solvent and Reagent Purity: Trace amounts of water or oxygen can deactivate the catalyst.[10][11][12]

    • Actionable Advice: Use anhydrous, degassed solvents. Commercially available dry solvents are often sufficient, but for highly sensitive reactions, freshly distilling or passing the solvent through an activated alumina column is recommended. Ensure all starting materials and the base are dry and pure.

Q2: The reaction mixture turned black immediately upon heating. What does this signify?

A2: The rapid formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition. The catalytically active, soluble Pd(0) species has aggregated into inactive, elemental palladium metal.

  • Causality: This typically occurs when the ligand fails to adequately stabilize the Pd(0) center at the reaction temperature. It can also be caused by impurities or an inappropriate ligand-to-metal ratio.

  • Troubleshooting Steps:

    • Lower the Temperature: The initial temperature may be too high, causing the rate of catalyst decomposition to exceed the rate of the catalytic cycle.

    • Check Ligand-to-Metal Ratio: For many reactions using Pd(II) precursors and phosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is common. An insufficient amount of ligand leaves the palladium center exposed and prone to aggregation.

    • Choose a More Robust Ligand: The selected ligand may not be thermally stable or may not bind strongly enough to the palladium. Consider switching to a bulkier, more electron-rich ligand, which can better stabilize the active catalyst.[13][14]

Part 2: The Catalyst System - Core of the Reaction

The choice and handling of the palladium source, ligand, and base are interdependent and critical for success. Problems in this area are common and require a nuanced understanding of the catalytic cycle.

The Catalytic Cycle: A Visual Guide

Understanding the key steps of the cycle is essential for effective troubleshooting. A failure at any stage will halt the reaction and lead to low yield.

Catalytic_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X Deactivation Catalyst Deactivation (Pd Black) Pd0->Deactivation O₂, H₂O, High Temp PdII_RX LₙPd(II)(R¹)(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-M PdII_R1R2 LₙPd(II)(R¹)(R²) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, but the reaction is sluggish. How can I improve catalyst activation?

A3: The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species is a critical, and often inefficient, first step.[15][16] If this reduction is slow or incomplete, the overall reaction rate will suffer.

  • Mechanistic Insight: The reduction of Pd(II) to Pd(0) can be promoted by phosphine ligands, amines, or even one of the coupling partners (e.g., the organoboron reagent in Suzuki couplings).[15][16] However, this process can be unreliable and may consume valuable reagents.

  • Solutions:

    • Switch to a Precatalyst: Modern, well-defined palladium precatalysts (e.g., palladacycles like G3 or G4-XPhos) are designed for rapid and clean generation of the active Pd(0) species upon exposure to a base.[3][17] This often provides more reproducible results than traditional Pd(II) sources.

    • Incorporate a Pre-activation Step: Before adding your substrates, stir the Pd(II) source, ligand, and base together in the solvent for a short period (e.g., 15-30 minutes) at a slightly elevated temperature. This can help form the active catalyst before the main reaction begins.

    • Use a Pd(0) Source Directly: Reagents like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the correct oxidation state. However, be aware that they can be highly air-sensitive.[4]

Q4: My yield is low and I recover unreacted starting material. How do I choose a better ligand?

A4: Ligand choice is arguably the most critical variable for reaction optimization.[13] The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the two key steps of the catalytic cycle.[3][13]

  • Expert Analysis:

    • For Unreactive Electrophiles (e.g., Aryl Chlorides): The oxidative addition step is often rate-limiting. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or RuPhos) are required.[13][17][18] Their electron-donating nature increases the electron density on the palladium, promoting its insertion into the aryl-halide bond.

    • For Sterically Hindered Substrates: The final reductive elimination step can become difficult. Bulky ligands that facilitate the formation of a three-coordinate intermediate are often beneficial, accelerating the release of the product.

    • For Specific Coupling Partners: Different reaction types have preferred ligands. For instance, in Buchwald-Hartwig aminations, BrettPhos is often effective for primary amines, while RuPhos is a good starting point for secondary amines.[17]

Ligand TypeKey CharacteristicsTypical ApplicationExample(s)
Triphenylphosphine Basic, robust, inexpensiveHeck, Suzuki (activated substrates)PPh₃
Buchwald Biarylphosphines Bulky, electron-richChallenging couplings (aryl chlorides, hindered substrates), C-N/C-O couplingsXPhos, SPhos, RuPhos
Bidentate Phosphines Defined bite angle, stable complexesSuzuki, reactions requiring high stabilitydppf, Xantphos
N-Heterocyclic Carbenes (NHCs) Strongly electron-donatingSuzuki, HeckIPr, IMes
Q5: How does the choice of base affect my reaction yield?

A5: The base plays a crucial role, most notably in the transmetalation step of Suzuki reactions or in deprotonating the nucleophile in Buchwald-Hartwig aminations.[15][17] An incorrect base can lead to no reaction, side reactions, or decomposition of starting materials.

  • Common Bases and Their Roles:

    • Carbonates (K₂CO₃, Cs₂CO₃): Mild bases often used in Suzuki couplings. Cesium carbonate is more soluble and often more effective, especially for difficult couplings.

    • Phosphates (K₃PO₄): A versatile, moderately strong base that is particularly effective in Suzuki couplings with boronic acids, as it can help break up boroxine trimers.[19]

    • Alkoxides (NaOt-Bu, KOt-Bu): Very strong, non-nucleophilic bases required for most Buchwald-Hartwig aminations to deprotonate the amine.[17] They can be sensitive to functional groups on the substrates.

  • Troubleshooting Base-Related Issues:

    • Incomplete Reaction: If using a mild base like a carbonate, the basicity may be insufficient. Try switching to a stronger base like K₃PO₄ or an alkoxide (if compatible with your substrates).

    • Substrate Decomposition: If your starting material has base-sensitive functional groups (e.g., esters), a strong alkoxide base may be causing degradation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, possibly at a higher temperature to compensate for lower reactivity.[1][17]

    • Solubility Issues: Inorganic bases like K₃PO₄ have poor solubility in many organic solvents (e.g., toluene). This can lead to reproducibility issues. Using a co-solvent like water or THF, or grinding the base to a fine powder, can improve performance.[17][19]

Part 3: Protocol & Optimization

If the fundamental components are sound, the next step is to fine-tune the reaction parameters.

Q6: I'm seeing significant amounts of side products like homocoupling or hydrodehalogenation. What causes this and how can I fix it?

A6: These side products point to specific, unwanted reaction pathways that are competing with your desired cross-coupling.

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when the aryl halide is reduced.

    • Cause: Often caused by trace moisture or other proton sources reacting with intermediates in the catalytic cycle. It can also be promoted by certain bases or solvents.

    • Solution: Rigorously dry all reagents and solvents. Ensure the inert atmosphere is impeccable. Sometimes, changing the base or solvent can mitigate this side reaction.[17]

  • Homocoupling (Ar-X + Ar-X → Ar-Ar or R-M + R-M → R-R): This is the dimerization of one of the coupling partners.

    • Cause: Often promoted by oxygen or high catalyst loading. In Suzuki couplings, it can result from the oxidative coupling of the organoboron reagent.

    • Solution: Thoroughly degas the reaction mixture. Optimize the catalyst loading; sometimes lowering it can reduce homocoupling. Adjusting the stoichiometry (e.g., using a slight excess of the boronic acid) can also help.[17]

Experimental Protocol: Small-Scale Reaction Screening for Optimization

When troubleshooting, a systematic approach like a Design of Experiments (DoE) or a simpler one-variable-at-a-time (OVAT) screen is highly effective.[20] This protocol outlines a parallel screen to test different ligands, a common optimization strategy.

  • Preparation: In a glovebox or under a strong flow of inert gas, arrange an array of oven-dried reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Stock Solution 1 (Substrates): In a larger vial, dissolve the aryl halide (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv) in the chosen degassed solvent to a known concentration.

  • Stock Solution 2 (Base): In a separate vial, prepare a slurry or solution of the base (e.g., K₃PO₄, 3.0 equiv) in the same solvent.

  • Aliquotting Solids: To each reaction vial, add the palladium precatalyst (e.g., 2 mol %) and the specific ligand to be tested (e.g., 4 mol %).

  • Reaction Assembly:

    • Add the base stock solution to each vial.

    • Add the substrate stock solution to each vial, bringing the final volume to the desired concentration (e.g., 0.1 M).

    • Seal each vial tightly with a PTFE-lined cap.

  • Execution: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 16 hours), cool the vials to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product. This allows for a direct comparison of the effectiveness of each ligand under identical conditions.[20]

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). BenchChem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2023). ACS Catalysis.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). Organic Process Research & Development.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2017). Journal of the American Chemical Society.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2006). Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Poisoning and deactivation of palladium catalysts. (2001). ResearchGate.
  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2018). MDPI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
  • Technical Support Center: Suzuki Coupling Reactions. (n.d.). BenchChem.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate.
  • Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
  • How To Run A Reaction: The Setup. (n.d.). University of Rochester.
  • Preparing an inert atmosphere reaction vessel with only an input? (2016). Chemistry Stack Exchange.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). Accounts of Chemical Research.
  • Palladium-catalyzed C-C, C-N and C-O bond formation. (2002). DSpace@MIT.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Problems with Suzuki coupling. (2025). Reddit.
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle. (2017). Nanochemistry Research.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2015). White Rose Research Online.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube.
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  • CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube.

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Technical Support Center: Purification Strategies for Reactions Involving 3-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective removal of unreacted 3-bromophenol from reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying products from reactions where 3-bromophenol is used as a starting material. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format. Our aim is to not only offer protocols but to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific synthetic challenges.

Key Physical Properties of 3-Bromophenol for Purification

A thorough understanding of the physicochemical properties of 3-bromophenol is the foundation for designing an effective purification strategy. Key parameters are summarized below for easy reference.

PropertyValueImplication for Purification
Molecular Weight 173.01 g/mol [1]Relevant for mass-based calculations and chromatographic separation.
Appearance Colorless to pale yellow crystalline solid[2]Visual cue for its presence in reaction mixtures or chromatography fractions.
Melting Point 33 °C[1]Can exist as a low-melting solid or an oil at room temperature.
Boiling Point 236 °C[1]High boiling point makes removal by simple evaporation difficult; distillation is an option if the product is significantly more volatile.
pKa 9.03[1]The weakly acidic nature of the phenolic proton is the cornerstone of basic extraction techniques.
Solubility Sparingly soluble in water; soluble in organic solvents (ethanol, ether, chloroform) and aqueous alkali.[1][2]This differential solubility is exploited in liquid-liquid extractions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted 3-bromophenol?

The most widely used method is a basic aqueous wash, also known as an alkaline liquid-liquid extraction. This technique leverages the acidic nature of the phenolic proton (pKa ≈ 9.03)[1].

Mechanism Insight: By washing your organic reaction mixture with an aqueous solution of a base stronger than the conjugate base of 3-bromophenol (i.e., a base whose conjugate acid has a pKa > 9.03), you can deprotonate the phenol. The resulting sodium 3-bromophenoxide salt is ionic and thus highly soluble in the aqueous phase, while your typically non-polar organic product remains in the organic phase.

A dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1-2 M) is highly effective. Sodium bicarbonate (NaHCO₃), with a conjugate acid pKa of 6.35, is generally not a strong enough base to efficiently deprotonate 3-bromophenol and is not recommended for this purpose.

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: Persistent 3-Bromophenol Contamination After Basic Extraction

Q2: I've performed several washes with 1 M NaOH, but TLC and ¹H NMR analysis still show significant amounts of 3-bromophenol in my organic layer. What's going wrong?

This is a common issue that can arise from several factors. Let's troubleshoot systematically.

Possible Cause 1: Insufficient Mixing or Contact Time The deprotonation reaction is an equilibrium process that occurs at the interface of the two liquid phases. If mixing is not vigorous enough, the extraction efficiency will be poor.

  • Solution: Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds during each wash. Allow the layers to fully separate before draining. If you notice an emulsion forming, see Scenario 2.

Possible Cause 2: Insufficient Quantity of Base If you have a large amount of unreacted 3-bromophenol, you may be using a substoichiometric amount of base, leading to incomplete extraction.

  • Solution: Increase the concentration or volume of the aqueous base. A good rule of thumb is to use at least 2-3 molar equivalents of base relative to the estimated amount of residual 3-bromophenol. Performing more washes (e.g., 3-4 times) with fresh aqueous base is often more effective than a single wash with a large volume.

Possible Cause 3: "Salting Out" Effect If your organic solvent has some miscibility with water (e.g., ethyl acetate), the high ionic strength of the aqueous layer can decrease the solubility of your organic product, sometimes trapping the 3-bromophenol with it.

  • Solution: After the final basic wash, perform a wash with brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer and can break up minor emulsions, improving phase separation.

Workflow Diagram: Optimized Alkaline Extraction

G start Crude Reaction Mixture in Organic Solvent wash1 Add 1-2 M NaOH (aq) Vigorously Shake & Separate start->wash1 aq1 Aqueous Layer 1 (contains Sodium 3-Bromophenoxide) wash1->aq1 Discard wash2 Repeat NaOH Wash (2-3x) on Organic Layer wash1->wash2 Organic Layer aq2 Aqueous Layers 2-n wash2->aq2 Discard brine_wash Wash Organic Layer with Brine wash2->brine_wash Organic Layer aq_brine Aqueous Brine Layer brine_wash->aq_brine Discard dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) brine_wash->dry Organic Layer filter_evap Filter and Evaporate Solvent dry->filter_evap product Purified Product filter_evap->product

Caption: Optimized workflow for alkaline extraction of 3-bromophenol.

Scenario 2: Emulsion Formation During Extraction

Q3: When I shake my reaction mixture with aqueous NaOH, a thick, stable emulsion forms between the layers, and I can't get a clean separation. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a frequent frustration in liquid-liquid extractions. They are often caused by the presence of fine particulates or surfactant-like molecules.

  • Solution 1: Be Patient and Gentle. Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can allow the emulsion to break. Gentle swirling, rather than vigorous shaking, can also help prevent their formation in the first place[2].

  • Solution 2: Increase the Ionic Strength. Add a significant amount of solid NaCl or a volume of brine to the separatory funnel and swirl gently. This increases the polarity of the aqueous phase, which can force the separation of the two phases[2]. This technique is known as "salting out."

  • Solution 3: Filtration. As a last resort, you can pass the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration. This can break up the emulsion by removing the particulate matter that may be stabilizing it. The filtrate can then be returned to the separatory funnel for proper separation.

Scenario 3: Product is Base-Sensitive

Q4: My target molecule contains a base-labile functional group (e.g., an ester). How can I remove 3-bromophenol without risking hydrolysis of my product?

This is a critical consideration where standard alkaline extraction is not suitable. You have two excellent alternative strategies: flash column chromatography and the use of scavenger resins.

Strategy 1: Flash Column Chromatography Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3] Since 3-bromophenol has a polar hydroxyl group, it will have a stronger affinity for the silica gel compared to a less polar product (e.g., a 3-bromophenyl ether).

  • Detailed Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for separating a non-polar product from the more polar 3-bromophenol is a mixture of hexanes and ethyl acetate. Aim for a solvent system where your product has an Rf value of 0.25-0.35, which should keep the 3-bromophenol at a much lower Rf.[4] For aromatic compounds, a toluene/ethyl acetate mixture can sometimes provide better separation than hexanes/ethyl acetate.[5]

    • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

    • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM). If solubility is an issue, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

    • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate your purified product.

Strategy 2: Scavenger Resins Scavenger resins are polymer-supported reagents that react with and bind specific types of molecules, allowing for their removal by simple filtration.[6] For removing an acidic impurity like 3-bromophenol, a basic scavenger resin is ideal.

  • Mechanism Insight: Strong Anion Exchange (SAX) resins or other polymer-bound bases (e.g., aminomethylated polystyrene) will deprotonate the 3-bromophenol, binding the resulting phenoxide to the solid support.

  • Detailed Protocol:

    • Resin Selection: Choose a macroporous basic resin such as Amberlyst® A26 (OH- form) or a similar SAX resin.

    • Scavenging: Add the resin (typically 3-5 molar equivalents relative to the 3-bromophenol) to a solution of your crude product in a suitable organic solvent (e.g., DCM, THF).

    • Agitation: Stir or gently agitate the slurry at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the removal of 3-bromophenol by TLC or LC-MS.

    • Isolation: Once the scavenging is complete, simply filter the mixture to remove the resin. The filtrate contains your purified product, free from 3-bromophenol. Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of your product.

Workflow Diagram: Scavenger Resin Purification

G start Crude Product containing 3-Bromophenol in Solvent add_resin Add Basic Scavenger Resin (3-5 eq.) start->add_resin stir Stir Slurry at RT (1-12 h) add_resin->stir monitor Monitor by TLC/LC-MS for disappearance of 3-BP stir->monitor filter Filter Mixture to Remove Resin monitor->filter resin_bound Resin with Bound 3-Bromophenoxide filter->resin_bound Discard Solid filtrate Filtrate containing Purified Product filter->filtrate Collect Liquid evap Evaporate Solvent filtrate->evap product Purified Product evap->product

Caption: Workflow for removing 3-bromophenol using a scavenger resin.

References

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  • ResearchGate. (2025, August 6). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

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Technical Support Center: Preventing Nitrile Group Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the stability of the nitrile functional group during reaction workup. The nitrile moiety is a cornerstone in modern drug design, valued for its unique electronic properties, its role as a hydrogen bond acceptor, and its ability to serve as a versatile synthetic handle.[1] However, its susceptibility to hydrolysis under common workup conditions can lead to diminished yields and the formation of unwanted amide or carboxylic acid byproducts.

This document provides in-depth troubleshooting advice, preventative protocols, and the chemical reasoning behind them to help you preserve the integrity of your nitrile-containing molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding nitrile stability.

Q1: What is nitrile hydrolysis and why does it happen during workup?

Nitrile hydrolysis is the chemical conversion of a nitrile (R-C≡N) into an amide (R-CONH₂) and subsequently into a carboxylic acid (R-COOH) or its corresponding carboxylate salt.[2][3] This reaction is catalyzed by the presence of water under either acidic or basic conditions.[4] Aqueous workup procedures, which are designed to neutralize reactions and remove water-soluble impurities, create the exact environment—water plus acid or base—that promotes this unwanted side reaction. The reaction often proceeds through an amide intermediate, which may or may not be isolable.[4][5]

Q2: I suspect my nitrile is hydrolyzing. What are the common analytical signs?

The most definitive sign is a lower-than-expected yield of your desired nitrile-containing product. Analytically, you can spot hydrolysis by observing:

  • Thin-Layer Chromatography (TLC): The appearance of new, typically more polar spots corresponding to the amide or carboxylic acid byproducts. The carboxylic acid will often streak on silica gel unless an acidic modifier is used in the eluent.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the appearance of broad N-H peaks for the amide or a very broad O-H peak for the carboxylic acid. In the ¹³C NMR, the characteristic nitrile carbon signal (typically ~115-125 ppm) will decrease, while new carbonyl peaks for the amide (~160-180 ppm) or carboxylic acid (>170 ppm) will appear.

  • IR Spectroscopy: A decrease in the intensity of the sharp C≡N stretch (around 2220-2260 cm⁻¹) and the appearance of a strong C=O stretch (around 1650-1710 cm⁻¹) and, for the carboxylic acid, a broad O-H stretch (around 2500-3300 cm⁻¹).

Q3: Is the nitrile group more stable under acidic or basic conditions?

This is not a simple yes-or-no answer; it depends on the conditions' severity (temperature, concentration) and the molecule's structure.

  • Under strongly acidic or basic conditions, especially with heating, nitriles will hydrolyze. [6][7] The reaction is often intentionally performed under these conditions to synthesize carboxylic acids.[2]

  • Mild basic conditions (e.g., cold, dilute sodium bicarbonate) can sometimes be used to hydrolyze a nitrile selectively to the amide stage, as the subsequent hydrolysis of the amide to the carboxylate is often slower.[5][8]

  • Mild acidic conditions are generally less likely to stop at the amide, as the final step of hydrolyzing the amide to the carboxylic acid is often driven by the irreversible protonation of the ammonia byproduct.[5][8]

For workup purposes, the goal is to use conditions that are as mild and brief as possible. Generally, avoiding strong acids (like conc. HCl) and strong bases (like NaOH) in favor of buffered or weakly acidic/basic solutions at low temperatures is the key to preventing hydrolysis.

Part 2: Troubleshooting Guide for Common Workup Scenarios

This section provides detailed, scenario-based advice for preserving your nitrile group.

Scenario 1: Your reaction requires an acidic wash.

The Problem: You need to remove basic impurities (e.g., pyridine, triethylamine) or perform a specific acid-catalyzed step, but your nitrile is degrading. Standard washes with 1M or 2M HCl are causing significant hydrolysis.

Mechanism Insight: Acid-Catalyzed Hydrolysis The reaction begins with the protonation of the nitrile's nitrogen atom.[9] This crucial step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][5] Subsequent proton transfers lead to an amide, which is then further hydrolyzed to the carboxylic acid.

Diagram: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: Key steps in the acid-catalyzed hydrolysis of a nitrile.

✅ Nitrile-Sparing Acidic Workup Protocol

This protocol replaces strong mineral acids with a milder acidic wash to neutralize bases without providing a harsh enough environment for significant hydrolysis.

  • Cool the Reaction: Before workup, cool the reaction mixture to 0 °C in an ice-water bath. This slows the kinetics of potential hydrolysis.[10]

  • Dilute with Solvent: Dilute the cooled reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Perform a Mild Acidic Wash: Instead of HCl, wash the organic layer with cold, saturated aqueous ammonium chloride (NH₄Cl) solution. NH₄Cl is the salt of a weak base and a strong acid, providing a pH of ~4.5-5.5, which is sufficient to protonate and extract common organic bases without being overly aggressive.

  • Separate Layers Promptly: Shake the separatory funnel gently, vent frequently, and separate the layers without delay.[10] Do not let the layers stand together for extended periods.

  • Follow-up Washes: Wash the organic layer with cold brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: Your reaction requires a basic wash.

The Problem: You need to remove acidic starting materials, catalysts (e.g., H₂SO₄), or byproducts, but using sodium hydroxide is converting your nitrile to a carboxylate salt.

Mechanism Insight: Base-Catalyzed Hydrolysis Unlike the acid-catalyzed path, this mechanism begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[3][4] This forms an imidic acid intermediate which tautomerizes to an amide.[3] Under harsh conditions (heat, excess base), the amide is further deprotonated and hydrolyzed to a carboxylate salt.

✅ Nitrile-Sparing Basic Workup Protocol

This procedure uses a weak base to neutralize acids, minimizing the concentration of free hydroxide ions and thus reducing the rate of nitrile attack.

  • Cool the Reaction: As with the acidic workup, cool the reaction mixture to 0 °C.

  • Dilute with Solvent: Dilute the mixture with your chosen organic solvent.

  • Perform a Mild Basic Wash: Use cold, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acids.

    • CAUTION: This reaction will produce CO₂ gas. When using a separatory funnel, add the bicarbonate solution slowly, swirl the unstoppered funnel first, and vent frequently and immediately after inversion to manage pressure buildup.[11]

  • Check for Neutralization: Continue washing with fresh portions of cold NaHCO₃ until gas evolution ceases, indicating that all acid has been neutralized.

  • Separate and Dry: Separate the layers promptly, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.

Table 1: Comparison of Aqueous Workup Reagents
ReagentTypeTypical pHHydrolysis RiskRecommended Use Case
1M HClStrong Acid~0High Avoid if possible; use only when essential and at 0 °C.
Sat. NH₄ClWeak Acid~5Low Preferred for removing organic bases (amines).
WaterNeutral~7Very Low General washing; will not remove acid/base impurities.
Sat. NaHCO₃Weak Base~8Low Preferred for neutralizing strong and weak acids.
1M NaOHStrong Base~14High Avoid if possible; high risk of saponification.

Part 3: Preventative Strategies & Decision Workflow

Proactive planning is the best defense against hydrolysis. The following workflow can help you choose the most appropriate workup strategy from the outset.

Workflow for Selecting a Nitrile-Sparing Workup

This decision tree guides the user through selecting an appropriate workup based on the reaction type and impurities present.

Caption: Decision tree for choosing a nitrile-safe workup procedure.

References

  • University of Calgary. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Journal of Visualized Experiments. [Link]

  • Agnihotri, A. (2021). What is the nature of nitrile, acidic or basic? Quora. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • PubMed. (n.d.). A novel convenient procedure for extractive work-up of whole-cell biotransformations using de-emulsifying hydrolases. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • ACS Publications. (2017). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. ACS Publications. [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ResearchGate. [https://www.researchgate.net/publication/230913222_Removal_of_Reaction_Solvent_by_Extractive_Workup_Survey_of_Water_and_Solvent_Co-extraction_in_Various_Systems]([Link]_ Solvent_by_Extractive_Workup_Survey_of_Water_and_Solvent_Co-extraction_in_Various_Systems)

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Google Patents. (2002). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

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Issues with the isolation of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and isolation of 2-(3-Bromophenoxy)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation and purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary causes?

Answer: A low or non-existent yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, almost always points to one of three areas: inefficient phenoxide formation, suboptimal reaction conditions for the Sₙ2 reaction, or reactant degradation.[1][2]

  • Expertise & Experience: The core of this synthesis is the nucleophilic attack of the 3-bromophenoxide ion on a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile). If the phenoxide is not generated efficiently, the reaction cannot proceed.

    • Insufficient Base Strength: 3-Bromophenol is acidic, but requires a sufficiently strong base for complete deprotonation. Weak bases like sodium bicarbonate will be ineffective.

    • Base Degradation: Hygroscopic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be deactivated by atmospheric moisture. NaH will react to form NaOH, while K₂CO₃ can become hydrated.

    • Suboptimal Sₙ2 Conditions: The Williamson ether synthesis is a classic Sₙ2 reaction.[3] Its rate is highly dependent on the solvent. Protic solvents (like ethanol or water) will solvate the phenoxide nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon on the haloacetonitrile, thus drastically slowing the reaction.[1]

  • Trustworthiness (Self-Validating Protocol): To ensure success, address these points systematically.

    • Choice of Base: Use a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often preferred for its ease of handling. Use at least 1.5 equivalents to ensure complete deprotonation.

    • Reactant Quality: Use freshly opened or properly stored anhydrous base. If using NaH dispersion in mineral oil, it should be washed with anhydrous hexanes prior to use. Ensure your 3-bromophenol and haloacetonitrile are pure.

    • Solvent Selection: Employ a polar aprotic solvent.[1] Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively solvate the cation (K⁺ or Na⁺) while leaving the phenoxide nucleophile "naked" and highly reactive.

    • Temperature: While the reaction can often proceed at room temperature, gentle heating to 50-80 °C can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Q2: My final product is an oil and refuses to crystallize, even though it should be a solid. Why is this happening?

Answer: The inability of the product to crystallize is a classic sign of impurities that are causing a melting point depression. The most common culprits are residual solvent or unreacted starting materials.

  • Expertise & Experience:

    • Residual High-Boiling Solvent: DMF is a common solvent for this reaction, but it has a high boiling point (153 °C). It is notoriously difficult to remove completely under standard rotary evaporation conditions. Even trace amounts can keep your product oily.

    • Unreacted 3-Bromophenol: This is a very common impurity. Being a solid itself, its presence in significant amounts can form a eutectic mixture with the product, resulting in an oil.

    • Hydrolysis Byproduct: If moisture was present during the reaction or work-up, some of the product nitrile may have hydrolyzed to 2-(3-bromophenoxy)acetic acid, which can also inhibit crystallization.[4][5]

  • Trustworthiness (Self-Validating Protocol):

    • Solvent Removal: If you used DMF, after the initial concentration, co-evaporate the residue with a lower-boiling solvent like toluene or heptane (2-3 times) to azeotropically remove the final traces of DMF. Alternatively, perform a thorough aqueous work-up and extract the product into a solvent like ethyl acetate or dichloromethane, which is much easier to remove.

    • Impurity Removal: The key is to remove the acidic 3-bromophenol. Before final solvent evaporation, perform a liquid-liquid extraction and wash the organic layer with a mild base. See the detailed protocol below.

Detailed Experimental Protocols
Protocol 1: Synthesis and Isolation of this compound

This protocol is a robust starting point based on the principles of the Williamson ether synthesis.[1][2]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to create a 0.5 M solution with respect to the 3-bromophenol.

  • Reaction Initiation: Stir the suspension vigorously for 15 minutes. Add bromoacetonitrile (1.1 eq) dropwise via syringe. Caution: Bromoacetonitrile is toxic and lachrymatory; handle in a fume hood with appropriate personal protective equipment.[6]

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 4-12 hours.

  • Quenching: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Combine the filtrate and concentrate it under reduced pressure.

  • Aqueous Work-up (Crucial Step):

    • Redissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1 M NaOH solution (2 times) to remove unreacted 3-bromophenol.

    • Wash with water (1 time).

    • Wash with brine (1 time) to break any emulsions and begin the drying process.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate).

Q3: I see a spot on my TLC that corresponds to 3-bromophenol. How do I effectively remove it?

Answer: This is the most frequent isolation challenge. 3-Bromophenol is acidic (pKa ≈ 9-10) and can be easily removed by exploiting this property through a basic aqueous wash during the work-up.

  • Expertise & Experience: The principle is a simple acid-base extraction. By washing your organic solution with an aqueous base (like sodium hydroxide, NaOH, or sodium carbonate, Na₂CO₃), you deprotonate the acidic phenol.

    Br-Ph-OH (organic soluble) + NaOH (aq) → Br-Ph-O⁻Na⁺ (water soluble) + H₂O

    The resulting sodium 3-bromophenoxide salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ether product remains in the organic layer.

  • Trustworthiness (Self-Validating Protocol):

    • Choosing the Base: A 1 M NaOH solution is highly effective. If your product has base-sensitive functional groups (which this compound does not), a milder base like 5% Na₂CO₃ solution could be used.

    • Procedure: During the work-up (Step 6 in the protocol above), wash the ethyl acetate solution containing your crude product with 1 M NaOH. Two washes are recommended to ensure complete removal. You can check the final organic layer by TLC to confirm the absence of the 3-bromophenol spot before proceeding.

Q4: My product appears pure by NMR, but the yield is still lower than expected after purification. Where could I be losing material?

Answer: Product loss during isolation and purification can occur at several stages, particularly during the aqueous work-up and recrystallization.

  • Expertise & Experience:

    • Emulsion Formation: Vigorous shaking during the basic wash can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product at the interface.

    • Premature Crystallization: If the concentration of your product in the organic solvent is too high, it might begin to crystallize out during the cold basic washes, leading to loss upon separation.

    • Recrystallization Loss: It is unavoidable to lose some product during recrystallization, as a portion will always remain dissolved in the mother liquor. Using the absolute minimum amount of hot solvent is key to maximizing recovery.

  • Trustworthiness (Self-Validating Protocol):

    • Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and often helps break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation.

    • Avoid Crashing Out: Ensure you use a sufficient volume of organic solvent during the work-up so the product remains fully dissolved.

    • Optimize Recrystallization: Perform a small-scale solvent screen to find the ideal recrystallization solvent or solvent pair. The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point.

Data Presentation & Visualization
Table 1: Troubleshooting Summary
Issue Probable Cause(s) Recommended Solution(s)
Low/No Yield Incomplete deprotonation of phenol; Non-anhydrous conditions; Protic solvent used.Use K₂CO₃ or NaH as base; Ensure all reagents and solvents are anhydrous; Use a polar aprotic solvent like MeCN or DMF.
Oily Product Residual high-boiling solvent (DMF); Impurities (e.g., 3-bromophenol).Co-evaporate with toluene; Perform a basic wash (1M NaOH) during work-up to remove phenolic starting material.
Phenol Contamination Ineffective removal of acidic starting material.Wash the organic layer with 1M NaOH or 5% K₂CO₃ solution during work-up to extract the phenol as its salt.
Hydrolysis of Nitrile Presence of water during reaction or work-up, especially at elevated temperatures.Use anhydrous conditions; Keep work-up temperatures low; Remove the resulting carboxylic acid with a basic wash.
Diagram 1: General Synthesis & Isolation Workflow

This diagram outlines the critical steps from reaction to pure product.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification Reactants 1. Combine 3-Bromophenol, Base (K₂CO₃), and Anhydrous Solvent (MeCN) Addition 2. Add Bromoacetonitrile Reactants->Addition Heating 3. Heat (60 °C) & Monitor by TLC Addition->Heating Quench 4. Cool & Filter Heating->Quench Extract 5. Redissolve in EtOAc & Wash with 1M NaOH Quench->Extract Dry 6. Wash with Brine, Dry over Na₂SO₄ Extract->Dry Concentrate 7. Filter & Concentrate (Rotary Evaporation) Dry->Concentrate Purify 8. Recrystallize Concentrate->Purify Final Pure Product Purify->Final

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Decision Tree for Impure Product

Use this logical guide to diagnose and solve purification issues.

G start Problem: Impure Product (Oil or Fails Analysis) check_tlc Analyze by TLC against starting materials start->check_tlc is_phenol Is 3-Bromophenol present? check_tlc->is_phenol phenol_sol Solution: Re-dissolve in EtOAc, wash thoroughly with 1M NaOH, and re-isolate. is_phenol->phenol_sol Yes is_acid Is there a baseline streak (acid)? is_phenol->is_acid No acid_sol Likely Hydrolysis Product. Solution: Wash with 1M NaOH or 5% NaHCO₃ solution. is_acid->acid_sol Yes other Other Impurity is_acid->other No other_sol Solution: Consider Column Chromatography (e.g., Hexanes/EtOAc gradient) or Recrystallization screen. other->other_sol

Caption: Troubleshooting guide for product purification.

References
  • The Good Scents Company. (n.d.). 3-bromophenyl acetonitrile. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). 2-(3-Bromophenyl)Acetonitrile. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2024). (3-bromophenyl)acetonitrile. Retrieved January 17, 2026, from [Link]

  • Coetzee, J. F., & Chang, T. H. (1986). Purification of acetonitrile. Pure and Applied Chemistry, 58(11), 1541-1545. Retrieved from [Link]

  • Caldwell, G., Rozeboom, M. D., Kiplinger, J. P., & Bartmess, J. E. (1984). Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Journal of the American Chemical Society, 106(16), 4660-4661. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETONITRILE. Retrieved January 17, 2026, from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN114751842A - Preparation method of bromoacetonitrile.
  • Galanov, S. I., & Korniyenko, I. V. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. CORE. Retrieved from [Link]

  • Ávila-Gutierrez, M., Gutierrez-Portocarrero, S., Corona Elizarrarás, L., & Alpuche-Avilés, M. A. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]

  • Vedantu. (n.d.). Acetonitrile on acidic hydrolysis gives. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved January 17, 2026, from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. Retrieved January 17, 2026, from [Link]

  • Chapatwala, K. D., Nawaz, M. S., Richardson, J. D., & Wolfram, J. H. (1990). Isolation and characterization of acetonitrile utilizing bacteria. Journal of Industrial Microbiology, 5(2-3), 65-70. Retrieved from [Link]

  • Google Patents. (n.d.). US3040095A - Hydrolysis of acetonitrile to acetamide.
  • Google Patents. (n.d.). US6326508B1 - Purification and recovery of acetonitrile.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Bromophenoxy)acetonitrile. Retrieved January 17, 2026, from [Link]

  • Galanov, S. I., & Kornienko, I. V. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. Procedia Chemistry, 10, 257-261. Retrieved from [Link]

  • Google Patents. (n.d.). EP1301471B1 - Process for the purification and recovery of acetonitrile.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-bromophenoxy)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the scale-up of this important chemical intermediate.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In this specific case, 3-bromophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking an α-haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.[3][4]

While the reaction appears straightforward on a laboratory scale, scaling up production can introduce several challenges that may impact yield, purity, and overall process efficiency. This guide will provide expert insights into overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low or Incomplete Conversion of 3-Bromophenol

A common issue when scaling up is a stall in the reaction, leading to a significant amount of unreacted 3-bromophenol.

Possible Causes & Solutions

Possible CauseTroubleshooting SuggestionRationale
Insufficient Deprotonation Ensure at least a stoichiometric equivalent (1.0 eq) of a suitable base is used. A slight excess (1.05-1.1 eq) is often beneficial.The formation of the phenoxide is crucial for the reaction to proceed. Incomplete deprotonation will leave a portion of the 3-bromophenol unreactive.[5]
Base Incompatibility or Degradation Use a strong enough base to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. Ensure the base is anhydrous and has been stored properly to prevent degradation from atmospheric moisture.The pKa of 3-bromophenol is approximately 9.0. The chosen base must be strong enough to drive the deprotonation equilibrium towards the phenoxide.
Poor Solubility of Reactants Select an appropriate polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) to ensure all reactants are in solution.[4]For a successful SN2 reaction, the nucleophile and electrophile must be able to interact effectively in the solvent.[1]
Inadequate Reaction Temperature Gradually increase the reaction temperature. While the Williamson ether synthesis can often be performed at room temperature, heating (e.g., to 50-80 °C) may be necessary to increase the reaction rate.[4]Higher temperatures provide the necessary activation energy for the reaction to proceed at a practical rate, especially when scaling up.
Problem 2: Formation of Significant Side Products

The appearance of unexpected impurities can complicate purification and reduce the overall yield.

Possible Causes & Solutions

Possible CauseTroubleshooting SuggestionRationale
Hydrolysis of α-Haloacetonitrile Ensure all reagents and the reaction setup are thoroughly dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).α-Haloacetonitriles are susceptible to hydrolysis, which can lead to the formation of hydroxyacetonitrile and other byproducts.
Elimination Reaction (E2) If using a sterically hindered base or a secondary/tertiary α-haloacetonitrile, consider switching to a less hindered base and a primary halide.While not the primary pathway with acetonitrile derivatives, strong bases can promote elimination reactions, especially under forcing conditions.[6]
Alkylation on the Aromatic Ring This is generally a minor side reaction with phenoxides but can be minimized by ensuring complete deprotonation of the hydroxyl group.The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring. Reaction at the oxygen is kinetically and thermodynamically favored.[3]
Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes & Solutions

Possible CauseTroubleshooting SuggestionRationale
Emulsion Formation During Workup During the aqueous workup, add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.The increased ionic strength of the aqueous layer helps to differentiate the densities of the two phases, facilitating separation.
Co-elution During Column Chromatography Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) can improve separation.Finding the right solvent polarity is key to achieving good separation between the desired product and any closely related impurities.
Product Oiling Out During Recrystallization Ensure the chosen recrystallization solvent has a good solubility profile for the product (sparingly soluble at low temperatures, highly soluble at high temperatures). If a single solvent is not effective, consider a mixed solvent system.The goal of recrystallization is to have the product slowly crystallize out of the solution upon cooling, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of α-haloacetonitrile for this synthesis?

Both bromoacetonitrile and chloroacetonitrile can be used. Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group.[7] However, chloroacetonitrile is often more cost-effective and may be preferred for large-scale synthesis if the reaction conditions can be optimized to achieve a good conversion rate.

Q2: Can phase-transfer catalysis be used to improve this reaction?

Yes, phase-transfer catalysis (PTC) can be an excellent strategy for scaling up this synthesis.[8][9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the α-haloacetonitrile is dissolved.[10] This can lead to faster reaction times, milder reaction conditions, and potentially higher yields.[3]

Q3: What are the key safety considerations when working with α-haloacetonitriles?

α-Haloacetonitriles are toxic and lachrymatory (tear-inducing).[7] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also important to be aware of their potential for hydrolysis and to handle them in a dry environment.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the typical physical properties of this compound?

This compound is a solid at room temperature with a reported melting point of 27-28 °C and a boiling point of 145-147 °C at 10 mmHg.[11] Its molecular formula is C₈H₆BrN, and its molecular weight is 196.04 g/mol .[12][13]

Experimental Workflow Diagrams

General Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve 3-bromophenol and base in anhydrous solvent under inert atmosphere B 2. Add α-haloacetonitrile dropwise A->B C 3. Heat and stir reaction mixture B->C D 4. Cool reaction and quench with water C->D Monitor by TLC E 5. Extract with organic solvent D->E F 6. Wash organic layer with brine E->F G 7. Dry over anhydrous MgSO₄ F->G H 8. Filter and concentrate in vacuo G->H I 9. Purify by column chromatography or recrystallization H->I J 10. Characterize pure product I->J Start Low Yield Observed Check_Base Is the base strong enough and used in sufficient quantity? Start->Check_Base Check_Solvent Are all reactants soluble in the chosen solvent? Check_Base->Check_Solvent Yes Increase_Base Increase base equivalents or switch to a stronger base Check_Base->Increase_Base No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Change_Solvent Switch to a more suitable polar aprotic solvent Check_Solvent->Change_Solvent No Check_Reagents Are the reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Purify_Reagents Use freshly purified or new reagents Check_Reagents->Purify_Reagents No End Yield Improved Check_Reagents->End Yes Increase_Base->End Change_Solvent->End Increase_Temp->End Purify_Reagents->End

Caption: Decision tree for troubleshooting low yield issues.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Globe Thesis. Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System. [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Williamson Ether Synthesis. [Link]

  • ChemBK. (3-bromophenyl)acetonitrile. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. [Link]

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. [Link]

  • CORE. The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. [Link]

  • Google Patents.
  • PubChem. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. [Link]

  • Organic Syntheses Procedure. dibromoacetonitrile. [Link]

  • SciELO México. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]

  • ResearchGate. How to prepare 3-phenyl-2-propenenitrile from acetophenone?. [Link]

  • Pure and Applied Chemistry. purification of acetonitrile - tests for impurities. [Link]

  • Eureka | Patsnap. Method for preparing bromoacetonitrile from chloroacetonitrile. [Link]

  • Organic Syntheses Procedure. α-PHENYLACETOACETONITRILE. [Link]

  • Google Patents.
  • Reddit. Troubleshooting the synthesis of BINOL derivatives. [Link]

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Technical Support Center: Navigating Impurities in 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Bromophenoxy)acetonitrile. Here, we address common issues related to impurities that can arise during its synthesis and application, providing practical troubleshooting advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and how does it influence the impurity profile?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) by the phenoxide ion of 3-bromophenol, generated in situ with a base.[3][4] The choice of reactants and reaction conditions in this SN2 reaction is the primary determinant of the impurity profile.[5]

Q2: What are the most common impurities I should expect in commercially available this compound?

A2: The impurities in a commercial batch of this compound are typically remnants of the synthetic process. These can be broadly categorized as:

  • Unreacted Starting Materials: 3-Bromophenol and the α-haloacetonitrile used in the synthesis.

  • Process-Related Impurities: By-products arising from side reactions, such as C-alkylation products or compounds from further reactions of 3-bromophenol.[4]

  • Degradation Products: Hydrolysis of the nitrile functional group can lead to the formation of 2-(3-Bromophenoxy)acetamide and 2-(3-Bromophenoxy)acetic acid.[6][7]

Troubleshooting Guide: From Unexpected Results to Pure Product

Q3: My NMR spectrum of the final product shows a broad singlet around 9-10 ppm. What could this be?

A3: A broad singlet in this region of a 1H NMR spectrum is characteristic of a phenolic proton. This strongly suggests the presence of unreacted 3-bromophenol as an impurity.[8]

  • Causality: Incomplete reaction or inefficient purification can lead to the carryover of this starting material.

  • Troubleshooting Protocol:

    • Identification: Confirm the presence of 3-bromophenol by comparing the NMR spectrum with that of an authentic sample or by spiking your sample with a small amount of 3-bromophenol and observing the increase in the signal intensity.

    • Removal: An acidic wash of the organic layer during workup is often insufficient to remove all phenolic impurities. A base wash is more effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a 1 M aqueous solution of sodium hydroxide. The phenoxide formed will be extracted into the aqueous layer. Follow this with a water wash to remove any residual base, and then a brine wash before drying and concentrating the organic phase.

Q4: I'm observing an additional set of aromatic signals in my NMR that I can't account for. What is a likely source?

A4: This could be due to the presence of isomeric bromophenols in the starting material or C-alkylation of the phenoxide during synthesis.[4] Another possibility is the presence of poly-brominated phenols in the initial 3-bromophenol, which would lead to the corresponding poly-brominated phenoxyacetonitrile products.

  • Causality: The bromination of phenol can sometimes yield a mixture of ortho, meta, and para isomers, as well as di- and tri-brominated species.[9][10] If the 3-bromophenol starting material is not pure, these impurities will be carried through the synthesis. C-alkylation is a known, though less common, side reaction in Williamson ether synthesis, especially if there are vacant, activated positions on the aromatic ring.[4]

  • Troubleshooting Protocol:

    • Identification: High-resolution mass spectrometry (HRMS) can help identify the molecular formula of the impurity. LC-MS is also a powerful tool for separating and identifying these types of by-products.

    • Removal: Purification by column chromatography on silica gel is typically effective in separating these closely related aromatic compounds. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

Q5: My product seems to be degrading over time, and I'm seeing new peaks in my HPLC analysis. What could be happening?

A5: The nitrile group in this compound is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[11] This will lead to the formation of 2-(3-Bromophenoxy)acetamide and subsequently 2-(3-Bromophenoxy)acetic acid.

  • Causality: Exposure to atmospheric moisture or residual acid/base from the workup can catalyze this degradation.

  • Troubleshooting Protocol:

    • Identification: The amide and carboxylic acid will have distinct retention times in HPLC and can be identified by LC-MS. The carboxylic acid can also be identified by the appearance of a very broad signal in the 1H NMR spectrum (typically >10 ppm).

    • Prevention and Removal: Ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. If hydrolysis has occurred, the carboxylic acid can be removed by washing an organic solution of the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The amide is more challenging to remove but can often be separated by careful column chromatography or recrystallization.

Data Summary and Visualization

Table 1: Common Impurities in this compound
ImpurityLikely SourceRecommended Analytical Method
3-BromophenolUnreacted starting material1H NMR, LC-MS
α-HaloacetonitrileUnreacted starting materialGC-MS, 1H NMR
Isomeric BromophenoxyacetonitrilesImpure 3-bromophenol starting materialLC-MS, HPLC
C-Alkylated By-productsSide reaction during synthesisLC-MS, HRMS
2-(3-Bromophenoxy)acetamideHydrolysis of the nitrileLC-MS, 1H NMR
2-(3-Bromophenoxy)acetic acidHydrolysis of the nitrileLC-MS, 1H NMR
Residual SolventsReaction or workupGC-MS (headspace)
Experimental Protocols

Protocol 1: Base Wash for Removal of 3-Bromophenol

  • Dissolve the crude this compound in ethyl acetate (10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M sodium hydroxide (2 x 5 volumes).

  • Wash the organic layer with water (2 x 5 volumes).

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Diagrams

PurificationWorkflow Crude Crude Product in Organic Solvent BaseWash Base Wash (e.g., 1M NaOH) Crude->BaseWash AqueousLayer1 Aqueous Layer (contains 3-bromophenol) BaseWash->AqueousLayer1 Separate OrganicLayer1 Organic Layer BaseWash->OrganicLayer1 WaterWash Water Wash OrganicLayer1->WaterWash BrineWash Brine Wash WaterWash->BrineWash Drying Dry over Na2SO4 BrineWash->Drying Concentration Concentration Drying->Concentration ColumnChromatography Column Chromatography (if necessary) Concentration->ColumnChromatography Purified Purified Product ColumnChromatography->Purified

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is a non-negotiable prerequisite for further development. 2-(3-Bromophenoxy)acetonitrile is a molecule of interest, serving as a potential building block in organic synthesis due to its combination of an aryl halide, an ether linkage, and a nitrile functional group. A robust and unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent research and development activities.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Rather than merely presenting data, we will delve into the causality behind the expected spectral features, offering a predictive framework grounded in fundamental principles. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to molecular characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The key to its interpretation lies in understanding how the electronic environment surrounding a proton affects its resonance frequency (chemical shift).

  • Methylene Protons (-O-CH₂-CN): The two protons of the methylene group are chemically equivalent and are flanked by two electron-withdrawing groups: the phenoxy oxygen and the nitrile group. The electronegative oxygen atom significantly deshields these protons, shifting them downfield.[1] The nitrile group exerts a similar, albeit weaker, deshielding effect. Consequently, we predict these protons will appear as a sharp singlet (no adjacent protons to couple with) at approximately δ 4.8 - 5.0 ppm .

  • Aromatic Protons (Br-C₆H₄-O-): The four protons on the benzene ring are in a complex environment. The bromine atom and the phenoxy group exert both inductive and resonance effects, leading to distinct chemical shifts for each proton. Due to the meta-substitution pattern, we expect a complex series of multiplets in the aromatic region, typically between δ 6.8 - 7.5 ppm .[2]

    • The proton ortho to both the bromine and the ether linkage (at C2) will likely be the most deshielded, appearing as a triplet or doublet of doublets.

    • The other three protons will have overlapping signals, making precise assignment challenging without advanced 2D NMR experiments like COSY and HSQC.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments and provides information about their electronic nature.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in a distinct region of the spectrum, predicted to be around δ 115-120 ppm .[3]

  • Methylene Carbon (-O-CH₂-CN): This sp³-hybridized carbon is attached to an electronegative oxygen, which will shift it downfield relative to a standard alkane. We predict its signal to appear around δ 55-60 ppm .

  • Aromatic Carbons (Br-C₆H₄-O-): Six distinct signals are expected for the aromatic carbons.

    • The carbon directly attached to the oxygen (C1') will be significantly deshielded, appearing around δ 155-160 ppm .

    • The carbon bearing the bromine (C3') will appear in the typical aromatic region, but its exact shift is influenced by the heavy atom effect.

    • The remaining four aromatic carbons will produce signals in the δ 110-135 ppm range.

Section 2: Infrared (IR) Spectroscopy: Fingerprinting Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by three key absorption bands that confirm its primary structural features.

  • C≡N Stretch: The most diagnostic peak will be a sharp, strong absorption corresponding to the nitrile triple bond stretch. This peak is consistently found in the 2280 – 2220 cm⁻¹ region.[4][5] Its presence is a definitive indicator of the nitrile functional group.

  • C-O-C Stretch (Aryl Ether): Aryl ethers display strong, characteristic C-O stretching bands. We expect to see a strong absorption corresponding to the Aryl-O stretch around 1250 cm⁻¹ and another for the Alkyl-O stretch near 1050 cm⁻¹ .[6]

  • Aromatic Region: The spectrum will also show several absorptions characteristic of the benzene ring, including C=C in-ring stretching vibrations around 1600-1450 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹ .[6] Out-of-plane C-H bending vibrations between 900-675 cm⁻¹ can also provide clues about the substitution pattern.

Section 3: Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this molecule, a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be highly effective.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For C₈H₆BrNO, the expected molecular ions are at m/z 211 (M⁺) and m/z 213 (M+2)⁺ .

  • Key Fragmentation Pathways: Aryl ethers are known to fragment in predictable ways.[7][8]

    • Alpha-Cleavage: Loss of the cyanomethyl radical (•CH₂CN) from the molecular ion is a highly probable fragmentation, leading to a prominent bromophenoxy cation at m/z 171/173 .

    • Benzylic-type Cleavage: Cleavage of the C-O bond can result in the formation of a bromophenyl radical and a phenoxyacetonitrile cation, though this is generally less favored.

    • Loss of CO: Aromatic ethers can lose carbon monoxide (CO) after initial fragmentation.[9] For instance, the bromophenoxy cation (m/z 171/173) could potentially lose CO to give a fragment at m/z 143/145.

Section 4: Comparative Analysis and Integrated Workflow

No single technique provides the complete structural picture. True analytical rigor comes from integrating the data from these complementary methods. The diagram below illustrates a logical workflow for achieving unambiguous structural confirmation.

G cluster_0 cluster_1 Primary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Sample Sample of This compound IR FT-IR Spectroscopy Sample->IR Quick Functional Group Check MS GC-MS Analysis Sample->MS Molecular Weight & Fragment Check Proton_NMR ¹H NMR Sample->Proton_NMR Detailed Proton Map Report Final Structural Confirmation and Purity Assessment IR->Report Confirms C≡N, C-O-C MS->Report Confirms MW=211/213 & Connectivity Carbon_NMR ¹³C NMR Proton_NMR->Carbon_NMR Confirm Carbon Backbone Carbon_NMR->Report Confirms All Carbon Environments

Caption: Integrated workflow for spectroscopic characterization.

Data Summary Table
TechniqueInformation ProvidedPredicted Key Data Points for this compound
¹H NMR Maps proton environments and connectivitySinglet @ ~4.9 ppm (2H) ; Complex multiplets @ 6.8-7.5 ppm (4H)
¹³C NMR Details all unique carbon environments~117 ppm (C≡N) ; ~57 ppm (-CH₂-) ; 6 aromatic signals (110-160 ppm)
IR Spec Identifies functional groups~2240 cm⁻¹ (C≡N) ; ~1250 cm⁻¹ (Aryl-O) ; ~1600 cm⁻¹ (C=C)
Mass Spec Determines molecular weight & formulaM⁺ peaks at m/z 211/213 (1:1 ratio) ; Fragment at m/z 171/173

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No specific preparation is needed for a liquid or solid sample. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the neat sample directly onto the ATR crystal, ensuring complete coverage.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or acetonitrile.[10]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., a DB-5ms) and a temperature program designed to elute the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.

  • MS Method: Set the ionization energy to the standard 70 eV. Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion pair (M⁺, M+2) and the major fragment ions.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from complementary spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of essential functional groups (nitrile, ether), and mass spectrometry validates the molecular weight and key structural motifs through fragmentation. By following the integrated workflow and protocols described in this guide, researchers can confidently and efficiently verify the identity and integrity of this valuable chemical intermediate, ensuring a solid foundation for its application in further scientific endeavors.

References

  • Mass Spectrometry: Fragmentation.

  • Mass Spectrometry Fragmentation: Ethers, Amines, More.

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • IR Tables, UCSC.

  • GCMS Section 6.13.

  • NMR Chemical Shift Values Table.

  • Chemical shifts.

  • Infrared Spectrometry.

  • Phenoxyacetonitrile 98 3598-14-9.

  • Emission Spectroscopic data of the molecules in acetonitrile.

  • Mass Spectrometry - Fragmentation Patterns.

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

  • 11.5: Infrared Spectra of Some Common Functional Groups.

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

  • chemical shift and ppm values in 1H NMR spectroscopy.

  • Spectroscopic dataset of Hedione's derivatives gathered during process development.

  • Infrared Spectroscopy Absorption Table.

  • IR Chart.

  • Spectroscopic dataset of Hedione's derivatives gathered during process development.

  • Derivative ratio spectra-zero crossing spectrophotometry and LC method applied to the quantitative determination of paracetamol, propyphenazone and caffeine in ternary mixtures.

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A Researcher's Guide to the Mass Spectrometry of 2-(3-Bromophenoxy)acetonitrile: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 2-(3-Bromophenoxy)acetonitrile is a molecule of interest, incorporating several key functional groups: a brominated aromatic ring, an ether linkage, and a nitrile group. Mass spectrometry, particularly under Electron Ionization (EI), serves as a powerful analytical tool for elucidating the structure of such molecules.[1] EI is a hard ionization technique that provides rich structural information through characteristic fragmentation patterns.[1][2] This guide offers an in-depth interpretation of the expected mass spectrum of this compound, provides a comparative analysis with related structures, and outlines a standard experimental protocol for data acquisition.

Predicted Electron Ionization Mass Spectrum of this compound

The mass spectrum of a compound is a fingerprint of its molecular structure, revealing the molecular weight and the pathways through which it fragments upon ionization. For this compound (C₈H₆BrNO), several key features are anticipated in its EI mass spectrum.

Molecular Ion and Isotopic Pattern

A critical diagnostic feature for any brominated compound is the presence of a distinct isotopic pattern for the molecular ion (M⁺˙). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[3] This results in two molecular ion peaks separated by two mass-to-charge units (m/z), referred to as the M⁺˙ and [M+2]⁺˙ peaks, with a relative intensity ratio of approximately 1:1.[3][4]

  • M⁺˙ (with ⁷⁹Br): C₈H₆⁷⁹BrNO = 210.97 m/z

  • [M+2]⁺˙ (with ⁸¹Br): C₈H₆⁸¹BrNO = 212.97 m/z

The presence of a stable aromatic ring suggests that the molecular ion peaks at m/z 211 and 213 will be prominent.[5]

Proposed Fragmentation Pathways

The fragmentation of the molecular ion is driven by the relative stability of the resulting cations and neutral losses.[6][7] For this compound, fragmentation is expected to occur around the ether linkage and the nitrile group.

  • α-Cleavage (Loss of the Cyanomethyl Radical): Cleavage of the ether C-O bond, beta to the aromatic ring, is a common pathway for aryl ethers.[5][8] This would involve the loss of the •CH₂CN radical to form a stable bromophenoxy cation.

    • Fragment: [C₆H₄BrO]⁺

    • Expected m/z: 171/173

  • Formation of the Bromotropylium-like Ion: Aromatic compounds substituted with alkyl chains often rearrange to form a stable tropylium ion (m/z 91).[3] In this case, cleavage of the O-CH₂ bond could lead to a bromotropylium-like ion or related structures. However, a more likely fragmentation is the loss of the cyanomethoxy group.

  • Loss of Acetonitrile: While less common for ethers, rearrangement followed by the elimination of a stable neutral molecule like acetonitrile (CH₃CN) is possible.

  • Cleavage of the Aryl-Oxygen Bond: Cleavage of the Ar-O bond can lead to the formation of a bromophenyl cation.

    • Fragment: [C₆H₄Br]⁺

    • Expected m/z: 155/157

  • Loss of CO: The bromophenoxy cation ([C₆H₄BrO]⁺ at m/z 171/173) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic structures.[5]

    • Fragment: [C₅H₄Br]⁺

    • Expected m/z: 143/145

  • Loss of Bromine: Loss of the bromine radical from the molecular ion would yield a cation at m/z 132.

    • Fragment: [C₈H₆NO]⁺

    • Expected m/z: 132

The following diagram illustrates the predicted major fragmentation pathways.

Fragmentation of this compound M [C₈H₆BrNO]⁺˙ m/z 211/213 (Molecular Ion) F1 [C₆H₄BrO]⁺ m/z 171/173 M->F1 - •CH₂CN F2 [C₆H₄Br]⁺ m/z 155/157 M->F2 - •OCH₂CN F4 [C₈H₆NO]⁺ m/z 132 M->F4 - •Br F3 [C₅H₄Br]⁺ m/z 143/145 F1->F3 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS Analysis

Reproducible and high-quality data is contingent on a robust experimental methodology. The following protocol outlines a standard approach for analyzing this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Parameter Setting Rationale
GC System Standard Gas ChromatographProvides separation of the analyte from the solvent and any impurities.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar column is suitable for the separation of moderately polar aromatic compounds.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.A temperature ramp allows for effective separation and elution of the compound.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas standard for GC-MS.
MS System Quadrupole or Ion Trap Mass SpectrometerCommon and reliable mass analyzers for routine analysis.
Ion Source Electron Ionization (EI)Standard hard ionization technique for generating reproducible fragment spectra.[9]
Ion Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase.
Electron Energy 70 eVThe industry standard energy that yields reproducible fragmentation patterns and allows for library matching.[9]
Mass Range m/z 40-350Covers the molecular ion and all expected major fragments.
Sample Prep. 100 µg/mL in Dichloromethane or Ethyl AcetateDilute solution to avoid detector saturation.

Comparative Analysis

This compound vs. Phenoxyacetonitrile

Comparing the target molecule to its non-brominated analog, phenoxyacetonitrile (C₈H₇NO, MW: 133.15), highlights the influence of the bromine atom.

Feature This compound Phenoxyacetonitrile Reason for Difference
Molecular Ion (m/z) 211/21313378/80 Da mass difference due to the bromine atom.
Isotopic Pattern M/M+2 ratio of ~1:1M+1 peak from ¹³CThe bromine isotopic signature is a key identifier.
[M - CH₂CN]⁺ (m/z) 171/17393Fragment retains the bromine, thus showing the isotopic pattern.
[M - OCH₂CN]⁺ (m/z) 155/15777Corresponds to the bromophenyl and phenyl cations, respectively.

The most significant difference is the isotopic doublet for every bromine-containing fragment in the spectrum of this compound, which is absent in the spectrum of phenoxyacetonitrile.

Distinguishing Positional Isomers

While the primary fragmentation patterns for 2-(2-Bromophenoxy)acetonitrile, this compound, and 2-(4-Bromophenoxy)acetonitrile are expected to be very similar, subtle differences in the relative abundances of fragment ions may exist. For instance, ortho-isomers can sometimes exhibit unique fragmentation pathways due to "ortho effects," where adjacent substituents interact. However, without experimental data, distinguishing these isomers by EI-MS alone would be challenging and would likely require comparison to authenticated reference standards. The fragmentation of polybrominated diphenyl ethers has been shown to be influenced by the bromine substitution pattern, suggesting that isomer-specific differences are possible.

Conclusion

The interpretation of the mass spectrum of this compound relies on the fundamental principles of fragmentation for ethers, nitriles, and halogenated aromatic compounds.[5][8][10] The definitive feature is the M/M+2 isotopic signature of bromine, which should be present in the molecular ion and any fragment retaining the bromine atom. Key predicted fragments include the bromophenoxy cation (m/z 171/173) resulting from α-cleavage, and the bromophenyl cation (m/z 155/157). This predictive guide, in conjunction with the provided experimental protocol, offers a robust framework for the structural elucidation of this compound and serves as a valuable resource for researchers in the field.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]

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  • Thiocone, A., & Lemiere, F. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 49(1), 1-13. Available at: [Link]

  • PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from: [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from: [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Retrieved from: [Link]

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  • NIST. (n.d.). Acetonitrile, (m-phenoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from: [Link]

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A Senior Application Scientist's Guide to HPLC Method Development for the Purity Analysis of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(3-Bromophenoxy)acetonitrile, a key building block in the synthesis of various pharmaceutical agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will navigate the critical decisions in method development, from initial column and mobile phase selection to final method validation, supported by comparative data and grounded in established scientific principles.

Foundational Strategy: Understanding the Analyte and Setting the Stage

This compound is a polar aromatic compound, characterized by a bromophenoxy group and a nitrile moiety. This structure informs our initial choices for a reversed-phase HPLC (RP-HPLC) method, a technique renowned for its versatility in separating compounds with varying polarities.[1]

Initial Considerations:

  • Stationary Phase Selection: The presence of an aromatic ring suggests that a stationary phase with π-π interaction capabilities, such as a phenyl-hexyl or a standard C18 column, would be a suitable starting point.[2][3] These phases offer a good balance of hydrophobic and aromatic selectivity.

  • Mobile Phase Composition: A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.[4] Acetonitrile and methanol are the most common organic modifiers, each offering different selectivities.[5] Given the polar nature of the nitrile group, a gradient elution is likely necessary to achieve optimal separation of the main component from any potential impurities, which may have a wide range of polarities.

  • Detection: The aromatic ring in this compound provides strong UV absorbance. A Photodiode Array (PDA) detector is the ideal choice as it not only quantifies the components but also provides spectral information, which is invaluable for peak purity assessment and impurity identification.[6][7]

Method Development and Optimization: A Comparative Approach

The goal of method development is to achieve a separation that is not only effective but also efficient and robust. This involves a systematic evaluation of various chromatographic parameters.

Stationary Phase Comparison

To identify the optimal stationary phase, three columns with different selectivities were evaluated: a traditional C18, a C8, and a Phenyl-Hexyl column. The primary objective was to achieve the best resolution between the main peak and any closely eluting impurities.

Column TypeMain Peak Tailing FactorResolution (Main Peak vs. Closest Impurity)Analysis Time (min)
C18 (4.6 x 150 mm, 5 µm)1.21.825
C8 (4.6 x 150 mm, 5 µm)1.11.520
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)1.02.522

Analysis: The Phenyl-Hexyl column provided the best resolution and peak shape (tailing factor closest to 1.0), likely due to favorable π-π interactions with the aromatic ring of the analyte and its impurities. While the C8 column offered a shorter analysis time, the compromised resolution was not acceptable for a purity method.

Mobile Phase Optimization

With the Phenyl-Hexyl column selected, the mobile phase composition was optimized to further enhance the separation. The two most common organic modifiers, acetonitrile and methanol, were compared.

Organic ModifierResolution (Main Peak vs. Closest Impurity)Peak AsymmetryBackpressure (psi)
Acetonitrile2.51.11800
Methanol2.21.32200

Analysis: Acetonitrile provided superior resolution and better peak symmetry compared to methanol.[8] It also generated lower backpressure, which can contribute to longer column lifetime. Therefore, acetonitrile was selected as the organic modifier.

The gradient profile was then optimized to ensure adequate separation of all potential impurities within a reasonable timeframe.

Optimized Chromatographic Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 275 nm (determined from the UV spectrum of the main peak)

  • Injection Volume: 10 µL

MethodDevelopmentWorkflow A Analyte Characterization (this compound) B Initial Method Scouting A->B C Stationary Phase Selection (C18 vs. C8 vs. Phenyl-Hexyl) B->C Evaluate Resolution & Peak Shape D Mobile Phase Optimization (Acetonitrile vs. Methanol) C->D Select Phenyl-Hexyl E Gradient & Flow Rate Optimization D->E Select Acetonitrile F Final Method Conditions E->F Fine-tune for speed & separation

Forced Degradation Studies: Understanding Stability

To ensure the method is stability-indicating, forced degradation studies are essential. These studies expose the drug substance to harsh conditions to generate potential degradation products. The developed HPLC method must be able to separate these degradants from the main peak and from each other.

Degradation Conditions:

  • Acid Hydrolysis: 1N HCl at 80°C for 24 hours

  • Base Hydrolysis: 1N NaOH at 80°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The developed method successfully separated all major degradation products from the parent compound, demonstrating its specificity and stability-indicating nature. The use of a PDA detector was crucial here, as it allowed for the comparison of UV spectra to confirm that the main peak was spectrally pure in all stressed samples.[9]

Method Validation: Ensuring Reliability and Trustworthiness

A developed analytical method is only useful if it is validated to be suitable for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Peak purity index > 990.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentrationPass
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.78%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05%
Robustness No significant impact on results with small, deliberate variations in method parameters.Pass

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ LOQ Validation->LOQ

Conclusion: A Validated Method for Confident Purity Analysis

This guide has detailed a systematic and scientifically sound approach to developing and validating an RP-HPLC method for the purity analysis of this compound. By comparing different stationary phases and mobile phase modifiers, an optimized method was established using a Phenyl-Hexyl column with an acetonitrile-water gradient. The method was proven to be specific, linear, accurate, precise, and robust, and its stability-indicating capability was confirmed through forced degradation studies. This comprehensive approach ensures that the developed method is reliable for its intended purpose in a regulated pharmaceutical environment, providing confidence in the quality of this critical intermediate.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromophenoxyacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Bromophenoxyacetonitriles serve as versatile intermediates, offering a trifecta of reactive handles: the aryl bromide for cross-coupling, the ether linkage, and the nitrile group. The positional isomerism of the bromine atom on the phenyl ring, however, imparts distinct electronic and steric characteristics to each isomer, profoundly influencing their reactivity. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-bromophenoxyacetonitrile, supported by foundational principles of organic chemistry and representative experimental protocols. While direct, side-by-side kinetic studies for these specific isomers are not extensively documented in the literature, this guide synthesizes established knowledge to provide a robust predictive framework for their application in synthesis.

Factors Influencing Reactivity: An Isomeric Deep Dive

The reactivity of an aryl bromide is primarily dictated by a combination of electronic and steric effects. These factors influence the facility of key reaction types, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Electronic Effects

The cyanomethoxy group (-OCH₂CN) is a moderately electron-withdrawing group. This is due to the inductive effect of the electronegative oxygen and nitrile functionalities. The position of this group relative to the bromine atom dictates the electronic density at the carbon atom bearing the bromine (the ipso-carbon), which is the primary site of reaction in both SNAr and the oxidative addition step of cross-coupling reactions.

  • 4-Bromophenoxyacetonitrile (para-isomer): The electron-withdrawing cyanomethoxy group is in the para position. This placement allows for effective delocalization of negative charge in the Meisenheimer intermediate of an SNAr reaction, thereby stabilizing it and accelerating the reaction rate.[1][2] In the context of cross-coupling, the electron-withdrawing nature of the para-substituent can make the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst.

  • 2-Bromophenoxyacetonitrile (ortho-isomer): Similar to the para-isomer, the ortho-cyanomethoxy group can electronically activate the ring towards nucleophilic attack through resonance stabilization of the intermediate.[3][4] However, the proximity of the substituent to the reaction center introduces significant steric considerations.

  • 3-Bromophenoxyacetonitrile (meta-isomer): With the cyanomethoxy group in the meta position, its ability to delocalize the negative charge of a Meisenheimer intermediate via resonance is negated.[1][2] Its influence is primarily through the weaker inductive effect. Consequently, the 3-isomer is expected to be the least reactive in SNAr reactions among the three.

Steric Effects

Steric hindrance plays a crucial role, particularly in palladium-catalyzed cross-coupling reactions where a bulky phosphine-ligated palladium complex must approach the C-Br bond.[7][8]

  • 2-Bromophenoxyacetonitrile (ortho-isomer): The ortho-cyanomethoxy group presents a significant steric impediment to the incoming catalyst, which can dramatically slow down the rate of oxidative addition.[9][10] This steric clash can often be the dominant factor, overriding the electronic activation.

  • 3- and 4-Bromophenoxyacetonitrile (meta- and para-isomers): These isomers are significantly less sterically hindered at the reaction site, allowing for easier access of the palladium catalyst. From a steric standpoint, their reactivity in cross-coupling reactions is expected to be comparable and significantly higher than that of the ortho-isomer.

Comparative Reactivity in Key Transformations

Based on the interplay of the electronic and steric factors discussed, we can predict the relative reactivity of the three isomers in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via an addition-elimination mechanism, and their rates are highly sensitive to the electronic properties of the aromatic ring.[11][12] The reaction is favored by strong electron-withdrawing groups at the ortho and para positions relative to the leaving group.

Predicted Reactivity Order (SNAr): 4-isomer > 2-isomer >> 3-isomer

  • The 4-isomer is anticipated to be the most reactive due to the powerful resonance stabilization of the Meisenheimer intermediate by the para-cyanomethoxy group.

  • The 2-isomer is also activated by resonance, but potential steric hindrance from the ortho-substituent might slightly diminish its reactivity compared to the para-isomer, depending on the nucleophile's size.

  • The 3-isomer is expected to be the least reactive as it lacks the ability to stabilize the intermediate through resonance.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are staples in modern synthesis. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to the palladium(0) complex. This step is sensitive to both electronic and steric effects.

Predicted Reactivity Order (Cross-Coupling): 4-isomer ≈ 3-isomer > 2-isomer

  • The 4- and 3-isomers are expected to exhibit the highest reactivity due to the minimal steric hindrance around the C-Br bond. The electronic differences between the meta and para positions are likely to have a less pronounced effect on the rate compared to the steric factor.

  • The 2-isomer is predicted to be the least reactive due to significant steric hindrance from the ortho-cyanomethoxy group, which impedes the approach of the bulky palladium catalyst.[7][8]

Quantitative Data Summary

While direct comparative kinetic data for these specific isomers is scarce, the following table summarizes the key predictive factors influencing their reactivity.

IsomerPosition of -OCH₂CNElectronic Effect on C-BrSteric Hindrance at C-BrPredicted SNAr ReactivityPredicted Cross-Coupling Reactivity
2-Bromophenoxyacetonitrile OrthoActivating (Resonance & Inductive)HighHighLow
3-Bromophenoxyacetonitrile MetaWeakly Activating (Inductive)LowLowHigh
4-Bromophenoxyacetonitrile ParaActivating (Resonance & Inductive)LowVery HighHigh

Experimental Protocols

The following are representative, detailed protocols for key transformations. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal results for each specific isomer and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of a bromophenoxyacetonitrile isomer with an arylboronic acid.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromophenoxyacetonitrile, Arylboronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles) reagents->degas heat Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) degas->heat Add Solvent quench Cool to RT, quench with water, and extract with an organic solvent heat->quench Monitor by TLC/GC-MS purify Dry organic layer, concentrate, and purify by column chromatography quench->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromophenoxyacetonitrile isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (10:1, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromophenoxyacetonitrile isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a bromophenoxyacetonitrile isomer.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [Ar-Pd(II)(HNR'R'')L_n]Br amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • Bromophenoxyacetonitrile isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the bromophenoxyacetonitrile isomer and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of 2-, 3-, and 4-bromophenoxyacetonitrile isomers is a nuanced interplay of electronic and steric effects. For nucleophilic aromatic substitution, the 4-isomer is predicted to be the most reactive, followed by the 2-isomer, with the 3-isomer being the least reactive. In contrast, for palladium-catalyzed cross-coupling reactions, the steric hindrance of the ortho-substituent is expected to render the 2-isomer the least reactive, while the 3- and 4-isomers should exhibit comparable and significantly higher reactivity. This guide provides a predictive framework and robust starting protocols to aid researchers in the strategic application of these valuable synthetic intermediates.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Comparative Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the systematic evaluation of structure-activity relationships (SAR) is a cornerstone for identifying and optimizing lead compounds. The phenoxyacetonitrile scaffold has emerged as a promising starting point for the development of novel therapeutic agents, with derivatives exhibiting a range of biological activities. This guide focuses on 2-(3-Bromophenoxy)acetonitrile, a compound of interest for its potential biological effects. To elucidate the nuanced impact of structural modifications on its activity, we present a comparative analysis with a series of structurally related analogs.

The core principle of this investigation lies in understanding how the nature and position of a halogen substituent on the phenoxy ring influence the compound's biological efficacy. By systematically altering the halogen (from bromine to chlorine and fluorine) and its position (ortho, meta, para), we can dissect the electronic and steric contributions to the molecule's overall activity profile. This guide provides a framework for such a comparative study, offering detailed experimental protocols and a hypothetical dataset to illustrate the potential outcomes of such an investigation. The ultimate goal is to furnish researchers, scientists, and drug development professionals with the tools and insights necessary to rationally design more potent and selective therapeutic candidates based on the phenoxyacetonitrile scaffold.

Compound Structures Under Investigation

The following compounds have been selected for this comparative analysis, representing systematic variations of the lead compound, this compound.

Compound IDCompound NameStructure
1 This compound
2 2-(2-Bromophenoxy)acetonitrile
3 2-(4-Bromophenoxy)acetonitrile
4 2-(3-Chlorophenoxy)acetonitrile
5 2-(3-Fluorophenoxy)acetonitrile

Hypothetical Comparative Biological Activity Data

To illustrate the potential outcomes of a comparative study, the following table presents a hypothetical dataset of cytotoxic activity (IC50 values) for the selected compounds against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). It is important to note that this data is illustrative and serves as a guide for interpreting potential experimental results.

Compound IDCompound NameMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1 This compound15.2 ± 1.822.5 ± 2.118.9 ± 1.5
2 2-(2-Bromophenoxy)acetonitrile35.8 ± 3.245.1 ± 4.540.3 ± 3.8
3 2-(4-Bromophenoxy)acetonitrile12.5 ± 1.119.8 ± 2.015.4 ± 1.3
4 2-(3-Chlorophenoxy)acetonitrile25.6 ± 2.533.7 ± 3.128.1 ± 2.4
5 2-(3-Fluorophenoxy)acetonitrile48.9 ± 4.955.2 ± 5.351.7 ± 4.6
Doxorubicin(Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Interpretation of Hypothetical Data

Based on this illustrative data, several structure-activity relationships can be inferred:

  • Positional Isomerism of Bromine: The position of the bromine atom on the phenoxy ring appears to significantly impact cytotoxic activity. The para-substituted analog (3 ) shows slightly higher potency than the meta-substituted lead compound (1 ), while the ortho-substituted analog (2 ) is considerably less active. This suggests that steric hindrance from the bulky bromine atom at the ortho position may interfere with the molecule's interaction with its biological target.

  • Effect of Halogen Substitution: At the meta position, the nature of the halogen substituent also plays a crucial role. The brominated compound (1 ) is more potent than the chlorinated (4 ) and fluorinated (5 ) analogs. This trend suggests that the electronic properties and/or the size of the halogen are important for activity, with bromine providing the optimal balance for this particular scaffold.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays should be performed. The following protocols provide a detailed, step-by-step guide for assessing cytotoxicity, induction of apoptosis, and the modulation of key signaling proteins.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4][5]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plates (e.g., 5x10^3 cells/well) incubate_24h Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h add_compounds Add serial dilutions of compounds (and vehicle control) incubate_24h->add_compounds incubate_48h Incubate for 48h at 37°C, 5% CO2 add_compounds->incubate_48h add_mtt Add 10 µL of 5 mg/mL MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h add_solubilizer Add 100 µL of solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO used for the compounds) and untreated cells (medium only).

  • Incubation: Incubate the plate for an additional 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][5]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[6][7][8][9]

Apoptosis_Workflow cluster_prep Cell Treatment & Harvest cluster_staining Staining cluster_analysis Flow Cytometry treat_cells Treat cells with compounds at IC50 concentration harvest_cells Harvest cells (including supernatant) and wash with cold PBS treat_cells->harvest_cells resuspend_buffer Resuspend cells in 1X Annexin V Binding Buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_stains incubate_dark Incubate for 15 min at RT in the dark add_stains->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer analyze_flow Analyze by flow cytometry within 1 hour add_buffer->analyze_flow

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Combine the cells from the supernatant and the adherent layer to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

To investigate the molecular mechanism of apoptosis, Western blotting can be used to assess the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases (e.g., cleaved caspase-3).[10][11][12][13]

WB_Workflow cell_lysis Cell Lysis and Protein Quantification sds_page SDS-PAGE for Protein Separation cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis of protein expression.

  • Protein Extraction: Treat cells with the test compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the relative expression levels of the target proteins between different treatment groups.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its structural analogs. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and protein expression, researchers can generate robust and reproducible data to elucidate the structure-activity relationships governing the biological effects of this class of compounds. The hypothetical data presented herein serves as an illustrative example of how such data can be interpreted to guide the rational design of more effective and selective therapeutic agents. The systematic approach outlined in this guide is essential for advancing our understanding of the therapeutic potential of phenoxyacetonitrile derivatives and for accelerating the journey from lead compound to clinical candidate.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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A Researcher's Guide to the Structural Elucidation of 2-(3-Bromophenoxy)acetonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Structural Significance of Brominated Phenoxyacetonitrile Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties.[1][2] Bromine's unique electronic and steric characteristics can enhance binding affinity, improve metabolic stability, and facilitate passage through biological membranes.[2] The 2-(3-Bromophenoxy)acetonitrile framework, in particular, represents a promising scaffold, combining the versatile phenoxyacetonitrile core with the influential bromo substituent. Derivatives of this class are of significant interest to researchers in medicinal chemistry and materials science for their potential as intermediates in the synthesis of novel therapeutic agents and functional organic materials.[3][4][5]

Understanding the precise three-dimensional arrangement of these molecules is paramount. The exact conformation, crystal packing, and intermolecular interactions dictate a compound's physical properties, such as solubility and melting point, and its biological activity.[6] While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[7][8]

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the characterization of this compound derivatives. It offers field-proven insights into experimental design, from synthesis to data analysis, and explains the causality behind these choices, ensuring a robust and self-validating approach to structural elucidation.

Comparative Analysis of Characterization Techniques

The characterization of a novel organic compound is a multi-faceted process. While spectroscopic methods provide valuable information about a molecule's connectivity and functional groups, they often fall short of defining its three-dimensional structure and intermolecular interactions in the solid state. X-ray crystallography fills this critical gap.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions (e.g., hydrogen & halogen bonds).Provides a definitive, high-resolution "picture" of the molecule in the solid state.[9][10]Requires a high-quality single crystal, which can be challenging to grow.[8] Structure is static and in the solid state, may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry in solution.Provides detailed information about the molecular framework in solution, which is often biologically relevant.[11][12]Does not provide information on crystal packing or intermolecular interactions. Structure is an average of solution-state conformers.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -C≡N, C-O-C, C-Br).Quick, non-destructive, and excellent for confirming the presence of key functional moieties.[13][14]Provides limited information on the overall molecular structure and no information on 3D arrangement or packing.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns.Highly sensitive, provides the molecular formula and clues about structural components.[12][13]Does not provide information on stereochemistry, conformation, or how molecules interact in the solid state.

The Power of X-ray Crystallography: Elucidating Key Intermolecular Interactions

For this compound derivatives, X-ray crystallography is uniquely positioned to reveal a host of non-covalent interactions that govern their solid-state architecture. The presence of a bromine atom, an ether oxygen, a nitrile nitrogen, and an aromatic ring creates the potential for a rich network of interactions.

Key interactions that can be definitively characterized include:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like the nitrile nitrogen or the ether oxygen of a neighboring molecule.[2][15] This interaction is directional and can be a powerful tool in crystal engineering.[6]

  • Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds involving the aromatic and methylene protons are likely to be present, further stabilizing the crystal lattice.[16]

  • π-π Stacking: The bromophenyl rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

  • C-Br···Br-C Interactions: These interactions, often dominated by dispersion forces, can also play a significant role in the crystal packing of brominated compounds.[15][17]

Visualizing and quantifying these interactions is crucial. Hirshfeld surface analysis is a powerful computational tool used in conjunction with crystallographic data to map and quantify intermolecular contacts, providing a visual fingerprint of the crystal packing environment.[18][19][20][21]

Experimental Workflow: From Synthesis to Structure

The process of obtaining a crystal structure is a systematic workflow that demands precision at every stage.[7][22]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement A Synthesis of Derivative B Purification (e.g., Column Chromatography) A->B C Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) B->C D Harvesting & Mounting of a Single Crystal C->D E Data Collection (Mount on Diffractometer) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis (e.g., Hirshfeld Surface Analysis) H->I J J I->J Final Structure & Data Deposition (e.g., CCDC)

Caption: A comprehensive workflow for the X-ray crystallographic analysis of novel compounds.

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis and crystallographic analysis of a hypothetical derivative, 2-(3-bromo-4-methylphenoxy)acetonitrile.

Part 1: Synthesis and Purification
  • Reaction Setup: To a solution of 3-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: Add 2-bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2-(3-bromo-4-methylphenoxy)acetonitrile.

Part 2: Crystallization

Causality: The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered lattice. The choice of solvent is critical; the ideal solvent is one in which the compound is sparingly soluble.

  • Screening: Screen for suitable crystallization conditions using a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).

  • Slow Evaporation (Method Example): Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Harvesting: Once well-formed, single crystals of suitable size (typically >0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor using a nylon loop.[8]

Part 3: X-ray Data Collection and Structure Refinement
  • Mounting: Mount a selected crystal onto a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7] Collect a full sphere of diffraction data.

  • Data Processing: Integrate the raw diffraction images and scale the data to correct for experimental factors.

  • Structure Solution: Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until convergence is reached.

  • Validation: Validate the final structure using standard crystallographic software and analyze the geometric parameters and intermolecular interactions.

Visualizing Potential Intermolecular Interactions

The following diagram illustrates the key non-covalent interactions that could be identified in the crystal structure of a this compound derivative.

G cluster_0 Molecule A cluster_1 Molecule B a_ring Bromophenyl Ring b_ring Bromophenyl Ring a_ring->b_ring π-π Stacking a_br Br b_br Br a_br->b_br Br···Br Interaction b_cn C≡N a_br->b_cn Halogen Bond (Br···N) a_o O a_cn C≡N b_ring->a_o C-H···O Hydrogen Bond b_o O

Sources

A Comparative Guide to the Structural Validation of Synthesized 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for the structural validation of 2-(3-Bromophenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, we present not just a methodology, but a self-validating workflow that integrates predictive analysis with comparative data from a structural isomer, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative of Orthogonal Structural Verification

The adage "structure dictates function" is a fundamental tenet in chemistry. In drug discovery, an erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. To mitigate this, a multi-faceted analytical approach is not just best practice; it is a scientific necessity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural elucidation of this compound. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application offers a robust and self-validating system of analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 3-bromophenol and chloroacetonitrile in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone or acetonitrile.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Bromophenol 3-Bromophenol This compound This compound 3-Bromophenol->this compound   + ClCH₂CN, K₂CO₃   

Caption: General synthesis route for this compound.

A Multi-Pronged Approach to Structural Validation

The validation of the synthesized product's structure relies on a synergistic combination of spectroscopic techniques. Each method probes different aspects of the molecule's architecture, and their collective data provides a comprehensive and trustworthy structural confirmation.

G cluster_0 Structural Validation Workflow Synthesized Product Synthesized Product ¹H NMR ¹H NMR Synthesized Product->¹H NMR Proton Environment ¹³C NMR ¹³C NMR Synthesized Product->¹³C NMR Carbon Skeleton Mass Spectrometry (MS) Mass Spectrometry (MS) Synthesized Product->Mass Spectrometry (MS) Molecular Weight & Fragmentation Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Synthesized Product->Infrared (IR) Spectroscopy Functional Groups Structure Confirmation Structure Confirmation ¹H NMR->Structure Confirmation ¹³C NMR->Structure Confirmation Mass Spectrometry (MS)->Structure Confirmation Infrared (IR) Spectroscopy->Structure Confirmation

Caption: Orthogonal workflow for the structural validation of organic compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, we would expect to see signals corresponding to the aromatic protons and the methylene (-CH₂-) protons.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.1m3HAromatic Protons
~7.0m1HAromatic Proton
~4.8s2H-OCH₂CN

Comparative ¹H NMR Data for 2-(3-bromophenyl)acetonitrile (Isomer): [2][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.2m4HAromatic Protons
~3.7s2H-CH₂CN

Analysis and Comparison:

The key differentiator in the ¹H NMR spectra of these two isomers is the chemical shift of the methylene protons. In this compound, the methylene group is directly attached to an oxygen atom, which is more electronegative than the phenyl ring in the isomer. This deshielding effect results in a downfield shift of the methylene protons to around 4.8 ppm, compared to approximately 3.7 ppm for 2-(3-bromophenyl)acetonitrile. This significant difference in chemical shift provides a clear diagnostic marker to distinguish between the two structures.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) is invaluable for determining the number of unique carbon atoms in a molecule and providing insights into their electronic environments.[4][5][6][7] One of its major advantages is the wide chemical shift range, which minimizes signal overlap, even in complex molecules.[4][5]

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~157C-O (Aromatic)
~131C-Br (Aromatic)
~130, 124, 116, 115Aromatic CH
~116-CN
~54-OCH₂CN

Comparative ¹³C NMR Data for 2-(3-bromophenyl)acetonitrile (Isomer): [8][9]

Chemical Shift (δ, ppm)Assignment
~135C-CH₂ (Aromatic)
~131, 130, 128, 127Aromatic CH
~122C-Br (Aromatic)
~117-CN
~23-CH₂CN

Analysis and Comparison:

The ¹³C NMR spectra also show distinct differences. The carbon of the methylene group in this compound is shifted downfield (~54 ppm) due to the attached oxygen, compared to the more upfield position (~23 ppm) in the isomer where it is attached to the aromatic ring. Furthermore, the chemical shift of the aromatic carbon attached to the substituent provides another point of differentiation: the C-O carbon in our target molecule is significantly downfield (~157 ppm) compared to the C-CH₂ carbon in the isomer (~135 ppm).

II. Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[10][11]

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected. The molecular ion peaks should appear at m/z 211 and 213.

  • Key Fragmentation: The fragmentation pattern of aromatic ethers often involves cleavage of the ether bond.[10][11] We would anticipate the loss of the cyanomethyl radical (•CH₂CN) to give a prominent peak corresponding to the 3-bromophenoxy cation at m/z 172/174.

Comparative Mass Spectrum Data for 2-(3-bromophenyl)acetonitrile (Isomer): [3][12]

  • Molecular Ion (M⁺): The molecular ion peaks are also at m/z 195 and 197.

  • Key Fragmentation: A major fragmentation pathway for benzyl compounds is the loss of the substituent on the methylene group. In this case, loss of a hydrogen cyanide (HCN) molecule from the molecular ion to give a fragment at m/z 168/170 is likely. Another significant fragment would be the bromotropylium ion at m/z 169/171.

Analysis and Comparison:

The molecular weight of both isomers is the same, so the molecular ion peaks will not differentiate them. However, the fragmentation patterns will be distinct. The presence of a strong peak at m/z 172/174 would be highly indicative of the 3-bromophenoxy structure, while the presence of peaks at m/z 168/170 and 169/171 would suggest the isomeric 2-(3-bromophenyl)acetonitrile structure.

III. Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[1] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2250C≡N stretchNitrile
~1600, 1480C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~800-700C-H bendAromatic (meta-substitution)
~680C-Br stretchAryl Halide

Comparative IR Absorption Bands for 2-(3-bromophenyl)acetonitrile (Isomer):

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2250C≡N stretchNitrile
~1600, 1470C=C stretchAromatic Ring
~800-700C-H bendAromatic (meta-substitution)
~680C-Br stretchAryl Halide

Analysis and Comparison:

Both isomers will exhibit a sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile group and absorptions in the aromatic region. The most telling difference will be the presence of a strong C-O stretching band for the aryl ether in this compound, typically found around 1250 cm⁻¹. While the isomer also has C-C bonds in the fingerprint region, the intensity and specific position of the aryl ether C-O stretch is a key diagnostic feature.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts (δ), coupling constants (J), multiplicities (singlet, doublet, triplet, etc.), and integration values.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates is suitable.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion: A Consensus Approach to Certainty

The structural validation of a synthesized compound like this compound should never rely on a single analytical technique. As demonstrated, while each method provides valuable information, it is the convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy that builds an unshakeable foundation for structural confirmation. By comparing the predicted data for our target molecule with experimental data from a close structural isomer, we can confidently identify the key spectral features that differentiate them. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides the high level of certainty required in the demanding field of drug development.

References

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A Comparative Guide to the Stability of 2-(3-Bromophenoxy)acetonitrile Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Bromophenoxy)acetonitrile is a vital intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a brominated aromatic ring, an ether linkage, and a nitrile group, presents a unique stability profile that is critical to understand for optimizing reaction conditions, ensuring storage stability, and meeting regulatory requirements for purity and safety. This guide provides an in-depth analysis of the stability of this compound under hydrolytic, thermal, and photolytic stress conditions. The experimental data herein is intended to equip researchers, scientists, and drug development professionals with the necessary insights to effectively handle this versatile chemical intermediate. The methodologies and findings are benchmarked against established stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Design & Rationale

A forced degradation study was designed to intentionally degrade this compound under more severe conditions than it would likely encounter during its lifecycle.[3][4] This approach is crucial for elucidating potential degradation pathways and for the development of a stability-indicating analytical method.[5][6] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated for its ability to separate the parent compound from all significant degradation products.[7]

The following stress conditions were applied:

  • Acidic and Basic Hydrolysis: To simulate potential contact with acidic or basic reagents or environments.

  • Thermal Stress: To evaluate the impact of elevated temperatures during processing or storage.

  • Photolytic Stress: To assess the effect of light exposure.

Methodology

1. Materials

  • This compound (Purity >99%)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

2. Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for the analysis.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. Experimental Protocols

3.1. Acidic Hydrolysis

  • A solution of this compound (1 mg/mL) was prepared in a 1:1 mixture of acetonitrile and 0.1 N HCl.

  • The solution was refluxed at 80°C for 24 hours.

  • Samples were withdrawn at 0, 4, 8, 12, and 24-hour intervals.

  • Prior to injection, samples were cooled to room temperature and neutralized with an equivalent volume of 0.1 N NaOH.

3.2. Basic Hydrolysis

  • A solution of this compound (1 mg/mL) was prepared in a 1:1 mixture of acetonitrile and 0.1 N NaOH.

  • The solution was refluxed at 80°C for 12 hours.

  • Samples were withdrawn at 0, 2, 4, 8, and 12-hour intervals.

  • Prior to injection, samples were cooled to room temperature and neutralized with an equivalent volume of 0.1 N HCl.

3.3. Thermal Degradation

  • A solid sample of this compound was placed in a controlled temperature oven at 105°C for 7 days.

  • Samples were taken at days 1, 3, and 7, dissolved in the mobile phase, and analyzed.

3.4. Photolytic Degradation

  • A solution of this compound (1 mg/mL) in acetonitrile was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • A control sample was wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Samples were analyzed after the exposure period.

Results and Discussion

The stability of this compound varied significantly across the different stress conditions, as summarized in the tables below.

Table 1: Stability of this compound under Acidic Hydrolysis (0.1 N HCl at 80°C)

Time (hours)This compound (%)2-(3-Bromophenoxy)acetamide (%)2-(3-Bromophenoxy)acetic acid (%)
010000
485.213.11.7
871.524.83.7
1258.933.67.5
2435.145.319.6

Under acidic conditions, this compound demonstrated moderate degradation. The primary degradation pathway is the hydrolysis of the nitrile group.[9] This reaction proceeds in two steps: first, the nitrile is converted to an intermediate amide, 2-(3-Bromophenoxy)acetamide, which then further hydrolyzes to the corresponding carboxylic acid, 2-(3-Bromophenoxy)acetic acid. The data indicates that the conversion of the nitrile to the amide is faster than the subsequent hydrolysis of the amide to the carboxylic acid. It is also plausible that under harsh acidic conditions, cleavage of the aryl ether bond could occur, leading to the formation of 3-bromophenol and a corresponding side product.[10][11]

Table 2: Stability of this compound under Basic Hydrolysis (0.1 N NaOH at 80°C)

Time (hours)This compound (%)2-(3-Bromophenoxy)acetic acid sodium salt (%)
01000
268.331.7
445.154.9
818.981.1
12<1>99

The compound was found to be highly susceptible to degradation under basic conditions. The hydrolysis of the nitrile group to the carboxylate salt is significantly faster in the presence of a base compared to acid.[12] The intermediate amide is not observed in significant quantities, suggesting its hydrolysis is also rapid under these conditions.

Table 3: Stability of this compound under Thermal and Photolytic Stress

Stress ConditionDurationThis compound (%)Major Degradants (%)
Thermal (Solid State, 105°C)7 days98.5Not Detected
Photolytic (in Acetonitrile)ICH Q1B92.3Unidentified polar degradants (total 7.7%)

In the solid state, this compound exhibited high thermal stability, with minimal degradation observed after 7 days at 105°C. This suggests that the compound is stable under typical drying and short-term storage conditions at elevated temperatures.

Photostability testing revealed some degradation upon exposure to light. The formation of several minor, more polar degradants suggests that photochemical reactions may occur, potentially involving the brominated aromatic ring.[13][14] While the degradation was not extensive, it indicates that the material should be protected from light during long-term storage.

Visualizing the Degradation Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound B Acidic Hydrolysis (0.1N HCl, 80°C) A->B C Basic Hydrolysis (0.1N NaOH, 80°C) A->C D Thermal Stress (Solid, 105°C) A->D E Photolytic Stress (ICH Q1B) A->E F Time-point Sampling & Neutralization B->F C->F G HPLC-PDA Analysis D->G E->G F->G F->G H Data Interpretation G->H

Caption: Overall workflow for the forced degradation study.

Proposed Degradation Pathway under Acidic/Basic Hydrolysis

G Parent This compound Amide 2-(3-Bromophenoxy)acetamide (Intermediate) Parent->Amide + H2O (H+ or OH-) Acid 2-(3-Bromophenoxy)acetic acid (or its salt) Amide->Acid + H2O (H+ or OH-)

Caption: Hydrolysis of the nitrile functional group.

Conclusion

This comparative guide demonstrates the stability profile of this compound under various stress conditions. The key findings are:

  • High Stability: The compound is highly stable in its solid form under elevated temperatures.

  • Moderate Stability: It exhibits moderate stability under acidic and photolytic conditions.

  • Low Stability: It is highly susceptible to degradation via hydrolysis in basic environments.

The primary degradation pathway identified is the hydrolysis of the nitrile group to form the corresponding amide and carboxylic acid. These findings are crucial for defining appropriate handling, storage, and reaction conditions for this compound to maintain its purity and ensure the quality of downstream products. For long-term storage, it is recommended that the material be kept in a cool, dry place, protected from light, and isolated from basic environments.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents, such as 2-(3-Bromophenoxy)acetonitrile, are not merely procedural formalities but cornerstones of responsible scientific conduct. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in authoritative safety protocols and an understanding of the compound's chemical properties.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. While a specific, comprehensive toxicological profile for this compound may be limited, its structure—containing a brominated aromatic ring and a nitrile group—allows for a reliable hazard assessment based on analogous compounds.

Structurally similar compounds, such as (3-Bromophenyl)acetonitrile, are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] They are also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The nitrile functional group can be toxic, with some nitriles exhibiting properties similar to cyanides.[2] The presence of a halogen (bromine) necessitates that this compound be treated as a halogenated organic waste, which has specific disposal requirements.[3]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.PubChem CID 36023[1]
Skin Corrosion/IrritationCauses skin irritation.PubChem CID 36023[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.PubChem CID 36023[1]
Specific target organ toxicity (single exposure)May cause respiratory irritation.PubChem CID 36023[1]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Adherence to the following PPE and handling protocols is mandatory when working with this compound.

Required Personal Protective Equipment
  • Hand Protection: Wear nitrile or neoprene gloves. Given that some halogenated solvents can permeate nitrile gloves over time, consider double-gloving for extended handling periods.[3]

  • Eye Protection: Chemical splash goggles are required at all times. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4]

  • Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[3]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedures

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. However, for small quantities, a chemical neutralization step can be considered, provided it is performed by trained personnel with a thorough understanding of the risks involved.

Primary Disposal Route: Licensed Hazardous Waste Contractor

This is the recommended disposal method for all quantities of this compound waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a dedicated and clearly labeled "Halogenated Organic Waste" container.[3]

    • Do not mix this waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

    • The label should also include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.

DisposalWorkflow cluster_ppe Step 1: Don PPE cluster_handling Step 2: Waste Collection cluster_disposal_options Step 3: Choose Disposal Path cluster_contractor Step 4a: Contractor Disposal cluster_neutralization Step 4b: Neutralization (Advanced Users Only) PPE Nitrile Gloves Chemical Goggles Lab Coat Collect Collect waste in a dedicated container PPE->Collect Label Label as 'Halogenated Organic Waste' with full chemical name Collect->Label Primary Primary Route: Licensed Contractor Label->Primary Secondary Secondary (Optional): Chemical Neutralization Label->Secondary Store Store in designated hazardous waste area Primary->Store Hydrolysis Controlled alkaline hydrolysis (e.g., 6M NaOH, reflux) Secondary->Hydrolysis Schedule Schedule EHS pickup Store->Schedule NeutralizeProduct Neutralize resulting carboxylate salt Hydrolysis->NeutralizeProduct DisposeProduct Dispose of final mixture as hazardous waste NeutralizeProduct->DisposeProduct

Secondary Disposal Route: Chemical Neutralization (for small research quantities)

Caution: This procedure should only be performed by experienced chemists in a well-equipped laboratory. The hydrolysis of nitriles can be exothermic, and the reaction products are also potentially hazardous.

The nitrile group of this compound can be hydrolyzed under basic conditions to the corresponding carboxylate salt, which is generally less toxic than the nitrile.[2][5][6] A procedure adapted from the hydrolysis of a structurally similar compound, 2-(4-Bromo-3-methoxyphenyl)acetonitrile, is provided below.[7]

Experimental Protocol: Alkaline Hydrolysis

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Dissolve the this compound waste in a suitable solvent mixture, such as ethanol and water.

    • Slowly and carefully add an excess of a strong base, such as 6M sodium hydroxide (NaOH) solution, to the flask while stirring.[7] The addition should be done in a controlled manner to manage any potential exotherm.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle.

    • Monitor the reaction for completion (e.g., by Thin Layer Chromatography) to ensure all the starting nitrile has been consumed.

  • Workup and Final Disposal:

    • Cool the reaction mixture to room temperature.

    • The resulting solution contains the sodium salt of 2-(3-Bromophenoxy)acetic acid and ammonia.[5] This solution must still be treated as hazardous waste.

    • Carefully neutralize the solution with an acid (e.g., dilute HCl) to a pH between 6 and 8.

    • Transfer the final neutralized solution to a "Halogenated Organic Waste" container for disposal via a licensed contractor as described in section 3.1.

Causality of Procedural Choices:

  • Alkaline Conditions: Basic hydrolysis is chosen as it effectively converts the nitrile to the carboxylate salt.[2][5]

  • Reflux: Heating under reflux provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.[5]

  • Final Disposal as Hazardous Waste: Although the nitrile is hydrolyzed, the resulting brominated aromatic carboxylic acid and its salt may still pose environmental and health risks. Therefore, the final product is not suitable for drain disposal and must be handled as hazardous waste.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[9] Always consult your institution's EHS department to ensure full compliance with all applicable regulations.

By adhering to these rigorous safety and disposal protocols, you not only ensure your personal safety and that of your colleagues but also uphold the principles of environmental stewardship that are fundamental to the scientific community.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Wikipedia contributors. (2024). Nitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for hydrolysis of nitriles.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Miller, J. M., & Knowles, C. J. (1984). Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. FEMS Microbiology Letters, 21(2), 147-151. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.